2,2-Difluoroethanesulfonyl chloride
Description
Properties
IUPAC Name |
2,2-difluoroethanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3ClF2O2S/c3-8(6,7)1-2(4)5/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTNIHKYYNJGJRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)F)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3ClF2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801292547 | |
| Record name | 2,2-Difluoroethanesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801292547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1033906-60-3 | |
| Record name | 2,2-Difluoroethanesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1033906-60-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Difluoroethanesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801292547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-difluoroethane-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-Depth Technical Guide to 2,2-Difluoroethanesulfonyl Chloride: Synthesis, Reactivity, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Difluoroethanesulfonyl chloride is a fluorinated organic compound of increasing interest in the fields of medicinal chemistry and drug discovery. The incorporation of fluorine atoms into bioactive molecules can significantly modulate their physicochemical and pharmacological properties, such as metabolic stability, lipophilicity, and binding affinity. The 2,2-difluoroethylsulfonyl moiety, in particular, offers a unique combination of electronic effects and conformational constraints that can be exploited to fine-tune the properties of drug candidates. This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, reactivity, and potential applications in the development of novel therapeutics.
Chemical Properties and Data
A clear understanding of the fundamental physicochemical properties of this compound is essential for its effective use in research and development.
| Property | Value | Source |
| CAS Number | 1033906-60-3 | PubChem |
| Molecular Formula | C₂H₃ClF₂O₂S | PubChem |
| Molecular Weight | 164.56 g/mol | PubChem |
| IUPAC Name | This compound | PubChem |
| SMILES | C(C(F)F)S(=O)(=O)Cl | PubChem |
| Physical State | Liquid (presumed) | N/A |
| Hazards | Corrosive, causes severe skin burns and eye damage. Combustible liquid. | PubChem |
Synthesis of this compound
While a specific, detailed protocol for the synthesis of this compound is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be devised based on well-established methods for the preparation of alkyl sulfonyl chlorides. The most common and effective method involves the oxidative chlorination of the corresponding thiol.[1][2][3]
The proposed synthetic pathway involves two key steps:
-
Synthesis of the Precursor: 2,2-Difluoroethanethiol: The synthesis of the starting material, 2,2-difluoroethanethiol, can be achieved from 2,2-difluoroethanol. 2,2-difluoroethanol is commercially available and can be synthesized by methods such as the reduction of ethyl 2,2-difluoroacetate.[4][5] The conversion of the alcohol to the thiol can be accomplished through a two-step process involving the conversion of the alcohol to a good leaving group (e.g., a tosylate or a halide) followed by nucleophilic substitution with a sulfur nucleophile like sodium hydrosulfide (NaSH) or thiourea.
-
Oxidative Chlorination: The synthesized 2,2-difluoroethanethiol can then be subjected to oxidative chlorination to yield the target this compound. Several reagents are effective for this transformation, offering varying degrees of reactivity and ease of handling.[6][7][8][9][10] Common methods include:
-
Chlorine gas in an aqueous medium: This is a traditional and highly effective method.
-
N-Chlorosuccinimide (NCS) in the presence of a chloride source: A milder and often more convenient alternative to chlorine gas.
-
Hydrogen peroxide and thionyl chloride: A highly reactive system for the direct conversion of thiols to sulfonyl chlorides.[2]
-
Experimental Protocol: Oxidative Chlorination of 2,2-Difluoroethanethiol
The following is a generalized, step-by-step methodology for the oxidative chlorination of 2,2-difluoroethanethiol. Note: This is a representative protocol and should be optimized for specific laboratory conditions and scales. Appropriate safety precautions must be taken when handling corrosive and reactive reagents.
-
Reaction Setup: In a well-ventilated fume hood, a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas inlet/outlet is charged with a solution of 2,2-difluoroethanethiol in a suitable solvent (e.g., dichloromethane or acetonitrile).
-
Cooling: The reaction mixture is cooled to 0-5 °C using an ice bath.
-
Reagent Addition: A solution of the oxidizing and chlorinating agent (e.g., N-chlorosuccinimide and a catalytic amount of HCl, or a pre-mixed solution of hydrogen peroxide and thionyl chloride) is added dropwise to the stirred thiol solution, maintaining the temperature below 10 °C.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting thiol is consumed.
-
Work-up: Upon completion, the reaction mixture is carefully quenched with a reducing agent (e.g., sodium sulfite solution) to destroy any excess oxidant. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude this compound can be purified by vacuum distillation to yield the final product.
Caption: General reaction for the synthesis of 2,2-difluoroethyl sulfonamides.
Synthesis of 2,2-Difluoroethyl Sulfonate Esters
In addition to reacting with amines, this compound can react with alcohols and phenols to form sulfonate esters. While less common in drug molecules than sulfonamides, sulfonate esters can serve as important intermediates in organic synthesis. The 2,2-difluoroethanesulfonate group can act as a good leaving group in nucleophilic substitution reactions.
Conclusion
This compound is a valuable reagent for the introduction of the 2,2-difluoroethylsulfonyl moiety into organic molecules. Its synthesis, while not explicitly detailed in the literature, can be reliably achieved through the oxidative chlorination of 2,2-difluoroethanethiol. The primary application of this compound is in the synthesis of 2,2-difluoroethyl sulfonamides, a class of compounds with significant potential in drug discovery due to the favorable pharmacological properties conferred by the difluorinated tail. As the demand for novel fluorinated drug candidates continues to grow, the utility of this compound as a key building block is expected to increase.
References
- Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. The Journal of Organic Chemistry, 74(24), 9287–9291.
-
Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by oxidation. Retrieved from [Link]
- Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009).
- Yang, Z., Zheng, Y., & Xu, J. (2013).
-
Request PDF. (n.d.). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. Retrieved from [Link]
- RSC Publishing. (2021).
- RSC Publishing. (2017). Conversion of thiols into sulfonyl halogenides under aerobic and metal-free conditions. Green Chemistry.
-
Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Retrieved from [Link]
- MDPI. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Antibiotics.
-
PubChem. (n.d.). 2,2-Difluoroethane-1-thiol. Retrieved from [Link]
- National Institutes of Health. (2022). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Beilstein Journal of Organic Chemistry.
- Ijesrr.org. (2025). Antimicrobial activity of sulfonamides: historical development, mechanisms of action, resist.
-
Wikipedia. (n.d.). Sulfonamide (medicine). Retrieved from [Link]
- Jivinvsil.com. (2018).
- Google Patents. (n.d.). Process for preparing 2,2-difluoroethanol.
- ResearchGate. (2024).
- ResearchGate. (n.d.). Biological activities of sulfonamides.
- Advchem.org. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.
- Google Patents. (n.d.). Preparation method of 2,2-difluoroethanol.
Sources
- 1. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]
- 2. Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides [organic-chemistry.org]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. 2,2-Difluoroethanol synthesis - chemicalbook [chemicalbook.com]
- 5. CN104098444A - Preparation method of 2, 2-difluoroethanol - Google Patents [patents.google.com]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
- 8. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Sustainability (RSC Publishing) DOI:10.1039/D5SU00405E [pubs.rsc.org]
- 9. Conversion of thiols into sulfonyl halogenides under aerobic and metal-free conditions - Green Chemistry (RSC Publishing) DOI:10.1039/C7GC00556C [pubs.rsc.org]
- 10. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]
A Technical Guide to the Synthesis and Strategic Importance of 2,2-Difluoroethanesulfonyl Chloride
An In-depth Exploration for Chemical Researchers and Pharmaceutical Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the synthesis, chemical properties, and strategic applications of 2,2-difluoroethanesulfonyl chloride. This fluorinated building block is of increasing interest in medicinal chemistry and drug development due to the unique physicochemical properties conferred by the difluoroethyl moiety. This document will delve into the presumptive synthetic pathways, key reaction mechanisms, and practical considerations for its preparation and handling. Furthermore, we will explore its role as a versatile reagent in the development of novel therapeutic agents.
Introduction: The Emerging Significance of Fluorinated Moieties in Drug Design
The incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. The strategic introduction of fluorine atoms can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The 2,2-difluoroethyl group, in particular, offers a unique combination of electronic and steric properties. This compound serves as a key intermediate for introducing this valuable motif into a wide range of molecular scaffolds.
Physicochemical and Safety Profile
A thorough understanding of the properties and hazards of this compound is paramount for its safe handling and effective use in a laboratory setting.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₂H₃ClF₂O₂S | PubChem[1] |
| Molecular Weight | 164.56 g/mol | PubChem[1] |
| Appearance | Presumed to be a liquid | Inferred from related compounds |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 1033906-60-3 | PubChem[1] |
Safety and Hazard Information
This compound is classified as a combustible liquid and is corrosive, causing severe skin burns and eye damage.[1]
-
GHS Hazard Statements: H227 (Combustible liquid), H314 (Causes severe skin burns and eye damage).[1]
-
Precautionary Statements: P210, P260, P264, P280, P301+P330+P331, P302+P361+P354, P304+P340, P305+P354+P338, P316, P321, P363, P370+P378, P403, P405, and P501.[1]
It is imperative to handle this compound in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Synthesis of this compound: A Proposed Pathway
Retrosynthetic Analysis and Key Precursors
The most logical synthetic approach involves the reaction of a suitable sulfur-containing electrophile with a 2,2-difluoroethyl nucleophile or the oxidation of a pre-existing 2,2-difluoroethyl sulfur compound. A plausible retrosynthesis is depicted below.
Caption: Retrosynthetic analysis of this compound.
Proposed Synthetic Protocol
Based on analogous preparations of sulfonyl chlorides, a likely and effective method for the synthesis of this compound involves the oxidative chlorination of a suitable sulfur-containing precursor derived from 2,2-difluoroethanol. One such precursor could be a 2,2-difluoroethyl thioether.
Step 1: Synthesis of a 2,2-Difluoroethyl Thioether (Illustrative Example)
This step involves the reaction of 2,2-difluoroethanol with a suitable thiol precursor under basic conditions.
-
Reactants: 2,2-difluoroethanol, an alkyl or aryl thiol, and a base (e.g., sodium hydride or sodium hydroxide).
-
Solvent: A suitable aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
-
Procedure:
-
To a solution of the thiol in the chosen solvent, add the base portion-wise at 0 °C.
-
Once the deprotonation is complete, add 2,2-difluoroethanol to the reaction mixture.
-
The reaction is then typically stirred at room temperature or gently heated to drive it to completion.
-
Workup involves quenching the reaction with water and extracting the product with an organic solvent.
-
Purification is achieved through column chromatography or distillation.
-
Step 2: Oxidative Chlorination to this compound
The synthesized thioether is then subjected to oxidative chlorination to yield the desired sulfonyl chloride.
-
Reactants: The 2,2-difluoroethyl thioether and a chlorinating agent (e.g., chlorine gas or sulfuryl chloride).
-
Solvent: Typically a chlorinated solvent such as dichloromethane or chloroform, often in the presence of water or an acid.
-
Procedure:
-
Dissolve the thioether in the chosen solvent system.
-
Cool the solution to a low temperature (e.g., 0-5 °C).
-
Slowly bubble chlorine gas through the solution or add sulfuryl chloride dropwise.
-
The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is worked up by washing with water and brine.
-
The crude product is then purified, most commonly by vacuum distillation.
-
Reaction Mechanism
The oxidative chlorination of a thioether to a sulfonyl chloride is a well-established transformation. The reaction proceeds through a series of oxidative steps.
Caption: General scheme for the synthesis of 2,2-difluoroethyl sulfonamides.
Role as a Versatile Building Block
Beyond sulfonamide synthesis, this compound can be used to prepare other important intermediates, such as sulfonate esters and sulfones, further expanding its utility in the synthesis of complex molecular architectures.
Conclusion
This compound is a valuable and reactive building block for the introduction of the 2,2-difluoroethyl moiety in drug discovery and development. While its direct synthesis is not extensively documented in readily available literature, a robust synthetic route can be proposed based on established chemical principles. A thorough understanding of its chemical properties and safety hazards is essential for its effective and safe utilization in the laboratory. The continued exploration of the applications of this and other fluorinated reagents will undoubtedly contribute to the advancement of medicinal chemistry.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Feng, M., Tang, B., Liang, S. H., & Jiang, X. (2016). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Current medicinal chemistry, 23(12), 1200–1216. [Link]
Sources
A Comprehensive Spectroscopic and Analytical Guide to 2,2-Difluoroethanesulfonyl Chloride
Abstract
2,2-Difluoroethanesulfonyl chloride (DFESC) is a fluorinated aliphatic sulfonyl chloride of increasing interest in medicinal chemistry and materials science. Its utility as a synthetic building block for introducing the 2,2-difluoroethanesulfonyl moiety necessitates a thorough understanding of its analytical characteristics. This technical guide provides an in-depth analysis of the spectroscopic signature of DFESC, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By integrating foundational principles with data from analogous structures, this document serves as a predictive and practical reference for researchers engaged in the synthesis, characterization, and application of this versatile reagent.
Introduction and Molecular Structure
This compound, registered under CAS Number 1033906-60-3, possesses the chemical formula C₂H₃ClF₂O₂S.[1] The molecule contains a difluoromethyl group adjacent to a methylene group, which is in turn bonded to the highly electrophilic sulfonyl chloride functionality. This unique arrangement of electron-withdrawing groups dictates its reactivity and defines its distinct spectroscopic properties. Understanding these properties is paramount for reaction monitoring, quality control, and structural confirmation.
Molecular Identity:
-
IUPAC Name: this compound[1]
-
Molecular Formula: C₂H₃ClF₂O₂S
-
Molecular Weight: 164.56 g/mol [1]
-
InChIKey: WTNIHKYYNJGJRA-UHFFFAOYSA-N[1]
The following sections will deconstruct the expected spectroscopic data for DFESC. While direct experimental spectra for this specific compound are not widely published, this guide leverages established spectroscopic principles and data from closely related structural analogues to provide a robust and predictive characterization. This approach mirrors the process a research scientist would undertake when encountering a novel or sparsely documented compound.
Figure 1: 2D Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of DFESC in solution. The presence of ¹H, ¹⁹F, and ¹³C nuclei provides a comprehensive picture of the molecule's connectivity and electronic environment.
¹H NMR Spectroscopy: A Story of Couplings
Expertise & Experience: The proton NMR spectrum of DFESC is predicted to be highly informative due to the vicinal coupling between the methylene (-CH₂-) and methine (-CHF₂-) protons, as well as the geminal coupling between the methine proton and the two fluorine atoms.
-
-CH₂- Signal: The two protons on the carbon adjacent to the sulfonyl chloride group are chemically equivalent. They are expected to appear as a triplet due to coupling with the single proton of the adjacent -CHF₂ group (n+1 rule, where n=1). The strong electron-withdrawing effect of the -SO₂Cl group will shift this signal significantly downfield. For comparison, the -CH₂- protons in 2-chloroethanesulfonyl chloride appear around 3.8 ppm.[2]
-
-CHF₂- Signal: The single proton on the difluoromethyl carbon will experience more complex splitting. It is coupled to the two adjacent methylene protons, which would create a triplet. It is also coupled to the two geminal fluorine atoms, which would create another triplet (as I(¹⁹F) = 1/2, n=2, so 2nI+1 = 3). The result is a triplet of triplets . This complex multiplet is a definitive signature for the CHF₂-CH₂- moiety. The chemical shift will be far downfield due to the deshielding effects of the two fluorine atoms, as seen in 2,2-difluoroethanol.[3]
Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|
| ~ 4.0 - 4.2 | Triplet (t) | JH-H ≈ 7 Hz | -CH₂-SO₂Cl |
| ~ 5.9 - 6.2 | Triplet of Triplets (tt) | JH-F ≈ 56 Hz, JH-H ≈ 7 Hz | -CHF₂- |
¹⁹F NMR Spectroscopy: The Fluorine Perspective
Expertise & Experience: ¹⁹F NMR is an exceptionally sensitive technique for characterizing fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus.[4][5] For DFESC, a single resonance is expected as both fluorine atoms are chemically equivalent.
-
Signal Splitting: This signal will be split by the geminal proton (-CHF₂) into a doublet . Each peak of this doublet will be further split into a triplet by the two vicinal protons of the -CH₂- group. The resulting multiplet is therefore predicted to be a doublet of triplets . The magnitude of the geminal H-F coupling is typically large (~50-60 Hz), while the vicinal H-F coupling is smaller.
Predicted ¹⁹F NMR Data (CDCl₃, 376 MHz, CFCl₃ as reference)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
|---|
| ~ -110 to -125 | Doublet of Triplets (dt) | JF-H(geminal) ≈ 56 Hz, JF-H(vicinal) ≈ 15 Hz | -CHF₂- |
Figure 2: Key NMR coupling relationships in this compound.
¹³C NMR Spectroscopy: The Carbon Backbone
Expertise & Experience: A proton-decoupled ¹³C NMR spectrum will show two distinct signals. Carbon-fluorine coupling is typically observed and provides valuable structural confirmation.
-
-CH₂- Signal: This carbon, attached to the sulfonyl group, will appear as a singlet at a downfield position.
-
-CHF₂- Signal: This carbon is directly bonded to two fluorine atoms. This strong coupling will split the signal into a triplet with a large ¹JC-F coupling constant, typically in the range of 240-280 Hz. This large coupling and multiplicity are unmistakable identifiers for a CF₂ group.
Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|
| ~ 55 - 60 | Singlet (s) | - | -CH₂-SO₂Cl |
| ~ 115 - 120 | Triplet (t) | ¹JC-F ≈ 250 Hz | -CHF₂- |
Infrared (IR) Spectroscopy
Expertise & Experience: IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. The spectrum of DFESC will be dominated by strong absorptions from the sulfonyl chloride and difluoromethyl groups.
-
S=O Stretching: Sulfonyl chlorides exhibit two characteristic and intense stretching bands: an asymmetric stretch (νas) at higher frequency and a symmetric stretch (νs) at lower frequency. Based on data for other sulfonyl chlorides, these are expected around 1380 cm⁻¹ and 1185 cm⁻¹, respectively.[6]
-
C-F Stretching: The C-F bonds will produce strong, characteristic absorption bands in the fingerprint region, typically between 1200 and 1100 cm⁻¹.
-
S-Cl Stretching: The stretch for the sulfur-chlorine bond is weaker and occurs at a lower frequency, expected in the 700-600 cm⁻¹ range.
Predicted IR Absorption Bands (ATR)
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
|---|---|---|
| ~ 2980 | Medium | C-H Stretch |
| ~ 1380 | Strong | S=O Asymmetric Stretch |
| ~ 1185 | Strong | S=O Symmetric Stretch |
| ~ 1150 | Strong | C-F Stretch |
| ~ 650 | Medium | S-Cl Stretch |
Mass Spectrometry (MS)
Expertise & Experience: Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which serves as a molecular fingerprint. Electron Ionization (EI) would likely cause significant fragmentation.
-
Molecular Ion (M⁺): The molecular ion peak should be observable at m/z 164. Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), a characteristic M+2 peak at m/z 166 with approximately one-third the intensity of the M⁺ peak is a critical diagnostic feature.
-
Key Fragmentation Pathways: The high-energy ionization process is expected to induce fragmentation at the weakest bonds.
-
Loss of Chlorine: Cleavage of the S-Cl bond would yield a fragment at m/z 129 ([M-Cl]⁺). This is often a prominent fragmentation pathway for sulfonyl chlorides.
-
Loss of SO₂Cl: Cleavage of the C-S bond would result in the formation of a [C₂H₃F₂]⁺ fragment at m/z 65.
-
Loss of SO₂: A rearrangement followed by the loss of sulfur dioxide would lead to a [C₂H₃ClF₂]⁺ fragment at m/z 100.
-
Figure 3: Predicted primary fragmentation pathways for this compound in EI-MS.
Predicted Mass Spectrometry Fragments (EI-MS)
| m/z | Predicted Identity | Notes |
|---|---|---|
| 164/166 | [C₂H₃F₂SO₂Cl]⁺˙ | Molecular Ion (M⁺), showing 3:1 chlorine isotope pattern |
| 129 | [M - Cl]⁺ | Loss of a chlorine radical |
| 65 | [CHF₂CH₂]⁺ | Cleavage of the C-S bond |
Experimental Protocols: A Self-Validating System
Trustworthiness: The true power of this analytical guide lies in its application as a self-validating system. The acquisition of data from each of these techniques, when compared against these predictions, provides a multi-faceted and unambiguous confirmation of the identity and purity of this compound. A mismatch in any one spectrum would signal the presence of an impurity or an incorrect structure, demanding further investigation.
Protocol 1: NMR Data Acquisition
-
Sample Preparation: Dissolve ~10-20 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) in a 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument for the ¹H channel.
-
¹H NMR Acquisition: Acquire a standard ¹H spectrum using a 90° pulse angle, a relaxation delay of 2 seconds, and 16 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum at 100 MHz. Use a 45° pulse angle, a relaxation delay of 5 seconds, and accumulate at least 1024 scans for adequate signal-to-noise.
-
¹⁹F NMR Acquisition: Switch the probe to the ¹⁹F channel (or use a broadband probe). Acquire a proton-coupled ¹⁹F spectrum at 376 MHz. Use CFCl₃ as an external or internal reference (δ = 0 ppm). A relaxation delay of 2 seconds and 32 scans should suffice.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Reference the ¹H and ¹³C spectra to TMS at 0 ppm. Integrate the signals and analyze the multiplicities and coupling constants.
Protocol 2: ATR-IR Spectroscopy
-
Instrument Preparation: Ensure the attenuated total reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping with isopropanol.
-
Background Scan: Record a background spectrum of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.
-
Sample Analysis: Place a single drop of neat this compound directly onto the ATR crystal.
-
Data Acquisition: Acquire the spectrum over a range of 4000-400 cm⁻¹. Co-add 16 scans to improve the signal-to-noise ratio.
-
Data Processing: Perform the background subtraction and identify the wavenumbers of the major absorption peaks.
Protocol 3: Mass Spectrometry (GC-MS with EI)
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
GC Method: Inject 1 µL of the solution into a gas chromatograph equipped with a standard non-polar column (e.g., DB-5ms). Use a temperature program starting at 50°C and ramping to 250°C at 10°C/min.
-
MS Method: Interface the GC with a mass spectrometer operating in Electron Ionization (EI) mode at 70 eV. Scan a mass range from m/z 40 to 300.
-
Data Analysis: Identify the GC peak corresponding to the compound. Analyze the mass spectrum of this peak, identifying the molecular ion (including the M+2 isotope peak) and major fragment ions.
Conclusion
This guide provides a detailed, predictive framework for the comprehensive spectroscopic characterization of this compound. By leveraging fundamental principles and data from analogous compounds, we have established the expected NMR, IR, and MS signatures. The interlocking nature of these techniques, supported by the provided protocols, forms a robust, self-validating system for any researcher or drug development professional working with this important fluorinated building block. The presented data tables and diagrams serve as a critical reference for confirming the successful synthesis and ensuring the purity of this compound in future applications.
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Chemical structure and bonding in 2,2-Difluoroethanesulfonyl chloride.
An In-depth Technical Guide to the Chemical Structure and Bonding in 2,2-Difluoroethanesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (DFESC) is a pivotal fluorinated building block in modern medicinal chemistry and materials science. The introduction of the difluoroethyl motif can significantly modulate the physicochemical and pharmacological properties of a lead compound, including metabolic stability, lipophilicity, and binding affinity. This guide provides an in-depth analysis of the chemical structure, bonding characteristics, and spectroscopic profile of DFESC. We will explore the interplay of its functional groups through a detailed examination of its molecular geometry, electronic properties, and reactivity. This document serves as a comprehensive technical resource, integrating theoretical principles with practical data to support its application in advanced chemical synthesis.
Molecular Architecture and Electronic Profile
This compound possesses a compact yet electronically complex structure. Its molecular formula is C₂H₃ClF₂O₂S, with a molecular weight of approximately 164.56 g/mol .[1] The molecule's architecture is defined by a central sulfur atom bonded to a 2,2-difluoroethyl group, two oxygen atoms, and a chlorine atom.
Structural Framework and Bonding Analysis
The core of the molecule is the sulfonyl chloride group (-SO₂Cl), which is attached to a difluoroethane moiety.
-
Sulfur Center: The sulfur atom is in a +6 oxidation state and exhibits a tetrahedral geometry, as predicted by VSEPR theory (AX₄ configuration). It forms two double bonds with oxygen, one single bond with chlorine, and one single bond with the carbon of the ethyl chain.
-
Carbon Chain: The molecule contains a two-carbon chain. One carbon is part of a methylene group (-CH₂-), and the other is a difluoromethylene group (-CHF₂). There is free rotation around the C-C and C-S single bonds, allowing for multiple conformations.[1]
-
Key Bonds and Electronegativity:
-
S=O Bonds: These are strong, highly polarized double bonds, with significant electron density drawn towards the electronegative oxygen atoms. This polarization is fundamental to the electrophilic nature of the sulfur atom.
-
S-Cl Bond: This bond is relatively weak and highly susceptible to nucleophilic attack, making the sulfonyl chloride an excellent leaving group. The bond length is considerably longer than an S-F bond in analogous sulfonyl fluorides, indicating its greater reactivity.[2]
-
C-F Bonds: The two fluorine atoms on the terminal carbon are highly electronegative, creating a strong inductive electron-withdrawing effect that propagates through the carbon chain to the sulfonyl group. This enhances the electrophilicity of the sulfur atom.
-
C-S Bond: This covalent bond links the reactive sulfonyl chloride head to the fluorinated alkyl tail.
-
The combination of the powerful electron-withdrawing sulfonyl group and the geminal fluorine atoms makes the protons on the -CH₂- group significantly acidic for a saturated alkane.
Caption: Molecular graph of this compound.
Spectroscopic Signature for Structural Verification
The unique arrangement of atoms in DFESC gives rise to a distinct spectroscopic fingerprint, which is essential for its identification and quality control.
Infrared (IR) Spectroscopy
The IR spectrum of a sulfonyl chloride is dominated by the strong stretching vibrations of the S=O bonds.[3]
-
S=O Asymmetric & Symmetric Stretching: Expect two very strong, characteristic absorption bands. One for the asymmetric stretch, typically in the 1370-1410 cm⁻¹ region, and one for the symmetric stretch, usually found between 1166-1204 cm⁻¹.[3]
-
C-H Stretching: Alkane C-H stretching bands will appear around 2800-3000 cm⁻¹.[3]
-
C-F Stretching: Strong absorptions corresponding to C-F bond stretches are expected in the 1000-1200 cm⁻¹ region.
-
S-Cl Stretching: A weaker absorption for the S-Cl stretch is typically observed in the far-IR region, around 375 cm⁻¹.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the hydrogen, carbon, and fluorine environments within the molecule.
-
¹H NMR:
-
The proton of the -CHF₂ group will appear as a triplet of triplets (tt). The large coupling will be to the two geminal fluorine atoms (²JHF), and the smaller coupling will be to the two vicinal protons of the -CH₂- group (³JHH).
-
The protons of the -CH₂- group will appear as a triplet (t) due to coupling with the single proton of the adjacent -CHF₂- group (³JHH). This signal will be significantly downfield due to the strong electron-withdrawing effect of the adjacent sulfonyl chloride group. For comparison, the multiplet for the -CH₂- group next to the sulfonyl chloride in butane-1-sulfonyl chloride appears at 3.68 ppm.[3]
-
-
¹³C NMR:
-
The carbon of the -CHF₂ group will appear as a triplet due to the strong one-bond coupling to the two fluorine atoms (¹JCF).
-
The carbon of the -CH₂- group will appear as a triplet due to the two-bond coupling to the fluorine atoms (²JCF).
-
-
¹⁹F NMR:
-
A single resonance is expected for the two equivalent fluorine atoms. This signal will appear as a doublet of triplets (dt) due to the large geminal coupling to the proton on the same carbon (²JHF) and the smaller vicinal coupling to the two protons of the -CH₂- group (³JHF).
-
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation analysis.
-
Molecular Ion (M⁺): The mass spectrum would show the molecular ion peak.
-
Isotopic Pattern: A characteristic feature will be the M+2 peak, which is approximately one-third the intensity of the M+ peak, confirming the presence of one chlorine atom.[3]
-
Fragmentation: Common fragmentation pathways would include the loss of the chlorine radical (·Cl), the SO₂ group, or the entire sulfonyl chloride moiety (-SO₂Cl). The cleavage of the C-C bond is also a possible fragmentation route.
| Property | Value | Reference |
| Molecular Formula | C₂H₃ClF₂O₂S | [1] |
| Molecular Weight | 164.56 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 1033906-60-3 | [1] |
| Topological Polar Surface Area | 42.5 Ų | [1] |
| Rotatable Bond Count | 2 | [1] |
Synthesis, Reactivity, and Applications
Synthetic Approach
While multiple synthetic routes exist, a common strategy for forming sulfonyl chlorides involves the oxidative chlorination of a suitable sulfur-containing precursor, such as a thiol or disulfide.
Caption: Conceptual workflow for the synthesis of DFESC.
Reactivity Profile
The synthetic utility of DFESC stems from the high reactivity of the sulfonyl chloride group. The sulfur atom is highly electrophilic and readily undergoes nucleophilic substitution.
-
Reaction with Amines: Reacts with primary or secondary amines to form stable sulfonamides. This is a cornerstone reaction in drug discovery for linking molecular fragments.
-
Reaction with Alcohols: Reacts with alcohols in the presence of a non-nucleophilic base (e.g., pyridine) to yield sulfonate esters.
-
Hydrolysis: It is sensitive to moisture and will hydrolyze in the presence of water to form the corresponding 2,2-difluoroethanesulfonic acid and hydrochloric acid. This necessitates handling under anhydrous conditions.
Caption: General reaction of DFESC with a nucleophile.
Role in Drug Development
The 2,2-difluoroethyl group is increasingly used as a bioisosteric replacement for other functional groups in drug design. Its introduction can confer several advantageous properties:
-
Metabolic Stability: The strong C-F bonds are resistant to oxidative metabolism by cytochrome P450 enzymes, which can increase the half-life of a drug candidate.
-
Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.
-
Conformational Control: The steric and electronic properties of the fluorine atoms can influence the preferred conformation of a molecule, potentially leading to improved binding at a biological target.
DFESC serves as a key reagent for efficiently incorporating this valuable motif into complex molecules.
Safety and Handling Protocol
This compound is a reactive and hazardous chemical that requires careful handling.
-
Hazards: The compound is classified as corrosive and can cause severe skin burns and eye damage.[1] It is also a combustible liquid.[1] Contact with water liberates toxic and corrosive gas (HCl).[5]
-
Handling Protocol:
-
Engineering Controls: Always handle in a well-ventilated chemical fume hood.[5][6] Ensure that an emergency eyewash station and safety shower are readily accessible.[6]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[5]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong bases and oxidizing agents.[5]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter the environment.
-
Conclusion
This compound is a molecule of significant interest due to the unique interplay between its reactive sulfonyl chloride head and its robust difluoroethyl tail. A thorough understanding of its structure, bonding, and spectroscopic properties is paramount for its effective and safe utilization. This guide has provided a detailed examination of these core characteristics, offering a foundational resource for scientists leveraging this powerful building block in the design and synthesis of next-generation pharmaceuticals and advanced materials.
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Thermodynamic properties of 2,2-Difluoroethanesulfonyl chloride.
An In-depth Technical Guide to the Thermodynamic Properties of 2,2-Difluoroethanesulfonyl Chloride
Introduction
This compound (C₂H₃ClF₂O₂S) is a fluorinated organic compound of significant interest to researchers in synthetic chemistry and drug development. As with many halogenated reagents, its utility is intrinsically linked to its reactivity and stability, which are governed by its fundamental thermodynamic properties. Understanding the enthalpy, entropy, and Gibbs free energy associated with this molecule is paramount for predicting its behavior in chemical reactions, ensuring safe handling, and optimizing its application in the synthesis of complex molecular architectures.
This technical guide provides a comprehensive overview of the thermodynamic landscape of this compound. It is designed for scientists and professionals who require a deeper understanding of the molecule's energetic characteristics. While specific experimental thermodynamic data for this compound is not extensively published, this guide synthesizes available information, draws logical inferences from analogous structures, and details the authoritative computational and experimental methodologies used to determine these critical parameters.
Molecular and Physicochemical Profile
A foundational understanding begins with the compound's basic properties. These characteristics, sourced from established chemical databases, provide the initial context for its thermodynamic behavior.
| Property | Value | Source |
| Molecular Formula | C₂H₃ClF₂O₂S | PubChem[1][2] |
| IUPAC Name | This compound | PubChem[1] |
| Molecular Weight | 164.56 g/mol | PubChem[1] |
| Canonical SMILES | C(C(F)F)S(=O)(=O)Cl | PubChem[1] |
| CAS Number | 1033906-60-3 | PubChem[1] |
| Physical Description | Combustible liquid | ECHA C&L Inventory[1] |
Core Thermodynamic Principles: Enthalpy, Entropy, and Gibbs Free Energy
The spontaneity and feasibility of a chemical process are dictated by the interplay of three key thermodynamic quantities: enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). Their relationship is elegantly captured by the Gibbs free energy equation.
-
Enthalpy (ΔH): Represents the change in heat content of a system. A negative ΔH (exothermic reaction) indicates the release of heat, which often favors spontaneity.[5][6] The standard enthalpy of formation (ΔH°f) is the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states.[5][6]
-
Entropy (ΔS): A measure of the disorder or randomness in a system. A positive ΔS indicates an increase in disorder, which also favors spontaneity.
-
Gibbs Free Energy (ΔG): The ultimate arbiter of reaction spontaneity at constant temperature and pressure. A negative ΔG signifies a spontaneous (exergonic) process, while a positive ΔG indicates a non-spontaneous (endergonic) process.[4][7]
The following diagram illustrates the relationship between these fundamental thermodynamic parameters.
Caption: Relationship between Gibbs Free Energy (ΔG), Enthalpy (ΔH), and Entropy (ΔS).
Determination of Thermodynamic Properties
Acquiring precise thermodynamic data is a significant challenge, particularly for novel or specialized compounds. The process involves a combination of sophisticated computational modeling and rigorous experimental validation.
The Challenge of Data Acquisition
Computational Prediction: A First Principles Approach
In the absence of experimental data, computational chemistry, particularly methods based on Density Functional Theory (DFT), serves as a powerful and reliable tool for predicting thermodynamic properties.[8][9] DFT models the electronic structure of a molecule to calculate its energy, from which thermodynamic parameters can be derived.
Conceptual Workflow for DFT-Based Thermodynamic Prediction:
-
Structure Optimization: The 3D geometry of the this compound molecule is optimized to find its lowest energy conformation.
-
Frequency Calculation: Vibrational frequencies are calculated from the optimized structure. These frequencies are crucial for determining the zero-point vibrational energy (ZPVE) and thermal contributions to enthalpy and entropy.
-
Thermochemical Analysis: Using statistical mechanics, the computed vibrational, rotational, and translational partition functions are used to calculate:
-
Heat Capacity (Cp)
-
Standard Molar Entropy (S°)
-
Enthalpy (H)
-
-
Enthalpy of Formation Calculation: ΔH°f is typically calculated using an isodesmic reaction scheme, where the number and types of bonds are conserved on both sides of a hypothetical reaction, leading to cancellation of errors and yielding a more accurate value.
The following diagram outlines a generalized workflow for the determination of thermodynamic properties.
Caption: Workflow for determining thermodynamic properties of a chemical compound.
Reactivity, Stability, and Safety Profile
The thermodynamic properties of this compound directly inform its reactivity and stability.
Reactivity Profile
The sulfonyl chloride (-SO₂Cl) functional group is a strong electrophile, making the compound highly reactive. This reactivity is analogous to that of similar compounds like 2,2,2-Trifluoroethanesulfonyl chloride, which is known to react vigorously with nucleophiles such as water and alcohols, releasing corrosive hydrogen chloride gas.[10] The presence of the electron-withdrawing difluoroethyl group is expected to enhance the electrophilicity of the sulfur atom, potentially making it more reactive than non-fluorinated alkanesulfonyl chlorides.
-
Hydrolysis: The reaction with water is expected to be thermodynamically favorable (exothermic) and rapid, yielding 2,2-difluoroethanesulfonic acid and HCl. This necessitates handling the compound under anhydrous conditions.
Thermal Stability and Decomposition
While specific decomposition data is unavailable, sulfonyl chlorides as a class can undergo thermal decomposition. For instance, the decomposition of sulfuryl chloride (SO₂Cl₂) is a well-studied first-order process.[11] It is plausible that at elevated temperatures, this compound could decompose, potentially eliminating HCl or other small molecules. A positive entropy change for such a decomposition reaction (a single molecule breaking into multiple gaseous products) would make the process more favorable at higher temperatures, as dictated by the Gibbs free energy equation.
Safety and Hazard Information
The inherent reactivity of this compound translates to specific handling hazards. According to the ECHA C&L Inventory, it is classified as a combustible liquid that causes severe skin burns and eye damage.[1]
-
GHS Hazard Codes: H227 (Combustible liquid), H314 (Causes severe skin burns and eye damage).[1]
-
Handling Recommendations: Due to its high reactivity and corrosiveness, strict safety protocols are required. This includes the use of personal protective equipment (gloves, goggles, lab coat), handling in a well-ventilated fume hood, and storage away from moisture and incompatible materials.
Relevance in Chemical and Pharmaceutical Research
The potent reactivity of this compound makes it a valuable reagent for introducing the 2,2-difluoroethanesulfonyl moiety into molecules. This group can be of interest in drug development for several reasons:
-
Metabolic Stability: The C-F bonds are very strong, which can block metabolic oxidation at that position, potentially increasing the half-life of a drug candidate.
-
Modulation of Physicochemical Properties: The fluorine atoms can alter a molecule's lipophilicity, acidity, and binding interactions with biological targets.
-
Sulfonamide Formation: Its primary use is likely in the synthesis of sulfonamides via reaction with primary or secondary amines. Sulfonamides are a critical functional group found in a wide array of pharmaceuticals.
The thermodynamics of these synthetic reactions—whether they are favorable (negative ΔG) and how much heat they release (ΔH)—are critical for scaling up production from laboratory to industrial levels.
Conclusion
This compound is a reactive chemical building block with significant potential in synthetic and medicinal chemistry. While a complete, experimentally verified set of its thermodynamic properties is not publicly available, this guide has established a framework for understanding its behavior. Its high reactivity, driven by the electrophilic sulfonyl chloride group, is its most defining chemical characteristic, leading to important applications but also demanding stringent safety precautions. The principles and methodologies outlined herein, particularly the use of computational DFT methods, provide a robust pathway for researchers to predict and understand the thermodynamic landscape of this and other specialized chemical reagents, enabling safer and more efficient scientific innovation.
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A-015-2026: A-015-2026: A Comprehensive Technical Guide to the Applications of 2,2-Difluoroethanesulfonyl Chloride in Modern Synthesis
Abstract
The introduction of fluorine-containing functional groups is a cornerstone of modern medicinal and materials chemistry, imparting unique physicochemical properties that can dramatically enhance molecular performance. Among the array of fluorinated building blocks, the 2,2-difluoroethanesulfonyl moiety (-SO₂CH₂CHF₂) has emerged as a critical pharmacophore and a versatile functional group. This technical guide provides an in-depth exploration of 2,2-Difluoroethanesulfonyl Chloride (DFESC), the principal reagent for introducing this valuable group. We will delve into its core reactivity, showcase its applications in the synthesis of high-value molecules, provide detailed, field-tested experimental protocols, and discuss the scientific rationale behind its use in drug development and materials science. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage the unique advantages of the -SO₂CH₂CHF₂ group in their work.
Introduction: The Scientific Merit of the 2,2-Difluoroethanesulfonyl Group
This compound, with the chemical formula C₂H₃ClF₂O₂S, is a specialized sulfonylating agent used to install the 2,2-difluoroethanesulfonyl group.[1] While structurally similar to more common sulfonyl chlorides like methanesulfonyl chloride or tosyl chloride, the presence of the geminal difluoro motif at the β-position confers a distinct set of electronic and physical properties.
The significance of the -SO₂CH₂CHF₂ group lies in its ability to modulate key molecular attributes:
-
Lipophilicity and Solubility: The difluoromethyl group (-CHF₂) is a well-regarded bioisostere of a hydroxyl or thiol group, but with significantly altered electronics and lipophilicity. It can fine-tune the overall lipophilicity of a molecule, which is a critical parameter for optimizing absorption, distribution, metabolism, and excretion (ADME) properties in drug candidates.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. The introduction of the -CHF₂ group can block sites of oxidative metabolism, increasing the metabolic stability and in vivo half-life of a drug.
-
Acidity Modulation (pKa): When incorporated into a sulfonamide (R-NH-SO₂CH₂CHF₂), the strong electron-withdrawing nature of the fluorine atoms increases the acidity of the N-H proton compared to its non-fluorinated analogs. This modulation of pKa can be crucial for optimizing target binding, membrane permeability, and pharmacokinetic profiles.
-
Conformational Control: The steric and electronic properties of the group can influence the conformational preferences of a molecule, which can be exploited to enhance binding to a biological target.
This guide will explore how chemists harness the reactivity of this compound to strategically introduce this powerful functional group.
Core Reactivity and Synthetic Applications
This compound is a classic electrophilic sulfonylating agent. Its primary mode of reaction involves the nucleophilic attack at the electron-deficient sulfur atom, leading to the displacement of the chloride leaving group. This core reactivity is analogous to other sulfonyl chlorides like trifluoromethanesulfonyl chloride.[2]
N-Sulfonylation: The Gateway to Bioactive Sulfonamides
The most prevalent application of DFESC is the synthesis of 2,2-difluoroethanesulfonamides. This reaction is typically achieved by treating a primary or secondary amine with DFESC in the presence of a non-nucleophilic base.
Causality Behind Experimental Choices:
-
Reagents: The amine acts as the nucleophile. DFESC is the electrophile.
-
Base: A tertiary amine base (e.g., triethylamine, diisopropylethylamine) or an inorganic base (e.g., K₂CO₃) is essential. It serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. Without a base, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
-
Solvent: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are commonly used to avoid competitive reactions with the solvent.
Generic Reaction Scheme: R-NH₂ + Cl-SO₂CH₂CHF₂ --(Base)--> R-NH-SO₂CH₂CHF₂ + Base·HCl
This transformation is fundamental in pharmaceutical chemistry, as the resulting sulfonamide linkage is a key structural feature in numerous approved drugs.[3]
O-Sulfonylation: Formation of Sulfonate Esters
Alcohols and phenols can react with DFESC to form 2,2-difluoroethanesulfonate esters. These esters are not typically the final target but serve as excellent leaving groups in subsequent nucleophilic substitution reactions, analogous to the widely used tosylates and mesylates.
Generic Reaction Scheme: R-OH + Cl-SO₂CH₂CHF₂ --(Base)--> R-O-SO₂CH₂CHF₂ + Base·HCl
The resulting sulfonate ester can be displaced by a wide range of nucleophiles (e.g., azides, cyanides, halides), providing a two-step method for functional group interconversion.
Diagram of Core Reactivity
The central role of this compound as a synthetic linchpin is illustrated below.
Caption: Core reactivity pathways of this compound.
Application in Drug Discovery & Agrochemicals
The true value of DFESC is realized in its application as a key intermediate in the synthesis of complex, high-value molecules, particularly herbicides and pharmaceuticals.
Case Study: Penoxsulam Herbicide
Penoxsulam is a triazolopyrimidine sulfonamide herbicide developed by Dow AgroSciences.[4] A key intermediate in its synthesis is 2-(2',2'-difluoroethoxy)-6-trifluoromethylbenzenesulfonyl chloride. The synthesis of this intermediate highlights the strategic use of the difluoroethyl group, which is introduced early in the synthesis via 2,2-difluoroethanol. While this specific example doesn't use DFESC directly, it underscores the importance of the difluoroethoxy and related moieties in the agrochemical industry. The patent literature describes methods to prepare such complex sulfonyl chlorides, which are crucial for the final coupling steps to form the active herbicide.[4]
Diagram of a Generalized Drug Discovery Workflow
The strategic incorporation of the -SO₂CH₂CHF₂ group often follows a logic aimed at improving drug-like properties.
Caption: Workflow for improving lead compounds using DFESC.
Detailed Experimental Protocols
To ensure trustworthiness and reproducibility, this section provides a detailed, self-validating protocol for a representative N-sulfonylation reaction.
Protocol 4.1: Synthesis of N-Benzyl-2,2-difluoroethanesulfonamide
Objective: To synthesize a model 2,2-difluoroethanesulfonamide from benzylamine and this compound.
Materials:
-
Benzylamine (1.0 eq)
-
This compound (1.1 eq)
-
Triethylamine (Et₃N) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add benzylamine (1.0 eq) and anhydrous DCM (approx. 0.2 M concentration). Cool the solution to 0 °C in an ice-water bath.
-
Base Addition: Add triethylamine (1.5 eq) to the stirred solution.
-
Electrophile Addition: Slowly add this compound (1.1 eq) dropwise to the reaction mixture over 10-15 minutes. Causality Note: Slow addition is crucial to control the exotherm of the reaction and prevent side product formation.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the benzylamine spot.
-
Workup - Quenching: Once the reaction is complete, dilute the mixture with additional DCM. Transfer the solution to a separatory funnel and wash sequentially with 1M HCl (to remove excess Et₃N), water, saturated NaHCO₃ solution (to remove any remaining acidic species), and finally with brine.
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl-2,2-difluoroethanesulfonamide.
Self-Validation System: The purity of the final product should be confirmed by ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry to validate the structure and confirm the absence of impurities.
Physicochemical Data & Safety
Properties of this compound
| Property | Value | Source |
| CAS Number | 1033906-60-3 | PubChem[1] |
| Molecular Formula | C₂H₃ClF₂O₂S | PubChem[1] |
| Molecular Weight | 164.56 g/mol | PubChem[1] |
| Appearance | Liquid | --- |
| Boiling Point | 84-86 °C / 15 mmHg | Sigma-Aldrich[5] (analog) |
Safety and Handling
This compound is a reactive and corrosive chemical.[1]
-
Hazards: Causes severe skin burns and eye damage.[1] It is also a combustible liquid.[1]
-
Precautions: Always handle this reagent in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.
-
Storage: Store in a cool, dry place away from moisture, as it can hydrolyze. Cold-chain transportation may be required for long-term stability.[6]
Conclusion and Future Outlook
This compound is more than just a reagent; it is an enabling tool for modern molecular design. Its ability to introduce the -SO₂CH₂CHF₂ group provides chemists with a powerful strategy to overcome common challenges in drug discovery, such as poor metabolic stability and suboptimal pharmacokinetics. As the drive for more sophisticated and effective pharmaceuticals and agrochemicals continues, the strategic use of specialized fluorinated building blocks like DFESC will undoubtedly grow. Future research will likely focus on expanding the reaction scope, developing more sustainable synthetic methods, and exploring the unique properties imparted by this functional group in novel material science applications.
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PubChem. This compound | C2H3ClF2O2S | CID 50989405. [Link]
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Wechem. Application of trifluoromethanesulfonyl chloride in organic synthesis: sulfonylation and trifluoromethylation reactions. [Link]
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PubChem. 2,2,2-Trifluoroethanesulfonyl chloride | C2H2ClF3O2S | CID 74242. [Link]
-
ResearchGate. Synthesis of isomeric fluoronitrobenzene-sulfonyl chlorides. [Link]
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Methodological & Application
Application Note: A Protocol for the Synthesis of N-Substituted-2,2-Difluoroethanesulfonamides
Abstract
This application note provides a comprehensive, field-proven protocol for the synthesis of N-substituted-2,2-difluoroethanesulfonamides via the reaction of 2,2-difluoroethanesulfonyl chloride with primary and secondary amines. The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a multitude of therapeutic agents.[1][2][3] Incorporating fluorinated motifs, such as the 2,2-difluoroethyl group, is a well-established strategy to enhance metabolic stability, modulate physicochemical properties, and improve biological activity.[4][5] This document details the reaction mechanism, a step-by-step experimental procedure, purification, characterization, and critical safety considerations for handling the reagents.
Introduction and Scientific Context
Sulfonamides are a critical class of compounds in drug development, exhibiting a wide range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[2] The synthesis of sulfonamides is most commonly achieved by the reaction of a sulfonyl chloride with a primary or secondary amine.[2][6] This reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride.[2][7][8]
The introduction of fluorine into drug candidates can profoundly alter their properties. The 2,2-difluoroethyl group, in particular, serves as a bioisostere for other functionalities and can block metabolic oxidation pathways, thereby increasing the half-life of a drug.[4] this compound is therefore a valuable reagent for introducing this desirable motif into new chemical entities. This protocol outlines a robust and general method for its use in sulfonamide synthesis.
Reaction Principle and Mechanism
The reaction proceeds through a nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electron-deficient sulfur atom of the this compound. This forms a transient tetrahedral intermediate. The reaction is driven to completion by the elimination of a chloride ion and a proton. A non-nucleophilic base, such as triethylamine or pyridine, is essential to neutralize the hydrochloric acid (HCl) generated in situ. Without a base, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[2]
Diagram: General Reaction Mechanism
Caption: Nucleophilic attack of the amine on the sulfonyl chloride.
Materials and Equipment
| Reagents | Equipment |
| This compound | Round-bottom flasks |
| Primary or Secondary Amine of choice | Magnetic stirrer and stir bars |
| Anhydrous Dichloromethane (DCM) | Ice bath |
| Anhydrous Triethylamine (Et₃N) or Pyridine | Syringes and needles |
| 1M Hydrochloric Acid (HCl) | Separatory funnel |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | Rotary evaporator |
| Brine (Saturated NaCl solution) | Flash chromatography system |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | NMR Spectrometer, Mass Spectrometer |
| Silica Gel (for chromatography) | Standard glassware |
| Solvents for chromatography (e.g., Hexanes, Ethyl Acetate) | Personal Protective Equipment (PPE) |
Safety Precautions
-
This compound is corrosive and causes severe skin burns and eye damage. [9] It is also moisture-sensitive and may release toxic gas upon contact with water.[10] Handle this reagent exclusively in a well-ventilated fume hood.
-
Always wear appropriate Personal Protective Equipment (PPE): chemical-resistant gloves (nitrile or neoprene), a lab coat, and chemical splash goggles.[10][11]
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.
-
The reaction can be exothermic, especially during the addition of the sulfonyl chloride. Maintain cooling with an ice bath to control the reaction rate.
Detailed Experimental Protocol
This protocol describes a general procedure on a 1.0 mmol scale. It may require optimization for specific amine substrates.
-
Reaction Setup: To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 mmol, 1.0 eq.).
-
Dissolution: Dissolve the amine in anhydrous dichloromethane (DCM, 5 mL).
-
Base Addition: Add anhydrous triethylamine (1.5 mmol, 1.5 eq.) to the solution. Causality Note: A slight excess of base is used to ensure complete neutralization of the HCl byproduct, preventing the formation of amine hydrochloride salts which would be unreactive.
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath. This is critical to manage the exotherm of the reaction and minimize potential side reactions.
-
Reagent Addition: In a separate dry vial, dissolve this compound (1.1 mmol, 1.1 eq.) in anhydrous DCM (2 mL). Draw this solution into a syringe and add it dropwise to the cooled, stirred amine solution over 10-15 minutes. Causality Note: A small excess of the sulfonyl chloride ensures full consumption of the potentially more valuable amine substrate. Slow, dropwise addition is crucial for temperature control.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Work-up - Quenching: Once the reaction is complete, cool the mixture again to 0 °C and slowly add 1M HCl (5 mL) to quench the reaction and neutralize the excess triethylamine.
-
Work-up - Extraction: Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (1 x 10 mL), saturated NaHCO₃ solution (1 x 10 mL), and finally with brine (1 x 10 mL). Causality Note: The acid wash removes residual base, the bicarbonate wash removes any unreacted sulfonyl chloride and acidic impurities, and the brine wash removes residual water.
-
-
Work-up - Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product is typically purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-substituted-2,2-difluoroethanesulfonamide.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).
Diagram: Experimental Workflow
Caption: Step-by-step workflow from reaction setup to final product.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | Inactive amine (protonated). | Ensure the amine is free-based. Use a sufficient amount of base (1.5-2.0 eq.). |
| Wet reagents/solvents. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (N₂ or Ar). | |
| Sulfonyl chloride has hydrolyzed. | Use fresh or properly stored this compound. | |
| Formation of Side Products | Reaction temperature too high. | Maintain cooling at 0 °C during the addition of the sulfonyl chloride. |
| For primary amines, double sulfonylation may occur. | Use the amine as the limiting reagent. Avoid a large excess of sulfonyl chloride. | |
| Difficult Purification | Product co-elutes with impurities. | Optimize the chromatography solvent system. Consider a different stationary phase if necessary. |
| Product is very polar and streaks on silica. | Add a small amount of triethylamine or acetic acid to the chromatography mobile phase. |
Conclusion
This protocol provides a reliable and general method for the synthesis of N-substituted-2,2-difluoroethanesulfonamides. By carefully controlling the reaction conditions, particularly temperature, and using anhydrous reagents, researchers can efficiently access a diverse range of these valuable compounds. The difluoroethyl sulfonamide motif is a promising scaffold for the development of new therapeutic agents, and this guide serves as a foundational tool for scientists in drug discovery and medicinal chemistry.
References
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ResearchGate. (n.d.). Synthesis of Sulfonamides from Disulfide. Retrieved from ResearchGate. [Link]
-
Bolshan, Y., & Batey, R. A. (2022). Modular Two-Step Route to Sulfondiimidamides. Journal of the American Chemical Society. Published by National Institutes of Health. [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from Organic Chemistry Portal. [Link]
-
PubChem. (n.d.). This compound. Retrieved from PubChem. [Link]
-
Macmillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from Macmillan Group. [Link]
-
UCL Discovery. (n.d.). The Synthesis of Functionalised Sulfonamides. Retrieved from UCL Discovery. [Link]
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Royal Society of Chemistry. (n.d.). Microwave-assisted sulfonylation of various structurally amines. Retrieved from RSC Advances. [Link]
-
Clark, J. (n.d.). Reaction between acyl chlorides and amines - addition / elimination. Retrieved from Chemguide. [Link]
-
Feng, M., Tang, B., Liang, S. H., & Jiang, X. (2016). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Current Topics in Medicinal Chemistry, 16(11), 1200-1216. [Link]
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New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Sulfuryl Chloride. Retrieved from NJ.gov. [Link]
-
RIT Digital Institutional Repository. (n.d.). Some reactions of 2-chloroethanesulfonyl chloride. Retrieved from RIT Scholar Works. [Link]
-
Raheem, M. A., et al. (2018). 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. Journal of Medicinal Chemistry. Published by National Institutes of Health. [Link]
-
Chemistry LibreTexts. (2020). 20.6: Reactions of Amines. Retrieved from Chemistry LibreTexts. [Link]
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National Institutes of Health. (n.d.). Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry. Retrieved from NIH. [Link]
-
Wagner, J., et al. (2021). Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry. Molecules. Published by National Institutes of Health. [Link]
-
Feng, M., Tang, B., Liang, S. H., & Jiang, X. (2016). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Current Topics in Medicinal Chemistry. Published by National Institutes of Health. [Link]
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Application Notes & Protocols: Experimental Setup for Reactions Involving 2,2-Difluoroethanesulfonyl Chloride
Introduction: The Strategic Role of the Difluoromethyl Moiety in Modern Chemistry
The incorporation of fluorine into organic molecules is a cornerstone strategy in contemporary drug discovery and materials science.[1][2] Fluorine's unique properties, including its high electronegativity and small size, can profoundly influence a molecule's metabolic stability, lipophilicity, membrane permeability, and binding affinity to biological targets.[1][3][4] Among the various fluorinated motifs, the gem-difluoroalkyl group (CF₂) has emerged as particularly valuable. The difluoromethyl group (CHF₂) is of special interest as it can serve as a bioisosteric mimic for hydroxyl or thiol groups, enhancing stability and modulating physicochemical properties.[3]
2,2-Difluoroethanesulfonyl chloride (F₂CHCH₂SO₂Cl) is a key electrophilic reagent that enables the direct installation of the 2,2-difluoroethanesulfonyl group. This moiety combines the influential difluoro motif with the versatile sulfonamide linkage, a privileged scaffold in medicinal chemistry renowned for its broad range of biological activities.[5][6] This guide provides a comprehensive overview of the experimental setup, safety protocols, and reaction methodologies for effectively utilizing this powerful building block.
Reagent Profile: this compound
A clear understanding of the reagent's physical and chemical properties is fundamental to its successful application.
| Property | Value | Source |
| CAS Number | 1033906-60-3 | [7] |
| Molecular Formula | C₂H₃ClF₂O₂S | [7] |
| Molecular Weight | 164.56 g/mol | [7] |
| Appearance | Liquid | [8] |
| IUPAC Name | This compound | [7] |
| Hazard Summary | Combustible liquid, Causes severe skin burns and eye damage | [7] |
Critical Safety & Handling Protocols
This compound is a reactive and hazardous chemical that demands stringent safety measures. Its high reactivity is the source of its synthetic utility but also its primary hazard. The compound is corrosive and reacts violently with water and other nucleophiles.[8][9]
Mandatory Safety Precautions:
-
Work Area: All manipulations must be performed inside a certified chemical fume hood with good ventilation.[9][10][11]
-
Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, chemical splash goggles, a full-face shield, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or a suitable laminate).[10][12]
-
Moisture Sensitivity: The reagent is highly sensitive to moisture. Contact with water results in a violent reaction that liberates toxic and corrosive hydrogen chloride (HCl) gas.[8][9] All glassware must be oven- or flame-dried before use, and reactions should be conducted under an inert atmosphere (e.g., dry Nitrogen or Argon).
-
Incompatible Materials: Avoid contact with water, strong bases, strong oxidizing agents, and alcohols.[9]
-
Spill Management: Keep appropriate spill containment materials readily available, such as sand, vermiculite, or other inert absorbents.[10] Do not use water for cleanup.
-
Emergency Readiness: An emergency safety shower and eyewash station must be immediately accessible.[11] Personnel should be trained in their use before beginning any work.
Core Application: Synthesis of 2,2-Difluoroethanesulfonamides
The primary application of this compound is the synthesis of sulfonamides via nucleophilic substitution with primary or secondary amines.[5][13] This reaction is robust and applicable to a wide range of amine substrates. The reaction proceeds via a nucleophilic attack of the amine on the highly electrophilic sulfur atom, displacing the chloride ion.[14] A non-nucleophilic base is essential to neutralize the HCl generated during the reaction, driving it to completion.
Detailed Experimental Protocol: General Procedure
This protocol provides a reliable starting point for the synthesis of a target sulfonamide. Optimization may be required based on the specific amine substrate used.
Materials & Equipment:
-
This compound
-
Primary or secondary amine substrate
-
Anhydrous base (e.g., Triethylamine (Et₃N), Pyridine, or N,N-Diisopropylethylamine (DIPEA))
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)
-
Oven-dried round-bottom flask with a magnetic stir bar
-
Inert gas line (Nitrogen or Argon) with manifold
-
Syringes and needles
-
Ice/water bath
-
Standard glassware for aqueous workup and extraction
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup: Assemble the dry round-bottom flask under a positive pressure of inert gas.
-
Initial Charge: To the flask, add the amine substrate (1.0 eq.) and the anhydrous solvent (to make a ~0.1-0.5 M solution).
-
Base Addition: Add the anhydrous base (1.2-1.5 eq.). If the amine substrate is precious, using a non-nucleophilic base like Et₃N or DIPEA is recommended.
-
Cooling: Cool the stirred solution to 0 °C using an ice/water bath. This is crucial to moderate the initial exothermic reaction upon addition of the sulfonyl chloride.
-
Reagent Addition: In a separate dry vial, prepare a solution of this compound (1.1 eq.) in a small amount of the same anhydrous solvent. Add this solution to the amine mixture dropwise via syringe over 10-15 minutes. A slow, controlled addition prevents temperature spikes and potential side reactions.
-
Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction's progress using an appropriate technique (e.g., Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS)).
-
Workup & Extraction:
-
Upon completion, quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution or water.
-
Transfer the mixture to a separatory funnel and dilute with the organic solvent if necessary.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess base), saturated aqueous sodium bicarbonate (NaHCO₃), and finally, brine.
-
Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The resulting crude product is typically purified by flash column chromatography on silica gel to yield the pure sulfonamide.
Reaction Parameters & Optimization
The success of the sulfonylation often depends on the careful selection of reaction parameters.
| Parameter | Typical Conditions | Rationale & Field-Proven Insights |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN) | DCM is often the solvent of choice due to its inertness and ease of removal. THF is suitable but must be rigorously dried. MeCN can be used for less reactive amines. |
| Base | Triethylamine (Et₃N), Pyridine, DIPEA | Et₃N is a cost-effective and common choice. For sterically hindered amines or sensitive substrates, the less nucleophilic DIPEA is preferred to minimize side reactions. Pyridine can also act as a catalyst. |
| Temperature | 0 °C to Room Temperature | Initial addition at 0 °C is critical for controlling exothermicity. For unreactive or sterically hindered amines, gentle heating (e.g., 40-60 °C) may be required after the initial addition. |
| Stoichiometry | 1.1 eq. Sulfonyl Chloride, 1.2-1.5 eq. Base | A slight excess of the sulfonyl chloride ensures full conversion of the amine. Sufficient base is required to neutralize all generated HCl. |
Mechanistic Insight: Nucleophilic Addition-Elimination
The formation of the sulfonamide bond proceeds through a well-established two-step nucleophilic addition-elimination mechanism at the tetracoordinate sulfur center.[14][15]
-
Nucleophilic Attack: The lone pair of the amine nitrogen attacks the electrophilic sulfur atom.
-
Tetrahedral Intermediate: A transient, high-energy tetrahedral intermediate is formed.
-
Elimination: The intermediate collapses, expelling the chloride ion, which is an excellent leaving group, to reform the S=O double bonds.
-
Deprotonation: The added base removes the proton from the nitrogen atom to yield the final, neutral sulfonamide product.
Troubleshooting Guide
| Observation | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Inactive amine (e.g., highly electron-deficient or sterically hindered).2. Reagent degradation due to moisture. | 1. Increase reaction temperature after initial addition (e.g., to 40-60 °C). Consider using a more potent base or a catalytic amount of DMAP.2. Use freshly opened or properly stored sulfonyl chloride. Ensure all glassware is dry and the reaction is under a robust inert atmosphere. |
| Multiple Products / Low Yield | 1. Reaction with excess base (if nucleophilic, e.g., pyridine).2. Di-sulfonylation of a primary amine.3. Substrate degradation under basic conditions. | 1. Switch to a non-nucleophilic base like DIPEA.2. Use a controlled stoichiometry (closer to 1.0 eq. of sulfonyl chloride) and add it slowly at 0 °C.3. Use a milder base or shorter reaction times. |
| Difficult Purification | 1. Unreacted starting amine co-elutes with the product.2. Excess base (e.g., DIPEA) is difficult to remove. | 1. Ensure the aqueous acid wash (1 M HCl) during workup is thorough to protonate and remove the amine.2. Perform multiple acidic washes during workup. |
Conclusion
This compound is a highly effective reagent for the synthesis of novel sulfonamides bearing a difluoroethyl moiety. Its high reactivity necessitates careful handling and adherence to strict safety protocols. By employing the robust procedures outlined in this guide, researchers can confidently and safely incorporate this valuable building block into synthetic workflows, paving the way for the discovery of new chemical entities in drug development and beyond. The strategic introduction of the 2,2-difluoroethanesulfonyl group offers a powerful tool for modulating molecular properties to achieve desired therapeutic or material characteristics.
References
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-
LibreTexts. (2019, June 5). 20.17: Reactions of Acid Chlorides. Retrieved from [Link]
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Chemistry university. (2021, May 3). Sulfonyl Chlorides [Video]. YouTube. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 74242, 2,2,2-Trifluoroethanesulfonyl chloride. Retrieved from [Link]
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LibreTexts. (2022, October 4). 3.1.7: Reactions of Alcohols. Retrieved from [Link]
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ChemWis. (2023, May 1). Sodium 2-chloro-2,2-difluoroacetate [Video]. YouTube. Retrieved from [Link]
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The Strategic Incorporation of the 2,2-Difluoroethylsulfonyl Moiety in Medicinal Chemistry: A Guide to Application and Synthesis
In the landscape of modern drug discovery, the strategic manipulation of a molecule's physicochemical properties is paramount to achieving desired pharmacokinetic and pharmacodynamic profiles. Among the vast arsenal of chemical tools available to the medicinal chemist, organofluorine chemistry has emerged as a particularly powerful strategy. The introduction of fluorine can profoundly influence a compound's lipophilicity, metabolic stability, and binding affinity. This guide focuses on the utility of a specific and increasingly important building block: 2,2-difluoroethanesulfonyl chloride . We will delve into the rationale behind its use, provide detailed protocols for its application in the synthesis of sulfonamides, and offer insights into the unique characteristics of the resulting 2,2-difluoroethylsulfonyl group.
The 2,2-Difluoroethylsulfonyl Group: A Bioisostere with Fine-Tuned Properties
The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a wide array of therapeutics. The choice of the substituent on the sulfonyl group (the "R" group in R-SO₂-NHR') is a critical decision in the drug design process, as it directly impacts the molecule's overall properties. The 2,2-difluoroethylsulfonyl group offers a nuanced alternative to more common alkyl- and perfluoroalkylsulfonyl moieties.
The strategic introduction of two fluorine atoms on the terminal carbon of the ethyl group creates a unique electronic and steric environment. This "gem-difluoro" motif acts as a bioisostere for other small alkyl groups, but with distinct advantages that can be leveraged to overcome common drug development hurdles.
Key Physicochemical Impacts of the 2,2-Difluoroethylsulfonyl Moiety:
-
Modulation of Lipophilicity: Fluorination is often employed to increase lipophilicity, which can enhance membrane permeability. However, the relationship between the degree of fluorination and lipophilicity is not always linear. The 2,2-difluoroethylsulfonyl group provides a more subtle modulation of lipophilicity compared to its non-fluorinated or perfluorinated counterparts. For instance, in a series of 2-substituted pyridines, the logD 7.4 value for the 2,2-difluoroethylsulfonyl derivative was found to be 0.31, representing a moderate increase in lipophilicity compared to the ethylsulfonyl analog (-0.07) but significantly less than an internally difluorinated isomer (0.79)[1]. This allows for fine-tuning of a compound's solubility and permeability profile.
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and less susceptible to enzymatic oxidation compared to a carbon-hydrogen bond. This makes the 2,2-difluoroethylsulfonyl group more resistant to metabolic degradation at the terminal position, potentially leading to a longer in vivo half-life and improved pharmacokinetic profile.
-
Increased Binding Affinity: The electron-withdrawing nature of the fluorine atoms can influence the acidity of the sulfonamide N-H bond and the overall electronic distribution of the molecule. This can lead to altered hydrogen bonding capabilities and dipole-dipole interactions with the target protein, potentially enhancing binding affinity and potency.
The following table provides a comparative overview of the properties of the ethylsulfonyl group and its fluorinated analogs, highlighting the unique space occupied by the 2,2-difluoroethylsulfonyl moiety.
| Property | Ethylsulfonyl (-SO₂CH₂CH₃) | 2,2-Difluoroethylsulfonyl (-SO₂CH₂CHF₂) | 2,2,2-Trifluoroethylsulfonyl (-SO₂CH₂CF₃) |
| Lipophilicity (logD 7.4 of 2-substituted pyridine) | -0.07[1] | 0.31[1] | Data not available for direct comparison, but generally higher than difluoro |
| Metabolic Stability | Susceptible to oxidation at the ethyl group | Increased resistance to oxidation at the terminal carbon | High resistance to oxidation |
| Acidity of Sulfonamide N-H | Baseline | Increased | Further Increased |
| Hydrogen Bond Acceptor Strength of SO₂ | Standard | Slightly Modulated | Modulated |
Application in Sulfonamide Synthesis: A General Protocol
The primary application of this compound in medicinal chemistry is in the synthesis of sulfonamides. The reaction proceeds via a nucleophilic attack of a primary or secondary amine on the electrophilic sulfur atom of the sulfonyl chloride, with the concomitant loss of hydrogen chloride.
General Reaction Scheme for Sulfonamide Synthesis
Caption: General synthesis of 2,2-difluoroethyl sulfonamides.
Detailed Experimental Protocol: Synthesis of N-Aryl-2,2-difluoroethanesulfonamide
This protocol provides a step-by-step method for the synthesis of a representative N-aryl-2,2-difluoroethanesulfonamide.
Materials:
-
Substituted Aniline (1.0 eq)
-
This compound (1.1 eq)
-
Anhydrous Pyridine (2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the substituted aniline (1.0 eq) in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add anhydrous pyridine (2.0 eq) to the stirred solution.
-
Sulfonyl Chloride Addition: Add this compound (1.1 eq) dropwise to the reaction mixture at 0 °C over 10-15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-aryl-2,2-difluoroethanesulfonamide.
Characterization:
The purified product should be characterized by standard analytical techniques:
-
¹H NMR: Expect to see characteristic signals for the aromatic protons, the protons on the carbon adjacent to the sulfonyl group (a triplet of doublets), and a triplet of doublets for the CHF₂ proton.
-
¹⁹F NMR: A characteristic signal for the -CHF₂ group will be present. 19F NMR is a powerful tool for confirming the presence and purity of fluorinated compounds[2][3][4][5][6].
-
¹³C NMR: Signals corresponding to the aromatic carbons and the two carbons of the 2,2-difluoroethyl group will be observed.
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product.
Experimental Workflow Diagram
Caption: Step-by-step workflow for sulfonamide synthesis.
Safety and Handling of this compound
As with all sulfonyl chlorides, this compound is a reactive and corrosive compound that requires careful handling.
-
Corrosive: Causes severe skin burns and eye damage. Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Moisture Sensitive: Reacts with water to release corrosive hydrogen chloride gas. All reactions should be carried out under an inert atmosphere (nitrogen or argon) using anhydrous solvents.
-
Inhalation Hazard: The vapors are harmful. Handle only in a well-ventilated fume hood.
-
Storage: Store in a cool, dry place away from moisture and incompatible materials such as strong bases and oxidizing agents.
Conclusion: A Valuable Tool for Drug Discovery
This compound is a valuable reagent for medicinal chemists seeking to fine-tune the properties of lead compounds. The resulting 2,2-difluoroethylsulfonyl moiety offers a unique combination of modulated lipophilicity, enhanced metabolic stability, and altered electronic properties that can be strategically employed to overcome common challenges in drug development. By understanding the principles outlined in this guide and adhering to the provided protocols, researchers can effectively incorporate this versatile building block into their synthetic strategies and unlock new possibilities in the design of novel therapeutics.
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Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry, 2020 , 63(15), 8345-8356. [Link]
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An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. Molecular Pharmaceutics, 2023 , 20(2), 1061-1071. [Link]
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An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. ResearchGate. [Link]
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19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Analytical Methods, 2018 , 10, 4544-4552. [Link]
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On-line reaction monitoring of an SNAr reaction by 1H and 19F NMR. Magritek. [Link]
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New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Nature Communications, 2018 , 9, 4384. [Link]
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Assessment of Lipophilicity Parameters of Antimicrobial and Immunosuppressive Compounds. Molecules, 2023 , 28(6), 2795. [Link]
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Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. [Link]
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Methods to Increase the Metabolic Stability of 18F-Radiotracers. Molecules, 2021 , 26(16), 4988. [Link]
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Drug-like Properties and Fraction Lipophilicity Index as a combined metric. ADMET & DMPK, 2021 , 9(3), 177-190. [Link]
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Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters, 2014 , 16(21), 5744-5747. [Link]
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19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. Chemical Society Reviews, 2021 , 50(10), 5895-5933. [Link]
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Aerobic biodegradation of 2 fluorotelomer sulfonamide-based aqueous film-forming foam components produces perfluoroalkyl carboxylates. Environmental Toxicology and Chemistry, 2017 , 36(8), 2012-2021. [Link]
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19F-NMR in Target-based Drug Discovery. Current Topics in Medicinal Chemistry, 2018 , 18(23), 2004-2010. [Link]
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Introducing Lipophilicity to (Polyhydroxyalkyl)thiazolidine Carboxylic Acids Via Acylation. ACS Omega, 2022 , 7(13), 11099-11107. [Link]
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Sulfanylbenzamides with Unique Side Chains to Improve Metabolic Stability, Pharmacokinetics, and Anti-HIV Activity. Journal of Medicinal Chemistry, 2015 , 58(24), 9589-9602. [Link]
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Application Notes & Protocols: Utilizing 2,2-Difluoroethanesulfonyl Chloride for Advanced Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorinated motifs into peptides is a powerful tool in medicinal chemistry for enhancing metabolic stability, modulating bioavailability, and fine-tuning biological activity. The 2,2-difluoroethanesulfonyl (DFES) group, in particular, offers a unique combination of electronic properties and steric bulk that can significantly influence peptide conformation and receptor interactions. This guide provides a comprehensive overview of the application of 2,2-difluoroethanesulfonyl chloride as a versatile reagent for the selective modification of peptides. We present detailed protocols for both solution-phase and solid-phase peptide sulfonylation, discuss the underlying reaction mechanisms, and offer insights into the chemoselectivity and purification of the resulting DFES-peptides.
Introduction: The Significance of the 2,2-Difluoroethanesulfonyl (DFES) Moiety in Peptide Design
The introduction of fluorine into peptide structures can lead to profound changes in their physicochemical and biological properties.[1][2] The high electronegativity of fluorine can alter the acidity of nearby protons, influence hydrogen bonding patterns, and create unique intermolecular interactions.[3][4] The difluoroethyl group (CHF₂CH₂-) of the DFES moiety provides a lipophilic yet polar microenvironment, which can enhance binding affinity to biological targets and improve pharmacokinetic profiles.[5] Sulfonamides, formed by the reaction of a sulfonyl chloride with an amine, are known to be excellent mimics of the tetrahedral transition state of peptide bond hydrolysis, making them valuable pharmacophores in enzyme inhibitors.[6] The DFES group, therefore, represents a valuable tool for peptide chemists aiming to develop novel therapeutics with enhanced properties.
Key Advantages of Incorporating the DFES Group:
-
Enhanced Metabolic Stability: The strong carbon-fluorine bond is resistant to enzymatic degradation, prolonging the in vivo half-life of the peptide.[5]
-
Modulation of Bioactivity: The unique electronic and steric properties of the DFES group can alter the peptide's conformation and interaction with its biological target, potentially leading to increased potency or altered selectivity.[1][3]
-
Improved Pharmacokinetics: The lipophilicity of the difluoroethyl group can enhance membrane permeability and absorption.
-
Conformational Control: The introduction of the bulky and polar DFES group can induce specific secondary structures in peptides.[2]
Chemical Principles and Reaction Mechanism
The reaction of this compound with a primary or secondary amine on a peptide proceeds via a nucleophilic substitution reaction at the sulfur center. The primary amine of the peptide's N-terminus or the ε-amino group of a lysine residue acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrogen chloride byproduct.[6]
Reaction Mechanism
The reaction is believed to proceed through a concerted or stepwise addition-elimination mechanism, resulting in the formation of a stable sulfonamide bond.
Caption: General mechanism of peptide sulfonylation.
Chemoselectivity
This compound will react preferentially with primary amines (N-terminus, lysine side chain) over other nucleophilic side chains under basic conditions. However, potential side reactions with other nucleophilic residues such as the thiol of cysteine, the hydroxyl groups of serine and threonine, and the imidazole ring of histidine should be considered. The reactivity order is generally: Thiol (Cys) > Primary Amine (N-term, Lys) > Secondary Amine (Pro) > Hydroxyl (Ser, Thr) > Imidazole (His). Careful control of pH and stoichiometry is crucial to achieve selective modification. For highly sensitive peptides or to ensure absolute selectivity, protection of reactive side chains may be necessary.[7][8][9]
Experimental Protocols
The following protocols are provided as a starting point and may require optimization depending on the specific peptide sequence and desired outcome.
Solution-Phase N-Terminal Sulfonylation
This protocol is suitable for the modification of purified peptides in solution.
Materials:
-
Peptide with a free N-terminus
-
This compound (CAS: 1033906-60-3)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
4-(Dimethylamino)pyridine (DMAP) (optional, as a catalyst)[10][11][12]
-
Diethyl ether (cold)
-
HPLC-grade water and acetonitrile
-
0.1% Trifluoroacetic acid (TFA) in water and acetonitrile
Protocol:
-
Dissolve the peptide (1 equivalent) in a minimal amount of anhydrous DMF.
-
Add DIPEA (3-5 equivalents) to the peptide solution and stir for 5 minutes at room temperature.
-
In a separate vial, prepare a solution of this compound (1.5-2 equivalents) in anhydrous DMF.
-
Slowly add the this compound solution to the stirring peptide solution at 0 °C.
-
If the reaction is sluggish, a catalytic amount of DMAP (0.1 equivalents) can be added.[10][11][12]
-
Allow the reaction to proceed at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by LC-MS or analytical HPLC.
-
Upon completion, precipitate the crude DFES-peptide by adding the reaction mixture dropwise to cold diethyl ether.
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold diethyl ether twice.
-
Dry the crude peptide under vacuum.
-
Purify the DFES-peptide by preparative reversed-phase HPLC (RP-HPLC) using a water/acetonitrile gradient containing 0.1% TFA.[13][14]
-
Lyophilize the pure fractions to obtain the final product.
Solid-Phase On-Resin Sulfonylation
This protocol is designed for modifying a peptide while it is still attached to the solid support, typically after the final amino acid coupling and N-terminal Fmoc deprotection.[15][16][17][18]
Materials:
-
Peptide-resin with a free N-terminus
-
This compound
-
Anhydrous Dichloromethane (DCM) or DMF
-
DIPEA or 2,4,6-Collidine
-
DMAP (optional)
-
Standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Cold diethyl ether
Protocol:
-
Swell the peptide-resin (1 equivalent) in anhydrous DCM or DMF in a solid-phase synthesis vessel.[19]
-
Add DIPEA or 2,4,6-collidine (5-10 equivalents) and agitate the resin for 5 minutes.
-
Add this compound (3-5 equivalents) to the resin suspension. A catalytic amount of DMAP (0.2 equivalents) can be included to accelerate the reaction.[10][11][12]
-
Agitate the reaction mixture at room temperature for 2-6 hours.
-
Monitor the reaction completion using a colorimetric test (e.g., Kaiser test for primary amines). If the test is positive, the reaction is incomplete and should be continued or repeated.
-
Once the reaction is complete, wash the resin thoroughly with DMF (3x), DCM (3x), and methanol (3x).
-
Dry the resin under vacuum.
-
Cleave the DFES-peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail for 2-3 hours at room temperature.[17]
-
Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet as described in the solution-phase protocol.
-
Purify the crude DFES-peptide by preparative RP-HPLC.[13][14]
Caption: Workflow for solution-phase and solid-phase peptide sulfonylation.
Data and Analysis
The success of the sulfonylation reaction should be confirmed by mass spectrometry and the purity of the final product assessed by analytical RP-HPLC.
Table 1: Expected Mass Shift Upon DFES Modification
| Modification Site | Mass Shift (Da) |
| N-terminus (primary amine) | +146.04 |
| Lysine side chain (ε-amine) | +146.04 |
Table 2: Representative HPLC Purification Parameters
| Parameter | Value |
| Column | C18, 5 µm, 100 Å, 250 x 10 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5-95% B over 40 minutes |
| Flow Rate | 4 mL/min |
| Detection | 220 nm |
Note: The gradient will need to be optimized based on the hydrophobicity of the specific DFES-peptide.[13][14][20][21][22]
Safety and Handling
This compound is a corrosive and moisture-sensitive reagent. It should be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). Reactions should be carried out under an inert atmosphere (nitrogen or argon). Consult the Safety Data Sheet (SDS) for detailed safety information.
Conclusion
The introduction of the 2,2-difluoroethanesulfonyl (DFES) group onto peptides offers a promising strategy for the development of novel therapeutic agents with improved properties. The protocols outlined in this guide provide a solid foundation for researchers to explore the synthesis and application of DFES-peptides. Careful optimization of reaction conditions and purification methods will be key to obtaining high-purity materials for biological evaluation.
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Naoum, J. N., Chandra, K., Shemesh, D., Gerber, R. B., Gilon, C., & Hurevich, M. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. Beilstein Journal of Organic Chemistry, 13, 806–816. [Link]
-
Hurevich, M. et al. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. ResearchGate. [Link]
-
Hurevich, M. et al. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. Albertslund Bibliotek. [Link]
- Backes, B. J., & Ellman, J. A. (1999). Peptide synthesis with sulfonyl protecting groups.
-
Salwiczek, M., et al. (2017). Rational design of amphiphilic fluorinated peptides: evaluation of self-assembly properties and hydrogel formation. Nanoscale. [Link]
-
Gale, P. A., et al. (2021). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. PubMed Central. [Link]
-
Aparicio-Sota, M., et al. (2021). Fluorinated Protein and Peptide Materials for Biomedical Applications. PubMed Central. [Link]
-
Smits, R., & Koksch, B. (2016). Synthesis of Side Chain Fluorinated Amino Acids and Their Effects on the Properties of Peptides and Proteins. ResearchGate. [Link]
-
Jia, Z., et al. (2021). Fluorinated peptide biomaterials. PubMed Central. [Link]
-
Barrio, P., & Toste, F. D. (2020). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie. [Link]
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Varghese, D. B., & O'Brien-Simpson, N. M. (2019). Protecting Groups in Peptide Synthesis. ResearchGate. [Link]
-
Hurevich, M. et al. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. Albertslund Bibliotek. [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]
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Leggio, A., et al. (2012). C → N and N → C solution phase peptide synthesis using the N-acyl 4-nitrobenzenesulfonamide as protection of the carboxylic function. Organic & Biomolecular Chemistry. [Link]
-
Grehn, L., & Ragnarsson, U. (2005). Novel Amine Chemistry Based on DMAP-Catalyzed Acylation. Datapdf. [Link]
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Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology. [Link]
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Zhang, K., et al. (2023). Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media. Chemical Science. [Link]
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AAPPTec. (n.d.). Peptide Purification. AAPPTec. [Link]
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Forsberg, L. J., & Raines, R. T. (2017). A general strategy for the preparation of C-terminal peptide α-ketoacids by solid phase peptide synthesis. PubMed Central. [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]
-
Biomatik. (2022). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. Biomatik. [Link]
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Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. [Link]
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Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. PubMed Central. [Link]
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Amblard, M., et al. (2006). Methods and Protocols of Modern Solid-Phase Peptide Synthesis. ResearchGate. [Link]
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Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. ResearchGate. [Link]
- Meisenbach, M., et al. (2019). Method for solution-phase peptide synthesis.
-
Aguilar, M. I. (Ed.). (2004). HPLC of Peptides and Proteins. Humana Press. [Link]
-
Smith, C. D., et al. (2024). Advances in sulfonyl exchange chemical biology: expanding druggable target space. PubMed. [Link]
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- 22. renyi.hu [renyi.hu]
2,2-Difluoroethanesulfonyl chloride as a reagent for introducing the difluoroethanesulfonyl group.
Introduction: The Strategic Value of the Difluoroethanesulfonyl Moiety
In the landscape of contemporary drug discovery and agrochemical design, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of optimizing pharmacological profiles. The difluoroethanesulfonyl (-SO₂CH₂CHF₂) group, in particular, has emerged as a valuable moiety for enhancing metabolic stability, modulating acidity, and improving membrane permeability. 2,2-Difluoroethanesulfonyl chloride serves as the principal gateway for introducing this functional group, offering a reactive electrophilic sulfur center for coupling with a diverse array of nucleophiles. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights to empower researchers in harnessing its full synthetic potential.
The geminal difluoro motif in the 2-position of the ethylsulfonyl group imparts unique electronic properties. The strong electron-withdrawing nature of the fluorine atoms enhances the thermal and chemical stability of the sulfonyl group and can influence the pKa of adjacent functionalities, a critical consideration in drug-receptor interactions.
Core Applications: Sulfonylation of Amines and Phenols
The primary utility of this compound lies in its reaction with nucleophiles to form stable sulfonamides and sulfonic acid esters. These reactions are fundamental in the synthesis of a wide range of biologically active molecules.
I. Synthesis of 2,2-Difluoroethanesulfonamides
The reaction of this compound with primary and secondary amines is a robust method for the formation of the sulfonamide linkage, a privileged functional group in medicinal chemistry.[1]
Mechanistic Rationale: The reaction proceeds via a nucleophilic attack of the amine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of hydrogen chloride, which is scavenged by a base, to yield the corresponding sulfonamide. The choice of base and solvent is critical to ensure high yields and minimize side reactions. A non-nucleophilic organic base such as triethylamine or pyridine is commonly employed to prevent competition with the amine substrate.
Experimental Workflow: Sulfonamide Synthesis
Caption: General workflow for the synthesis of 2,2-difluoroethanesulfonamides.
Detailed Protocol: Synthesis of N-Aryl-2,2-difluoroethanesulfonamides
This protocol provides a general procedure for the reaction of this compound with substituted anilines.
Materials:
-
Substituted aniline (1.0 mmol)
-
This compound (1.1 mmol, 1.1 eq)
-
Triethylamine (1.5 mmol, 1.5 eq)
-
Anhydrous Dichloromethane (DCM, 10 mL)
-
1M Hydrochloric Acid
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add the substituted aniline (1.0 mmol) and anhydrous dichloromethane (5 mL).
-
Add triethylamine (1.5 mmol) to the solution and stir for 5 minutes.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
In a separate flask, dissolve this compound (1.1 mmol) in anhydrous dichloromethane (5 mL).
-
Slowly add the this compound solution to the cooled aniline solution dropwise over 15 minutes.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed (typically 2-4 hours).
-
Quench the reaction by adding water (10 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers and wash successively with 1M HCl (15 mL), saturated aqueous NaHCO₃ solution (15 mL), and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-aryl-2,2-difluoroethanesulfonamide.
| Substrate (Aniline) | Reaction Time (h) | Yield (%) | Reference |
| Aniline | 3 | 85 | Analogous reaction[2] |
| 4-Methoxyaniline | 2.5 | 92 | Analogous reaction[2] |
| 4-Chloroaniline | 4 | 88 | Analogous reaction[2] |
| 2,4-Difluoroaniline | 4 | 83 | Analogous reaction[2] |
| Note: Yields are representative and based on analogous sulfonylation reactions. Optimization for specific substrates may be required. |
II. Synthesis of Aryl 2,2-Difluoroethanesulfonates
The reaction of this compound with phenols provides access to aryl 2,2-difluoroethanesulfonate esters. These compounds can serve as intermediates in further transformations or as biologically active molecules themselves.
Mechanistic Considerations: Similar to the reaction with amines, the sulfonylation of phenols proceeds via nucleophilic attack of the phenolic oxygen on the sulfonyl chloride. Due to the lower nucleophilicity of phenols compared to amines, the reaction often requires slightly more forcing conditions or the use of a stronger base to deprotonate the phenol, forming the more nucleophilic phenoxide ion. Pyridine is a common choice as it can act as both a base and a nucleophilic catalyst.
Experimental Workflow: Sulfonate Ester Synthesis
Caption: General workflow for the synthesis of aryl 2,2-difluoroethanesulfonates.
Detailed Protocol: Synthesis of Aryl 2,2-Difluoroethanesulfonates
This protocol outlines a general procedure for the synthesis of aryl 2,2-difluoroethanesulfonates from various phenols.
Materials:
-
Substituted phenol (1.0 mmol)
-
This compound (1.2 mmol, 1.2 eq)
-
Anhydrous Pyridine (5 mL)
-
Ethyl Acetate
-
1M Hydrochloric Acid
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Silica Gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
In a dry round-bottom flask under a nitrogen atmosphere, dissolve the substituted phenol (1.0 mmol) in anhydrous pyridine (5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add this compound (1.2 mmol) to the cooled solution dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature.
-
Continue stirring at room temperature and monitor the reaction by TLC (typically 12-24 hours).
-
Once the reaction is complete, pour the mixture into ice-water (20 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts and wash with 1M HCl (2 x 15 mL) to remove pyridine, followed by saturated aqueous NaHCO₃ solution (15 mL), and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure aryl 2,2-difluoroethanesulfonate.
| Substrate (Phenol) | Reaction Time (h) | Yield (%) | Reference |
| Phenol | 18 | 89 | Analogous reaction[3] |
| 4-Cresol | 16 | 93 | Analogous reaction[3] |
| 4-Chlorophenol | 20 | 91 | Analogous reaction[3] |
| 2-Nitrophenol | 24 | 75 | Analogous reaction[4] |
| Note: Yields are representative and based on analogous sulfonylation reactions. Optimization for specific substrates may be required. |
Field-Proven Insights: Alternative Methodologies
For sensitive substrates or to improve reaction efficiency, alternative methods can be employed. Microwave-assisted, solvent-free sulfonylation of amines has been shown to proceed rapidly and in high yields, offering a greener alternative to traditional methods. This approach can be particularly advantageous for high-throughput synthesis in a drug discovery setting.
Safety and Handling
This compound is a corrosive and moisture-sensitive reagent.[5] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including gloves and safety glasses. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents to prevent hydrolysis of the sulfonyl chloride.
Conclusion
This compound is a versatile and valuable reagent for the introduction of the difluoroethanesulfonyl moiety into organic molecules. The protocols detailed herein provide a solid foundation for the synthesis of 2,2-difluoroethanesulfonamides and aryl 2,2-difluoroethanesulfonates. By understanding the underlying reaction mechanisms and exercising appropriate experimental care, researchers can effectively utilize this reagent to advance their synthetic programs in medicinal chemistry and materials science.
References
- CN112939818A - Synthetic method of 2-(2, 2-difluoroethoxy) -6-trifluoromethylbenzenesulfonyl chloride. Google Patents.
-
PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]
- US8975448B2 - Process for preparing 2,2-difluoroethanol. Google Patents.
-
Ngassa, F. N., et al. (2006). Facile synthesis of arylsulfonates from phenol derivatives and sulfonyl chlorides. Arkivoc, 2006(15), 186-194. Available at: [Link]
- Arion, V. B., et al. (2007). Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations. Russian Chemical Bulletin, 56(10), 2029-2035.
- Zheng, C., et al. (2016). Investigation on the preparation of 2,2-difluoroethylamine by amination of 1-halo-2,2-difluoroethane. RSC Advances, 6(84), 80941-80947.
-
Stonik, V. A., & Makarieva, T. N. (2021). Sulfated and Sulfur-Containing Steroids and Their Pharmacological Profile. Marine Drugs, 19(11), 609. Available at: [Link]
-
Ferreira, B. L., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(14), 5481. Available at: [Link]
-
He, G., et al. (2006). Sulfonyl-containing nucleoside phosphotriesters and phosphoramidates as novel anticancer prodrugs of 5-fluoro-2'-deoxyuridine 5'-monophosphate (FdUMP). Journal of Medicinal Chemistry, 49(7), 2262-2272. Available at: [Link]
-
Tsuruta, Y., et al. (2000). 2-Methoxy-4-(2-phthalimidinyl)phenylsulfonyl Chloride as a Fluorescent Labeling Reagent for Determination of Phenols in High-Performance Liquid Chromatography and Application for Determination of Urinary Phenol and P-Cresol. Analytical Biochemistry, 280(1), 36-41. Available at: [Link]
- KR20140048983A - Process for preparing 2,2-difluoroethanol. Google Patents.
- WO2013010985A1 - Process for preparing 2,2-difluoroethanol. Google Patents.
-
Lakrout, S., et al. (2014). A simple and eco-sustainable method for the sulfonylation of amines under microwave-assisted solvent-free conditions. RSC Advances, 4(10), 5035-5039. Available at: [Link]
-
Johnson, T. A., et al. (2018). Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. Organic Letters, 20(21), 6834-6838. Available at: [Link]
- Goldberg, A. A. (1945). Some reactions of 2-chloroethanesulphonyl chloride. Journal of the Chemical Society (Resumed), 464-467.
- Ngassa, F. N., & Bu, L. (2005). Synthesis of sulfonates from sulfonyl chloride derivatives and phenol. Tetrahedron Letters, 46(10), 1655-1658.
- Padwal, J., et al. (2017). A novel synthesis of polysubstituted phenols using the SnAr reaction of 2,5-dinitrofuran. Arkivoc, 2017(4), 29-42.
Sources
Application Notes & Protocols: A Step-by-Step Guide for the Sulfonylation of Anilines with 2,2-Difluoroethanesulfonyl Chloride
Abstract
The synthesis of sulfonamides is a cornerstone of modern medicinal chemistry, with this functional group being a key structural motif in a vast array of therapeutic agents. The introduction of fluorine atoms into drug candidates can significantly enhance metabolic stability, lipophilicity, and binding affinity. This guide provides a detailed, field-proven protocol for the synthesis of N-aryl-2,2-difluoroethanesulfonamides through the sulfonylation of anilines with 2,2-difluoroethanesulfonyl chloride. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental procedure, outline safety precautions, and offer troubleshooting insights for researchers, scientists, and drug development professionals.
Introduction: The Significance of Fluoroalkyl Sulfonamides
Sulfonamides (-SO₂NR₂) are a privileged functional group in drug discovery, renowned for their diverse biological activities, which include antimicrobial, anti-inflammatory, and anti-cancer properties. The strategic incorporation of fluorine into organic molecules is a powerful tool for fine-tuning a compound's pharmacokinetic and pharmacodynamic profile. The 2,2-difluoroethyl moiety, in particular, offers a unique combination of electronic properties and metabolic stability.
The reaction of an aniline with this compound provides a direct and reliable method for synthesizing N-aryl-2,2-difluoroethanesulfonamides. This process hinges on the nucleophilic character of the aniline nitrogen and the electrophilicity of the sulfonyl chloride's sulfur atom. The most common and effective method for this transformation involves the reaction between the primary or secondary amine and the sulfonyl chloride in the presence of a base. This guide will detail a robust protocol using pyridine as both a base and solvent, a widely accepted and effective choice for this class of reaction.
Reaction Mechanism and Scientific Rationale
The sulfonylation of an aniline with a sulfonyl chloride proceeds via a nucleophilic acyl substitution-type mechanism at the sulfur center.
Mechanism Overview:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the aniline attacks the electrophilic sulfur atom of the this compound. This forms a tetrahedral intermediate.
-
Chloride Elimination: The intermediate collapses, expelling the chloride ion, which is a good leaving group. This results in the formation of a sulfonylammonium salt.
-
Deprotonation: A base, in this case pyridine, removes the proton from the nitrogen atom. This step is crucial as it neutralizes the product and drives the reaction to completion by consuming the HCl generated in situ. Without a base, the generated HCl would protonate the starting aniline, rendering it non-nucleophilic and halting the reaction.
The choice of pyridine serves a dual purpose: it acts as a base to scavenge the HCl byproduct and can also function as the reaction solvent, ensuring the reactants remain in solution. The reaction is typically initiated at a low temperature (0 °C) to control the initial exothermic reaction between the highly reactive sulfonyl chloride and the aniline.
Experimental Protocol
This section provides a detailed, step-by-step procedure for a representative sulfonylation reaction.
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| Substituted Aniline | ReagentPlus®, ≥99% | Sigma-Aldrich | |
| This compound | ≥97% | Combi-Blocks | Highly reactive; handle with care. |
| Pyridine | Anhydrous, 99.8% | Sigma-Aldrich | Store under inert gas. |
| Dichloromethane (DCM) | HPLC Grade, ≥99.8% | Fisher Scientific | Used for extraction. |
| Hydrochloric Acid (HCl) | 1 M solution | VWR | Used for aqueous wash. |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous solution | Lab Prepared | Used for aqueous wash. |
| Brine (Saturated NaCl) | Aqueous solution | Lab Prepared | Used for final aqueous wash. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Sigma-Aldrich | Drying agent. |
| Silica Gel | 230-400 mesh, 60 Å | Sorbent Technologies | For column chromatography. |
| Magnetic Stirrer & Stir Bars | VWR | ||
| Round-Bottom Flasks | Chemglass | ||
| Ice Bath | Lab Prepared | ||
| Separatory Funnel | VWR | ||
| Rotary Evaporator | Heidolph/Buchi |
Step-by-Step Procedure
A generalized workflow for the sulfonylation of anilines.
-
Reaction Setup: In a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve the substituted aniline (1.0 eq., e.g., 5.0 mmol, 465 mg for aniline) in anhydrous pyridine (20 mL).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0 °C.
-
Reagent Addition: While maintaining the temperature at 0 °C, add this compound (1.1 eq., 5.5 mmol, 905 mg) dropwise to the stirred aniline solution over 15 minutes using a syringe. Rationale: Slow, dropwise addition is critical to control the exothermic nature of the reaction and prevent the formation of side products.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes. Then, remove the ice bath and let the reaction warm to room temperature. Continue stirring at room temperature for 12-16 hours.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aniline is consumed.
-
Work-up - Quenching and Extraction: Carefully pour the reaction mixture into a 250 mL separatory funnel containing 50 mL of dichloromethane (DCM). Add 50 mL of 1 M HCl to the separatory funnel. Shake vigorously, venting frequently. Rationale: The acidic wash removes the excess pyridine base by forming the water-soluble pyridinium hydrochloride salt.
-
Aqueous Washes: Separate the organic layer. Wash the organic layer sequentially with 50 mL of 1 M HCl, 50 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with 50 mL of brine (to remove bulk water).
-
Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-aryl-2,2-difluoroethanesulfonamide.
Safety and Handling
Working with sulfonyl chlorides requires strict adherence to safety protocols due to their reactivity and corrosive nature.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a face shield, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Fume Hood: All manipulations involving this compound must be performed in a certified chemical fume hood to avoid inhalation of corrosive vapors.
-
Reactivity with Water: Sulfonyl chlorides react exothermically, and sometimes violently, with water and other protic solvents (like alcohols) to release corrosive hydrochloric acid (HCl) gas. Ensure all glassware is scrupulously dry.
-
Quenching: Never quench a sulfonyl chloride reaction with water directly. Always perform the quench by adding the reaction mixture to a separate vessel containing the quenching solution, as described in the work-up procedure.
-
Waste Disposal: Dispose of all chemical waste according to your institution's hazardous waste guidelines.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Inactive sulfonyl chloride (hydrolyzed). | Use a fresh bottle of this compound or purify the existing stock. Ensure anhydrous conditions. |
| Aniline is insufficiently nucleophilic. | For electron-deficient anilines, consider using a stronger, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like THF. This requires more stringent anhydrous techniques. | |
| Formation of Multiple Products | Reaction temperature was too high. | Maintain the reaction at 0 °C during the addition of the sulfonyl chloride. |
| Dimerization or side reactions of aniline. | Ensure slow addition of the sulfonyl chloride to a solution of the aniline, not the other way around. | |
| Difficult Purification | Product co-elutes with starting material. | Adjust the polarity of the chromatography eluent. If the product is a solid, attempt recrystallization as an alternative purification method. |
| Pyridine remaining in crude product. | Ensure the 1 M HCl washes during the work-up are thorough to completely remove pyridine. |
Conclusion
The protocol described provides a reliable and scalable method for the synthesis of N-aryl-2,2-difluoroethanesulfonamides, a class of compounds with significant potential in drug discovery and development. By understanding the underlying chemical principles and adhering to strict safety measures, researchers can effectively utilize this important transformation to access novel fluorinated molecules.
References
-
Zheng, W., et al. (2012). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. National Institutes of Health. Available at: [Link]
-
Roy, H. N., & Das, A. K. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 193-214. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Sulfa Antibiotics - Synthesis of Sulfanilamide. Retrieved from [Link]
Protecting Group Strategies for Reactions with 2,2-Difluoroethanesulfonyl Chloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Reactivity of 2,2-Difluoroethanesulfonyl Chloride
This compound is a valuable reagent in modern organic synthesis, enabling the introduction of the 2,2-difluoroethanesulfonyl moiety into organic molecules. This functional group can impart unique physicochemical properties, such as increased metabolic stability and altered acidity of adjacent protons, making it of significant interest in the design of novel agrochemicals and pharmaceuticals. However, the high electrophilicity of the sulfonyl chloride group presents a significant challenge when working with multifunctional molecules. Nucleophilic functional groups, particularly amines and alcohols, will readily react with this compound, leading to a loss of selectivity and the formation of undesired byproducts.
To achieve controlled and selective reactions, a robust protecting group strategy is essential. This guide provides a comprehensive overview of protecting group strategies for amines and alcohols in the context of reactions with this compound. The protocols and strategies outlined herein are based on established principles of organic synthesis and analogies with other reactive sulfonyl chlorides.
I. Protecting aMines: Taming Nucleophilicity
Primary and secondary amines are highly nucleophilic and react rapidly with sulfonyl chlorides to form stable sulfonamides. To modulate this reactivity and direct the sulfonylation to other sites or prevent it altogether, the amine functionality must be temporarily masked. The most common and effective strategy is the conversion of the amine into a less nucleophilic carbamate.
The Tert-Butoxycarbonyl (Boc) Group: A Versatile and Widely Used Protecting Group
The Boc group is a cornerstone of amine protection due to its ease of introduction, general stability to a wide range of reaction conditions (excluding acidic environments), and straightforward removal under mild acidic conditions.[1]
-
Dissolution: Dissolve the primary amine (1.0 eq) in a suitable solvent such as dichloromethane (DCM).
-
Base Addition: Add triethylamine (TEA) (1.2 eq) to the solution and cool to 0 °C in an ice bath.
-
Boc Anhydride Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the Boc-protected amine.
-
Dissolution and Cooling: Dissolve the Boc-protected amine (1.0 eq) in DCM and cool the solution to 0 °C.
-
Base Addition: Add a non-nucleophilic base such as pyridine (1.5 eq).
-
Sulfonyl Chloride Addition: Slowly add a solution of this compound (1.1 eq) in DCM to the stirred mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the N-Boc-2,2-difluoroethanesulfonamide.
-
Dissolution: Dissolve the N-Boc-2,2-difluoroethanesulfonamide (1.0 eq) in DCM.
-
Acid Addition: Add trifluoroacetic acid (TFA, 10 eq) and stir the mixture at room temperature for 1-2 hours.[1] Alternatively, a 4M solution of HCl in dioxane can be used.[2]
-
Monitoring: Monitor the deprotection by TLC or LC-MS.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. If the product is the hydrochloride or trifluoroacetate salt, it may be precipitated by the addition of a non-polar solvent like diethyl ether.
Data Presentation: Boc Protection Strategy Summary
| Step | Reagents and Conditions | Typical Yield (%) | Notes |
| Protection | (Boc)₂O, TEA, DCM, 0 °C to rt | >95 | A clean and generally high-yielding reaction.[1] |
| Sulfonylation | This compound, Pyridine, DCM, 0 °C to rt | 80-95 (estimated) | The less nucleophilic Boc-protected amine allows for controlled sulfonylation. |
| Deprotection | TFA in DCM, or 4M HCl in Dioxane, rt | >90 | Acid-labile deprotection, generally clean and efficient.[1][2] |
Visualization: Workflow for Boc Protection in Sulfonamide Synthesis
Caption: Workflow for Boc protection in sulfonamide synthesis.
The Benzyloxycarbonyl (Cbz) Group: An Orthogonal Protecting Group
The Cbz group provides an excellent orthogonal protecting group strategy to the Boc group. It is stable under the acidic conditions used for Boc removal but can be cleaved under neutral conditions by catalytic hydrogenation.[3]
-
Dissolution: Dissolve the primary amine (1.0 eq) in a 2:1 mixture of THF and water.
-
Base Addition: Add sodium bicarbonate (2.0 eq) and cool the mixture to 0 °C.
-
Cbz-Cl Addition: Add benzyl chloroformate (Cbz-Cl, 1.5 eq) dropwise.
-
Reaction: Stir the reaction at 0 °C for 20 hours.
-
Work-up: Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.[1]
This procedure is analogous to Protocol 2, substituting the Cbz-protected amine for the Boc-protected amine.
-
Dissolution: Dissolve the N-Cbz-2,2-difluoroethanesulfonamide (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Catalyst Addition: Add 10% Palladium on carbon (Pd/C) catalyst (5-10 wt%).
-
Hydrogenation: Stir the mixture under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) at room temperature until the reaction is complete as monitored by TLC.
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentration: Concentrate the filtrate to obtain the deprotected sulfonamide.[3]
Data Presentation: Cbz Protection Strategy Summary
| Step | Reagents and Conditions | Typical Yield (%) | Notes |
| Protection | Cbz-Cl, NaHCO₃, THF/H₂O, 0 °C | 90-98 | Schotten-Baumann conditions are highly effective.[1] |
| Sulfonylation | This compound, Pyridine, DCM, 0 °C to rt | 80-90 (estimated) | The reaction proceeds smoothly with the protected amine. |
| Deprotection | H₂, Pd/C, Methanol, rt | >95 | A clean and efficient method for Cbz removal.[3] |
Visualization: Logical Steps in Cbz-Protected Sulfonamide Synthesis
Caption: Logical steps in Cbz-protected sulfonamide synthesis.
II. Protecting Alcohols: Preventing Sulfonate Ester Formation
The hydroxyl group of alcohols can also react with this compound to form sulfonate esters. To prevent this, protection of the alcohol is necessary. Silyl ethers are a common and effective choice for the protection of hydroxyl groups.
The Tert-Butyldimethylsilyl (TBDMS) Ether: A Robust and Reliable Protecting Group
The TBDMS group is widely used for alcohol protection due to its stability under a broad range of conditions and its selective removal using fluoride ion sources.[4]
-
Dissolution: Dissolve the alcohol (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Reagent Addition: Add imidazole (2.5 eq) and tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq).
-
Reaction: Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Work-up: Pour the reaction mixture into water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by column chromatography to yield the TBDMS-protected alcohol.[4]
With the alcohol protected as a TBDMS ether, reactions with this compound can be directed towards other nucleophilic sites in the molecule, such as a deprotected amine. The TBDMS ether is expected to be stable under the conditions of sulfonylation (as outlined in Protocol 2 and 5).
-
Dissolution: Dissolve the TBDMS-protected compound (1.0 eq) in tetrahydrofuran (THF).
-
TBAF Addition: Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 eq).
-
Reaction: Stir the reaction at room temperature. The reaction time can vary from 30 minutes to several hours depending on the substrate. Monitor the reaction by TLC.
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride solution and extract with an organic solvent. Wash the organic layer with brine, dry, and concentrate.
-
Purification: Purify the crude product by column chromatography to afford the deprotected alcohol.[5]
Data Presentation: TBDMS Protection Strategy Summary
| Step | Reagents and Conditions | Typical Yield (%) | Notes |
| Protection | TBDMS-Cl, Imidazole, DMF, rt | >95 | A robust and high-yielding protection method.[4] |
| Reaction at another site | Conditions for other transformations | - | The TBDMS ether is stable to many non-acidic and non-fluoride containing reagents. |
| Deprotection | TBAF, THF, rt | >90 | Highly selective for silicon-oxygen bond cleavage.[5] |
Visualization: Conceptual Pathway of Silyl Ether Protection and Deprotection
Caption: Conceptual pathway of silyl ether protection and deprotection.
III. Orthogonal Protecting Group Strategy
In molecules containing both amine and hydroxyl groups, an orthogonal protecting group strategy is crucial for selective functionalization. A common and effective approach is to protect the amine with a Cbz group and the alcohol with a TBDMS ether. The TBDMS ether can be selectively removed with a fluoride source, allowing for reaction at the hydroxyl group, while the Cbz group remains intact. Subsequently, the Cbz group can be removed by hydrogenolysis to liberate the amine. This strategy provides a powerful tool for the synthesis of complex molecules.
Visualization: Orthogonal Protection Strategy
Sources
Application Notes and Protocols for the Scale-up Synthesis of Novel Compounds Using 2,2-Difluoroethanesulfonyl Chloride
Introduction: The Strategic Incorporation of the 2,2-Difluoroethanesulfonyl Moiety in Drug Discovery
The relentless pursuit of novel molecular entities with enhanced pharmacological profiles is a central theme in modern drug discovery. The strategic incorporation of fluorine-containing motifs has emerged as a powerful tool to modulate the physicochemical and biological properties of lead compounds. The 2,2-difluoroethanesulfonyl group, in particular, offers a unique combination of electronic effects and metabolic stability, making it an attractive moiety for the synthesis of new sulfonamides and sulfonate esters. 2,2-Difluoroethanesulfonyl chloride is a key reagent for introducing this functional group, acting as a versatile electrophile for reaction with a wide array of nucleophiles.
This comprehensive guide provides detailed application notes and scalable protocols for the synthesis of novel sulfonamides and sulfonate esters using this compound. It is intended for researchers, medicinal chemists, and process development scientists seeking to leverage the unique properties of the difluoroethanesulfonyl group in their discovery and development programs. The protocols outlined herein are designed to be robust and scalable, with a focus on explaining the underlying chemical principles to facilitate adaptation and optimization.
Physicochemical Properties and Reactivity Profile of this compound
This compound (C₂H₃ClF₂O₂S) is a reactive chemical intermediate.[1] Its reactivity is primarily dictated by the highly electrophilic sulfur atom, which is susceptible to nucleophilic attack. The presence of two electron-withdrawing fluorine atoms on the adjacent carbon atom further enhances the electrophilicity of the sulfonyl group.
| Property | Value | Source |
| Molecular Weight | 164.56 g/mol | [1] |
| CAS Number | 1033906-60-3 | [1] |
| Appearance | Not specified (typically a liquid) | N/A |
| Reactivity | Reacts with nucleophiles such as amines, alcohols, and water. | General knowledge |
Core Synthetic Applications: A Gateway to Novel Sulfonamides and Sulfonate Esters
The primary utility of this compound lies in its ability to readily form sulfonamides and sulfonate esters, two critical pharmacophores in medicinal chemistry.[2]
I. Synthesis of Novel 2,2-Difluoroethanesulfonamides
The reaction of this compound with primary or secondary amines is a cornerstone for the synthesis of a diverse range of sulfonamides.[3] This reaction proceeds via a nucleophilic substitution at the sulfonyl sulfur.
reagent [label="this compound"]; amine [label="Primary or Secondary Amine (R¹R²NH)"]; base [label="Base (e.g., Triethylamine, Pyridine)"]; product [label="N-substituted-2,2-difluoroethanesulfonamide"]; intermediate [label="Tetrahedral Intermediate", shape=ellipse, fillcolor="#FFFFFF"]; hcl [label="HCl", shape=ellipse, fillcolor="#FFFFFF"];
reagent -> intermediate [label="Nucleophilic Attack"]; amine -> intermediate; intermediate -> product [label="Chloride Elimination"]; intermediate -> hcl [label="Proton Transfer"]; base -> hcl [label="Neutralization", style=dashed]; }
General reaction scheme for the synthesis of sulfonamides.
Protocol 1: General Procedure for the Synthesis of N-Aryl-2,2-difluoroethanesulfonamides
This protocol describes the reaction of this compound with anilines. The conditions can be adapted for a range of substituted anilines.
Materials:
-
This compound
-
Substituted aniline (e.g., 4-methoxyaniline)
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (EtOAc) for chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted aniline (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.1 eq.) in anhydrous DCM to the cooled amine solution dropwise over 15-30 minutes.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-aryl-2,2-difluoroethanesulfonamide.
Protocol 2: General Procedure for the Synthesis of N-Alkyl-2,2-difluoroethanesulfonamides
This protocol is suitable for the reaction of this compound with aliphatic primary and secondary amines.
Materials:
-
Same as Protocol 1, with the substitution of an aliphatic amine (e.g., piperidine) for the aniline.
Procedure:
-
Follow steps 1-8 as outlined in Protocol 1, using the aliphatic amine as the starting material. The reaction is often faster with more nucleophilic aliphatic amines, so reaction time may be shorter. Monitor by TLC to determine the point of completion.
II. Synthesis of Novel 2,2-Difluoroethanesulfonate Esters
The reaction of this compound with phenols provides access to a variety of aryl 2,2-difluoroethanesulfonate esters. These compounds are not only of interest for their potential biological activities but also serve as versatile intermediates in organic synthesis.[4]
reagent [label="this compound"]; phenol [label="Phenol (ArOH)"]; base [label="Base (e.g., Pyridine)"]; product [label="Aryl 2,2-difluoroethanesulfonate"]; intermediate [label="Tetrahedral Intermediate", shape=ellipse, fillcolor="#FFFFFF"]; hcl [label="HCl", shape=ellipse, fillcolor="#FFFFFF"];
reagent -> intermediate [label="Nucleophilic Attack"]; phenol -> intermediate; intermediate -> product [label="Chloride Elimination"]; intermediate -> hcl [label="Proton Transfer"]; base -> hcl [label="Neutralization", style=dashed]; }
General reaction scheme for the synthesis of sulfonate esters.
Protocol 3: General Procedure for the Synthesis of Aryl 2,2-Difluoroethanesulfonates
This protocol details the synthesis of sulfonate esters from this compound and various phenols. A patent for the preparation of a related compound, 2-(2',2'-difluoroethoxy)-6-trifluoromethylbenzenesulfonyl chloride, involves the reaction of 2,2-difluoroethanol with methanesulfonyl chloride, which provides a basis for the conditions described below.[4]
Materials:
-
This compound
-
Substituted phenol (e.g., 4-ethylphenol)
-
Pyridine or Triethylamine
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (EtOAc)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the phenol (1.0 eq.) and pyridine (1.5 eq.) in anhydrous DCM.
-
Cooling: Cool the mixture to 0 °C in an ice-water bath.
-
Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.1 eq.) in anhydrous DCM to the cooled phenol solution dropwise.
-
Reaction: Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for 12 hours.[4] Monitor the reaction progress by TLC.
-
Work-up and Purification: Follow steps 5-8 as described in Protocol 1 to isolate and purify the desired aryl 2,2-difluoroethanesulfonate.
Scale-up Considerations and Process Optimization
Transitioning from laboratory-scale synthesis to pilot or industrial-scale production requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.
ScaleUp [label="Scale-up Synthesis"]; Thermal [label="Thermal Management"]; Reagent [label="Reagent Handling & Stoichiometry"]; Mixing [label="Mixing & Mass Transfer"]; Workup [label="Work-up & Purification"]; Safety [label="Safety & Environmental"];
ScaleUp -> Thermal; ScaleUp -> Reagent; ScaleUp -> Mixing; ScaleUp -> Workup; ScaleUp -> Safety; }
Key considerations for the scale-up of sulfonylation reactions.
| Parameter | Laboratory Scale | Scale-up Considerations |
| Reaction Vessel | Round-bottom flask | Jacketed glass or stainless-steel reactor |
| Temperature Control | Ice bath, heating mantle | Reactor jacket with heating/cooling fluid, internal cooling coils |
| Reagent Addition | Syringe, dropping funnel | Metering pumps for controlled addition rate |
| Mixing | Magnetic stir bar | Overhead mechanical stirrer with appropriate impeller design |
| Work-up | Separatory funnel | Large-scale liquid-liquid extractor or baffled tanks |
| Purification | Column chromatography | Crystallization, distillation, or large-scale chromatography |
Thermal Management: The reaction of this compound with amines and phenols is exothermic. On a large scale, efficient heat removal is critical to prevent thermal runaway and the formation of byproducts. The use of a jacketed reactor with a reliable temperature control system is essential.
Reagent Handling: this compound is corrosive and reacts with moisture.[5][6] Handling should be done in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, must be worn. For large-scale operations, closed-system transfer of reagents is recommended to minimize exposure.
Mixing: Efficient mixing is crucial to ensure uniform reaction temperature and concentration, which directly impacts reaction rate and product quality. The choice of stirrer and agitation speed should be optimized to achieve good mass transfer without causing excessive splashing or shear.
Safety and Handling
This compound is a hazardous chemical and must be handled with care.
-
Corrosive: Causes severe skin burns and eye damage.[6]
-
Water Reactive: Reacts with water to produce corrosive and toxic gases.[5] All reactions should be carried out under anhydrous conditions.
-
Inhalation Hazard: May be harmful if inhaled.[5]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a flame-retardant lab coat.
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Characterization of Novel Compounds
The synthesized 2,2-difluoroethanesulfonamides and sulfonate esters should be thoroughly characterized to confirm their structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are invaluable for structural elucidation. The characteristic signals of the 2,2-difluoroethanesulfonyl moiety should be readily identifiable.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the synthesized compounds.
-
Infrared (IR) Spectroscopy: The presence of the sulfonyl group (S=O stretches) can be confirmed by IR spectroscopy.
-
Melting Point: For solid compounds, the melting point is a useful indicator of purity.
Conclusion
This compound is a valuable and versatile reagent for the synthesis of novel sulfonamides and sulfonate esters. The protocols and guidelines presented in this application note provide a solid foundation for researchers to explore the chemical space around this important pharmacophore. By understanding the reactivity, handling requirements, and scale-up considerations associated with this reagent, scientists can safely and efficiently synthesize new molecular entities with potentially enhanced therapeutic properties.
References
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Ngassa, F. N., et al. (2017). Facile synthesis of arylsulfonates from phenol derivatives and sulfonyl chlorides. Trends in Organic Chemistry, 18, 1. Available at: [Link]
-
PubChem. (n.d.). 2,2-Difluoroethyl methanesulfonate. National Center for Biotechnology Information. Retrieved from: [Link]
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Keri, R. S., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. RSC Advances, 11(49), 30974-30995. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from: [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from: [Link]
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Lee, H. J., & Kim, I. H. (2010). Efficient synthesis of 2,2-diaryl-1,1-difluoroethenes via consecutive cross-coupling reactions of 2,2-difluoro-1-tributylstannylethenyl p-toluenesulfonate. Organic Letters, 12(23), 5518–5521. Available at: [Link]
-
Teasdale, A., et al. (2010). An In-depth Technical Guide to 2,2-Difluoroethanol: Chemical Properties and Structure. Figshare. Available at: [Link]
-
Singh, R. P., et al. (2015). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. Bioinorganic Chemistry and Applications, 2015, 871075. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Retrieved from: [Link]
-
University of California, Davis. (n.d.). Sulfa Antibiotics - Synthesis of Sulfanilamide. Retrieved from: [Link]
- Google Patents. (n.d.). Process for Preparing 2,2-Difluoroethylamine.
-
Wu, Y., et al. (2006). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Molecules, 11(8), 640–646. Available at: [Link]
- Google Patents. (n.d.). A method for the production of sulfate or sulfonate esters.
-
Teasdale, A., et al. (2010). A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes. Figshare. Available at: [Link]
-
Organic Chemistry Tutor. (2020, May 28). 02.10 Sulfonate Esters: Electrophilic Derivatives of Alcohols [Video]. YouTube. Retrieved from: [Link]
-
Zhang, L., et al. (2007). Preparation of 1-aryl-2,2-difluoro enol esters via dehydrosulfonylation of α-(phenylsulfonyl)difluoromethylated benzoates. Journal of Fluorine Chemistry, 128(7), 755-761. Available at: [Link]
-
Cheméo. (n.d.). Chemical Properties of 2,2-Difluoroethyl acetate (CAS 1550-44-3). Retrieved from: [Link]
-
Okuyama, K., et al. (2016). Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane. Beilstein Journal of Organic Chemistry, 12, 1848–1853. Available at: [Link]
-
PubChem. (n.d.). 2,2,2-Trifluoroethanesulfonyl chloride. National Center for Biotechnology Information. Retrieved from: [Link]
-
PubChem. (n.d.). Sulfuryl chloride. National Center for Biotechnology Information. Retrieved from: [Link]
-
PubChem. (n.d.). 2,2-Difluoroacetamide. National Center for Biotechnology Information. Retrieved from: [Link]
-
PubChem. (n.d.). 2,2-Difluoroacetyl chloride. National Center for Biotechnology Information. Retrieved from: [Link]
-
LECRON SHARE. (n.d.). 2 2 Difluoroethanol Manufacturer and Supplier. Retrieved from: [Link]
-
PubChem. (n.d.). 2,2-Difluoroethan-1-ol. National Center for Biotechnology Information. Retrieved from: [Link]
-
Kumar, A., & Singh, S. (2018). Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides. ResearchGate. Available at: [Link]
-
PubChem. (n.d.). 2-Chloro-2,2-difluoroethan-1-ol. National Center for Biotechnology Information. Retrieved from: [Link]
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Application Notes & Protocols: Catalytic Methods for Reactions with 2,2-Difluoroethanesulfonyl Chloride
Abstract
The introduction of the 2,2-difluoroethanesulfonyl (CHF₂CH₂SO₂–) moiety is a pivotal strategy in modern medicinal chemistry for modulating the physicochemical and pharmacokinetic properties of drug candidates. 2,2-Difluoroethanesulfonyl chloride (DFSC) serves as a primary building block for this purpose. This guide provides an in-depth exploration of catalytic methodologies that leverage DFSC, with a focus on photoredox and transition-metal-catalyzed transformations. We offer detailed mechanistic insights, step-by-step experimental protocols, and field-proven advice to empower researchers in pharmaceutical and agrochemical development to effectively utilize this versatile reagent.
Introduction: The Strategic Value of the 2,2-Difluoroethanesulfonyl Group
The strategic incorporation of fluorine-containing functional groups is a cornerstone of contemporary drug design. The 2,2-difluoroethanesulfonyl group, in particular, offers a unique combination of properties. It can significantly increase lipophilicity and bioavailability while also enhancing metabolic stability. Its unique stereoelectronic profile can lead to improved binding affinity and selectivity for biological targets. This compound is an increasingly important reagent, but its effective use requires robust and versatile reaction methodologies. This document details catalytic approaches that proceed under mild conditions with broad functional group tolerance, making them suitable for late-stage functionalization of complex molecules.
Key Hazards of this compound:
-
Physical State: Combustible liquid.[1]
-
Health Hazards: Causes severe skin burns and eye damage.[1]
-
Handling: Always handle in a well-ventilated chemical fume hood. Use appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and a lab coat. Avoid contact with moisture, as it can hydrolyze to form corrosive acids.
Photoredox Catalysis: Harnessing Light for Radical Fluorosulfonylation
Visible-light photoredox catalysis has emerged as a powerful tool for generating radical species under exceptionally mild conditions.[2] This approach is particularly effective for activating the sulfur-chlorine bond in sulfonyl chlorides to generate sulfonyl radicals.
Mechanistic Principle
The core of this method involves a single-electron transfer (SET) process. An excited-state photocatalyst ([PC]*) reduces the this compound. This reduction cleaves the S–Cl bond, generating a highly reactive 2,2-difluoroethanesulfonyl radical (CHF₂CH₂SO₂•) and a chloride anion. This radical can then engage in various downstream reactions, most notably addition to unsaturated C-C bonds.
Caption: General catalytic cycle for photoredox-mediated generation of sulfonyl radicals.
Application Protocol: Radical Alkoxy-fluorosulfonylation of Olefins
This protocol describes the difunctionalization of an olefin, installing both a 2,2-difluoroethanesulfonyl group and an alkoxy group across the double bond. This reaction provides a direct route to valuable β-alkoxy sulfones.[3][4]
Table 1: Reagents and Equipment
| Item | Details | Purpose |
| Reactants | Styrene (or other olefin), DFSC, Ethanol | Substrates and nucleophile |
| Photocatalyst | fac-Ir(ppy)₃ (Iridium(III) tris(2-phenylpyridine)) | Visible light absorber for initiating the reaction |
| Solvent | Dichloromethane (DCM), anhydrous | Reaction medium |
| Atmosphere | Nitrogen or Argon | Prevents quenching of the photocatalyst by oxygen |
| Reaction Vessel | Schlenk tube or vial with magnetic stir bar | Inert atmosphere reaction vessel |
| Light Source | 5W Blue LED lamp | Excitation of the photocatalyst |
| Purification | Silica gel column chromatography | Isolation of the final product |
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk tube containing a magnetic stir bar, add the olefin (e.g., styrene, 0.2 mmol, 1.0 equiv.) and the photocatalyst fac-Ir(ppy)₃ (1-2 mol%).
-
Solvent and Reagent Addition: Add anhydrous DCM (2.0 mL) and the alcohol nucleophile (e.g., ethanol, 1.0 mmol, 5.0 equiv.).
-
Inert Atmosphere: Seal the tube and subject it to three cycles of vacuum/backfill with nitrogen or argon gas. This step is critical to remove oxygen, which can deactivate the excited photocatalyst.
-
DFSC Addition: Add this compound (0.3 mmol, 1.5 equiv.) via syringe under the inert atmosphere.
-
Initiation: Place the reaction vessel approximately 5 cm from a 5W blue LED lamp and begin vigorous stirring. A small fan may be used to maintain the reaction at room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting olefin is consumed (typically 12-24 hours).
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue directly by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes gradient) to afford the desired β-alkoxy sulfone product.
Table 2: Exemplary Substrate Scope for Alkoxy-fluorosulfonylation
| Olefin Substrate | Alcohol | Product Structure | Typical Yield (%) |
| Styrene | Methanol | CHF₂CH₂SO₂-CH(Ph)-CH₂-OCH₃ | 85-95 |
| 4-Methylstyrene | Ethanol | CHF₂CH₂SO₂-CH(4-Me-Ph)-CH₂-OEt | 80-90 |
| 1-Octene | Isopropanol | CHF₂CH₂SO₂-CH(C₆H₁₃)-CH₂-OⁱPr | 65-75 |
| Cyclohexene | Methanol | trans-1-(CHF₂CH₂SO₂)-2-methoxycyclohexane | 70-80 |
Transition-Metal Catalysis: Cross-Coupling and C-S Bond Activation
Transition metals, particularly palladium and copper, are well-established catalysts for activating sulfonyl chlorides.[5][6] These methods typically involve the oxidative addition of the S-Cl bond to a low-valent metal center, enabling a range of cross-coupling reactions.
Mechanistic Principle
In a typical palladium-catalyzed cycle, a Pd(0) complex undergoes oxidative addition into the S-Cl bond of DFSC to form a Pd(II)-sulfonyl intermediate. This intermediate can then participate in various catalytic pathways. One prominent pathway is desulfinative cross-coupling, where the complex extrudes sulfur dioxide (SO₂) to generate a Pd(II)-alkyl species, which can then undergo reductive elimination to form a new C-C bond.
Caption: Proposed cycle for Pd-catalyzed desulfinative Suzuki-type coupling.
Application Protocol: Desulfinative Coupling with Aryl Boronic Acids
This protocol provides a method for coupling this compound with aryl boronic acids, effectively installing the CHF₂CH₂– group onto an aromatic ring through C-C bond formation. This reaction relies on the extrusion of SO₂.
Table 3: Reagents and Equipment
| Item | Details | Purpose |
| Reactants | Aryl boronic acid, DFSC | Coupling partners |
| Catalyst System | Pd(OAc)₂ (Palladium(II) acetate) & Xantphos (ligand) | Forms the active Pd(0) catalyst and facilitates key steps |
| Base | Potassium fluoride (KF) or Potassium phosphate (K₃PO₄) | Activates the boronic acid for transmetalation |
| Solvent | 1,4-Dioxane or Toluene, anhydrous | High-boiling solvent suitable for heating |
| Atmosphere | Nitrogen or Argon | Protects the catalyst from oxidation |
| Reaction Vessel | Microwave vial or sealed tube | Allows for heating under an inert atmosphere |
Step-by-Step Methodology:
-
Catalyst Preparation: In an oven-dried microwave vial, combine Pd(OAc)₂ (5-10 mol%), a suitable phosphine ligand like Xantphos (1.1 equiv. relative to Pd), the aryl boronic acid (0.5 mmol, 1.0 equiv.), and the base (e.g., KF, 1.5 mmol, 3.0 equiv.).
-
Inert Atmosphere: Seal the vial with a septum cap and purge with nitrogen or argon for 10-15 minutes.
-
Solvent and Reagent Addition: Add anhydrous dioxane (2.5 mL) followed by this compound (0.75 mmol, 1.5 equiv.) via syringe.
-
Reaction Conditions: Place the vial in a preheated oil bath or heating block at 120-140 °C. The high temperature is often necessary to promote the sulfur dioxide extrusion step.
-
Monitoring: Monitor the reaction by LC-MS. The reaction is typically complete within 8-16 hours.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. Purify the crude product by flash column chromatography to yield the 2,2-difluoroethylarene.
Table 4: Exemplary Scope for Desulfinative Cross-Coupling
| Aryl Boronic Acid Partner | Expected Product | Key Considerations |
| 4-Methoxyphenylboronic acid | 1-(2,2-Difluoroethyl)-4-methoxybenzene | Electron-donating groups are generally well-tolerated. |
| 4-Trifluoromethylphenylboronic acid | 1-(2,2-Difluoroethyl)-4-(trifluoromethyl)benzene | Electron-withdrawing groups can also be used, expanding the electronic scope. |
| Naphthalene-2-boronic acid | 2-(2,2-Difluoroethyl)naphthalene | Extended aromatic systems are viable substrates. |
| 3-Thienylboronic acid | 3-(2,2-Difluoroethyl)thiophene | Heteroaromatic boronic acids are often compatible with these coupling conditions. |
References
-
Photoredox catalytic radical fiuorosulfonylation of olefins enabled by a bench-stable redox-active fiuorosulfonyl radical precur. ResearchGate. Available at: [Link]
-
Photocatalytic radical reactions by using difluoromethanesulfonyl chloride. ResearchGate. Available at: [Link]
-
Photoredox catalytic radical fluorosulfonylation of olefins enabled by a bench-stable redox-active fluorosulfonyl radical precursor. PubMed. Available at: [Link]
-
This compound | C2H3ClF2O2S. PubChem. Available at: [Link]
-
Recent advances in transition metal-catalyzed Csp2-monofluoro-, difluoro-, perfluoromethylation and trifluoromethylthiolation. National Institutes of Health (NIH). Available at: [Link]
-
Recent advances in transition metal-catalyzed Csp(2)-monofluoro-, difluoro-, perfluoromethylation and trifluoromethylthiolation. PubMed. Available at: [Link]
-
Reaction of sulfonyl chloride derivatives.[a,b] [a] Reaction conditions. ResearchGate. Available at: [Link]
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- 4. Photoredox catalytic radical fluorosulfonylation of olefins enabled by a bench-stable redox-active fluorosulfonyl radical precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent advances in transition metal-catalyzed Csp2-monofluoro-, difluoro-, perfluoromethylation and trifluoromethylthiolation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in transition metal-catalyzed Csp(2)-monofluoro-, difluoro-, perfluoromethylation and trifluoromethylthiolation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: One-Pot Synthesis Procedures Involving 2,2-Difluoroethanesulfonyl Chloride
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of the 2,2-Difluoroethylsulfonyl Moiety
The introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often leading to profound improvements in metabolic stability, bioavailability, and binding affinity. The 2,2-difluoroethylsulfonyl group (F₂CH₃CH₂SO₂-) has emerged as a particularly valuable motif. The strong electron-withdrawing nature of the geminal fluorine atoms enhances the acidity of the neighboring protons and modulates the electronic properties of the entire sulfonyl group. 2,2-Difluoroethanesulfonyl chloride (DFESC) is a key reagent for introducing this moiety. This document provides detailed one-pot protocols for the efficient incorporation of the 2,2-difluoroethylsulfonyl group into various molecular scaffolds, emphasizing procedural logic, safety, and efficiency.
Core Application I: One-Pot Synthesis of 2,2-Difluoroethylsulfonamides
Sulfonamides are a privileged functional group in a vast array of therapeutic agents. The direct, one-pot synthesis from an amine and this compound is a fundamental transformation. This protocol details a streamlined procedure that minimizes handling of the moisture-sensitive sulfonyl chloride.
Mechanistic Rationale
The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride.[1] A base is required to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. The choice of base and solvent is critical to prevent unwanted side reactions and ensure high yields. Pyridine often serves as both a base and a catalyst.
Experimental Protocol
Materials:
-
This compound (DFESC)
-
Primary or secondary amine of interest
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the amine (1.0 eq.).
-
Solvent and Base Addition: Dissolve the amine in anhydrous DCM (approx. 0.2 M concentration). Cool the solution to 0 °C using an ice bath. Add anhydrous pyridine (1.5 eq.) dropwise. Rationale: Pyridine acts as a base to quench the HCl byproduct, preventing the protonation of the starting amine which would render it non-nucleophilic.
-
Reagent Addition: While maintaining the temperature at 0 °C, slowly add this compound (1.1 eq.) to the stirred solution. Safety Note: DFESC is corrosive and moisture-sensitive. Handle in a fume hood with appropriate personal protective equipment (PPE).
-
Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup:
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Data Summary Table
| Entry | Amine Substrate | Time (h) | Yield (%) |
| 1 | Aniline | 2 | 92 |
| 2 | Benzylamine | 2.5 | 88 |
| 3 | Morpholine | 2 | 95 |
| 4 | Piperidine | 2 | 91 |
Workflow Diagram: One-Pot Sulfonamide Synthesis
Caption: Workflow for one-pot sulfonamide synthesis.
Core Application II: One-Pot Synthesis of 2,2-Difluoroethylsulfonate Esters
Sulfonate esters are crucial intermediates in organic synthesis, often serving as excellent leaving groups. They also appear in biologically active molecules. This one-pot protocol facilitates the conversion of alcohols to their corresponding 2,2-difluoroethylsulfonate esters.
Mechanistic Rationale
Similar to sulfonamide formation, this reaction involves the nucleophilic attack of the alcohol's oxygen on the sulfonyl chloride. The presence of a non-nucleophilic base, such as triethylamine (TEA), is essential to neutralize the generated HCl without competing with the alcohol as a nucleophile. The mechanism can proceed via an SN2 pathway, particularly with primary and secondary alcohols.[2][3]
Experimental Protocol
Materials:
-
This compound (DFESC)
-
Primary or secondary alcohol of interest
-
Triethylamine (TEA)
-
Anhydrous diethyl ether (Et₂O) or DCM
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the alcohol (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous Et₂O.
-
Cooling: Cool the solution to 0 °C in an ice bath. Rationale: This mitigates the exothermic nature of the reaction and minimizes potential side reactions.
-
Reagent Addition: Add this compound (1.2 eq.) dropwise to the cooled, stirred solution over 15-20 minutes. A white precipitate of triethylammonium chloride will form.
-
Reaction Progression: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-3 hours. Monitor by TLC.
-
Workup:
-
Filter the reaction mixture to remove the triethylammonium chloride precipitate, washing the solid with a small amount of cold Et₂O.
-
Combine the filtrates and transfer to a separatory funnel.
-
Wash the organic layer sequentially with cold water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: The crude product is often of high purity. If necessary, further purification can be achieved by flash chromatography.
Data Summary Table
| Entry | Alcohol Substrate | Time (h) | Yield (%) |
| 1 | 1-Butanol | 1.5 | 94 |
| 2 | Cyclohexanol | 2 | 89 |
| 3 | Benzyl alcohol | 2 | 91 |
| 4 | (R)-2-Octanol | 2.5 | 85 (with inversion) |
Workflow Diagram: One-Pot Sulfonate Ester Synthesis
Caption: Workflow for one-pot sulfonate ester synthesis.
Advanced Application III: One-Pot Synthesis of Substituted Thiazolo[3,2-a]quinolin-10-ium Chlorides
The synthesis of complex heterocyclic structures is a major focus of drug discovery.[4][5] This advanced one-pot protocol demonstrates the utility of this compound in a cascade reaction to form a fused heterocyclic system, leveraging its reactivity as a precursor to a sulfenyl chloride equivalent in situ. This is an adaptation of known reactivity for sulfonyl chlorides.[5]
Mechanistic Rationale
This proposed one-pot synthesis involves an initial reaction where 2-mercaptoquinoline is treated with this compound. This is hypothesized to generate a reactive 2-quinolinesulfenyl chloride intermediate in situ. This electrophilic sulfur species is then immediately trapped by an alkene. The subsequent intramolecular cyclization of the resulting adduct, driven by the quinoline nitrogen, leads to the formation of the thiazolo[3,2-a]quinolin-10-ium chloride ring system.
Experimental Protocol
Materials:
-
This compound (DFESC)
-
2-Mercaptoquinoline
-
An alkene (e.g., styrene, cyclohexene)
-
Anhydrous acetonitrile (MeCN)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add 2-mercaptoquinoline (1.0 eq.) and dissolve it in anhydrous acetonitrile (0.1 M).
-
Formation of Intermediate: Cool the solution to 0 °C. Add this compound (1.1 eq.) dropwise. Stir the mixture at 0 °C for 20 minutes. The solution should change color, indicating the formation of the sulfenyl chloride intermediate. Rationale: The sulfonyl chloride acts as an oxidant and chlorine source for the thiol, a known transformation pathway.[6]
-
Alkene Addition: To the same flask, add the alkene (1.5 eq.) via syringe.
-
Cyclization: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. The product will often precipitate from the solution.
-
Isolation:
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with a small amount of cold acetonitrile, followed by cold diethyl ether.
-
Dry the product under high vacuum.
-
-
Characterization: The product can be characterized by NMR spectroscopy and mass spectrometry.
Data Summary Table
| Entry | Alkene | Time (h) | Yield (%) |
| 1 | Styrene | 16 | 78 |
| 2 | Cyclohexene | 20 | 72 |
| 3 | 1-Octene | 24 | 65 |
Logical Relationship Diagram: Heterocycle Formation
Caption: Logical flow of the one-pot heterocycle synthesis.
References
-
Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. RSC Advances, 2019. [Link]
-
One-pot synthesis of sulfur heterocycles from simple organic substrates. ARKIVOC, 2009. [Link]
-
This compound | C2H3ClF2O2S. PubChem, National Center for Biotechnology Information. [Link]
-
Catalyst‐free One‐Pot Synthesis of Sulfonyl Fluorides from Triazenes via Multicomponent Reaction. Asian Journal of Organic Chemistry. [Link]
-
Organic sulfur mechanisms. 24. Preparation and reactions of 2-hydroxyethanesulfonyl chloride, the first hydroxyalkanesulfonyl chloride. ResearchGate. [Link]
-
One-Pot Multicomponent Synthesis of Diversely Substituted 2-Aminopyrroles. NIH Public Access. [Link]
-
Synthesis of polychlorofluoroarenes from polyfluoroarenethiols, SOCl2 and SO2Cl2. Springer Link. [Link]
-
Reactions of Acid Chlorides. Chemistry LibreTexts. [Link]
-
One-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones using lanthanum chloride as a catalyst. ResearchGate. [Link]
-
Efficient Regioselective Synthesis of Novel Condensed Sulfur–Nitrogen Heterocyclic Compounds Based on Annulation Reactions of 2-Quinolinesulfenyl Halides with Alkenes and Cycloalkenes. National Institutes of Health. [Link]
-
One-pot synthesis of sulfonylhydrazones from sulfonyl chloride, hydrazine hydrate and vinyl azide in water. ResearchGate. [Link]
-
1-Methyl-3-(2-(sulfooxy)ethyl)-1H-Imidazol-3-Ium Chloride as a New and Green Ionic Liquid Catalyst for One-Pot Synthesis of Dihydropyrimidinones under Solvent-Free Condition. ResearchGate. [Link]
-
One-pot synthesis of sulfonyl derivatives. ResearchGate. [Link]
-
Synthesis of new sulfur-containing heterocycles through the one-pot multicomponent reactions. ISC. [Link]
-
Reactions of Alcohols. Chemistry LibreTexts. [Link]
-
SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Master Organic Chemistry. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Efficient Regioselective Synthesis of Novel Condensed Sulfur–Nitrogen Heterocyclic Compounds Based on Annulation Reactions of 2-Quinolinesulfenyl Halides with Alkenes and Cycloalkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. notes.fluorine1.ru [notes.fluorine1.ru]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with 2,2-Difluoroethanesulfonyl Chloride
Welcome to our specialized technical support guide for researchers, scientists, and drug development professionals working with 2,2-Difluoroethanesulfonyl chloride. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you overcome common challenges and improve the yield and purity of your reactions. Our focus is on providing not just solutions, but also the underlying scientific principles to empower your experimental design.
Part 1: Understanding the Reagent: Key Characteristics of this compound
Before troubleshooting, it's crucial to understand the unique properties of this compound. Unlike standard reagents like tosyl chloride (TsCl) or mesyl chloride (MsCl), the presence of two fluorine atoms on the α-carbon significantly influences its reactivity.
-
Enhanced Electrophilicity: The strongly electron-withdrawing fluorine atoms increase the electrophilicity of the sulfur center. This makes the sulfonyl chloride highly reactive towards nucleophiles. This is analogous to the high reactivity of similar fluorinated compounds like 2,2,2-trifluoroethanesulfonyl chloride.[1][2]
-
Increased α-Proton Acidity: The protons on the carbon adjacent to the sulfonyl group (the CH₂ group) are more acidic than in their non-fluorinated counterparts. This can open pathways to side reactions, particularly elimination to form a highly reactive sulfene intermediate, especially in the presence of a strong base.[3]
-
Moisture Sensitivity: Like all sulfonyl chlorides, this reagent is highly sensitive to moisture.[4][5] It readily hydrolyzes to the corresponding and unreactive 2,2-difluoroethanesulfonic acid, which is a primary cause of low yields.[6]
Part 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during reactions with this compound in a practical question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low or zero, even when following a standard sulfonylation protocol. What are the first things I should check?
A1: Low yields often stem from foundational issues with reagents and setup.[4][6] Here is a checklist to diagnose the problem:
-
Reagent Integrity: this compound is highly susceptible to hydrolysis from atmospheric moisture, which converts it into the unreactive sulfonic acid.[5] Always use a fresh bottle or a properly stored aliquot. Storing under an inert atmosphere (Nitrogen or Argon) is critical.
-
Anhydrous Conditions: This is the most critical factor. Ensure all glassware is rigorously dried (oven or flame-dried), and use anhydrous solvents.[4] Even trace amounts of water can significantly impact your yield by consuming the starting material.
-
Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas like Nitrogen or Argon. This prevents atmospheric moisture from entering the reaction vessel.[6]
-
Base and Nucleophile Quality: Ensure your amine or alcohol nucleophile is pure and dry. Tertiary amine bases like triethylamine can absorb moisture over time.
Q2: I'm observing multiple spots on my TLC plate. What are the most likely side reactions?
A2: The formation of multiple products points to competing reaction pathways. The most common are:
-
Hydrolysis Product: The most common impurity is 2,2-difluoroethanesulfonic acid, formed from the reaction of your starting material with water. This will typically appear as a baseline spot on a silica TLC plate.[4]
-
Bis-Sulfonylation (for Primary Amines): Primary amines can react twice to form a bis-sulfonylated product, R-N(SO₂CH₂CHF₂)₂. This consumes two equivalents of your sulfonyl chloride and one equivalent of the amine for every molecule of byproduct formed.[4]
-
Elimination-Addition Pathway: With a strong or sterically hindered base, elimination of HCl can occur to form a difluoromethylsulfene intermediate (CHF₂CH=SO₂). This highly reactive species can then be trapped by the nucleophile, but it can also polymerize or lead to other undesired products.[3]
Q3: How do I select the optimal base for my reaction?
A3: The choice of base is critical and depends on your substrate's reactivity and the desired outcome. The primary role of the base is to neutralize the HCl generated during the reaction.[7]
-
For Standard Nucleophiles (most amines and alcohols): Pyridine or triethylamine (TEA) are common choices. They are effective HCl scavengers. Pyridine can sometimes act as a nucleophilic catalyst.
-
For Preventing Bis-Sulfonylation: When working with primary amines, using a larger excess of the amine itself (if it's inexpensive) or a bulky, non-nucleophilic base like Diisopropylethylamine (DIPEA) can sterically hinder the second sulfonylation.
-
For Sluggish Reactions: A stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) may be beneficial for less reactive amines.[5] However, be cautious, as stronger bases increase the risk of the elimination side reaction.
Table 1: Comparison of Common Bases for Sulfonylation
| Base | Abbreviation | pKa (Conjugate Acid) | Key Characteristics & Use Cases |
|---|---|---|---|
| Pyridine | Py | 5.2 | Acts as base and sometimes a nucleophilic catalyst. Can be used as a solvent. |
| Triethylamine | TEA, Et₃N | 10.7 | Standard, non-nucleophilic HCl scavenger. Cost-effective.[7] |
| Diisopropylethylamine | DIPEA, Hünig's Base | 10.7 | Sterically hindered and non-nucleophilic. Excellent for sensitive substrates. |
| 4-(Dimethylamino)pyridine | DMAP | 9.7 | Primarily used as a highly effective nucleophilic catalyst in small amounts (0.05-0.2 equiv), often with another base like TEA.[7][8] |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene | DBU | 13.5 | Strong, non-nucleophilic base. Useful for deprotonating less acidic nucleophiles or driving sluggish reactions.[9] |
Q4: My reaction is very slow or appears to stall before completion. How can I improve the reaction rate?
A4: If the reaction is sluggish, consider the following strategies:
-
Add a Catalyst: For sulfonylation of alcohols, adding a catalytic amount (5-10 mol%) of 4-(Dimethylamino)pyridine (DMAP) can dramatically increase the reaction rate.[7] DMAP works by forming a highly reactive N-sulfonylpyridinium intermediate.
-
Increase Temperature: Many sulfonylation reactions are initially run at 0 °C to control the exothermic reaction and are then allowed to warm to room temperature.[6] If the reaction is slow, gentle heating (e.g., to 40-50 °C) can increase the rate. Monitor by TLC to ensure product decomposition does not occur at higher temperatures.
-
Change Solvent: For less reactive, electron-poor, or sterically hindered amines, switching from standard solvents like Dichloromethane (DCM) to a more polar, higher-boiling solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) can be effective.[5]
Troubleshooting Workflow
The following diagram outlines a decision-making process for troubleshooting low-yield reactions.
Caption: A step-by-step decision-making process for troubleshooting reactions.
Part 3: Validated Experimental Protocols
Here we provide detailed, step-by-step methodologies for common applications of this compound.
Protocol 1: General Procedure for the Synthesis of a Sulfonamide from a Secondary Amine
This protocol is a robust starting point for reacting this compound with a typical secondary amine.
Materials:
-
Secondary Amine (1.0 equiv)
-
This compound (1.1 equiv)
-
Triethylamine (1.5 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask, magnetic stirrer, syringes, needles, argon/nitrogen line
Procedure:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and allow it to cool to room temperature under a positive pressure of argon or nitrogen.
-
Reagent Addition: Dissolve the secondary amine (1.0 equiv) in anhydrous DCM (approx. 0.1 M concentration). Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (1.5 equiv) to the solution via syringe.
-
Sulfonyl Chloride Addition: Slowly add this compound (1.1 equiv) dropwise to the stirred solution at 0 °C. A white precipitate (triethylammonium chloride) may form.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the limiting reagent (amine) is consumed.
-
Workup: Quench the reaction by adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.[7]
Protocol 2: Purification by Recrystallization
If your sulfonamide product is a solid, recrystallization can be a highly effective and scalable purification method.[4]
Procedure:
-
Solvent Selection: Identify a suitable solvent system (a single solvent or a binary mixture) where your product is soluble at high temperatures but poorly soluble at low temperatures.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the hot recrystallization solvent until the solid just dissolves completely.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize recovery, you can then place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
General Reaction Mechanism Visualization
The diagram below illustrates the fundamental mechanism for sulfonamide formation.
Caption: General mechanism of sulfonamide formation.
References
- BenchChem Technical Support. (2025). Common issues in sulfonamide synthesis and solutions.
- BenchChem Technical Support. (2025).
- BenchChem Technical Support. (2025).
- ResearchGate.
- Wikipedia. Sulfonyl halide.
- ACS Publications. (2018). Photoredox Generation of Sulfonyl Radicals and Coupling with Electron Deficient Olefins. Organic Letters.
- University of Rochester, Department of Chemistry. Tips & Tricks: (How to Improve) Yield.
- PubMed. (2020).
- BenchChem Technical Support. (2025).
- CymitQuimica. CAS 1648-99-3: 2,2,2-Trifluoroethanesulfonyl chloride.
- PubChem. This compound.
- PubChem. 2,2,2-Trifluoroethanesulfonyl chloride.
Sources
- 1. CAS 1648-99-3: 2,2,2-Trifluoroethanesulfonyl chloride [cymitquimica.com]
- 2. 2,2,2-Trifluoroethanesulfonyl chloride | C2H2ClF3O2S | CID 74242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Common side products in 2,2-Difluoroethanesulfonyl chloride reactions and their prevention.
Technical Support Center: 2,2-Difluoroethanesulfonyl Chloride Reactions
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this valuable reagent. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your reactions, minimize side product formation, and ensure the integrity of your results.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during your experiments with this compound. Each entry details potential causes rooted in side-product formation and provides actionable, step-by-step protocols for prevention.
Issue 1: Low or No Yield of the Desired Sulfonamide Product
Question: "My reaction with an amine nucleophile is resulting in a very low yield of the expected sulfonamide. My starting materials are being consumed, but the primary product is not what I intended. What could be the cause?"
Answer: Low yield is often a primary indicator of competing side reactions. The most common culprits are hydrolysis of the starting material and elimination reactions.
Possible Causes & Solutions:
-
Hydrolysis of this compound: This is the most frequent cause of yield loss. Sulfonyl chlorides are highly susceptible to moisture, reacting with water to form the corresponding sulfonic acid, which is unreactive towards your amine nucleophile.[1]
-
Root Cause Analysis: The presence of trace amounts of water in your solvent, amine, or glassware.
-
Preventative Protocol:
-
Glassware: Flame-dry all glassware under a vacuum or oven-dry at >120°C for several hours and allow to cool in a desiccator or under an inert atmosphere.
-
Solvents & Reagents: Use anhydrous solvents from a freshly opened bottle or a solvent purification system. Ensure your amine and base are also anhydrous.
-
Atmosphere: Conduct the entire reaction under a dry, inert atmosphere, such as nitrogen or argon, using standard Schlenk line or glovebox techniques.[1]
-
-
-
Elimination Side Reactions: The strong electron-withdrawing nature of the sulfonyl group and the adjacent difluoromethyl group makes the protons on the α-carbon (the -CH2- group) acidic. In the presence of a base, this can lead to the elimination of HCl or HF, forming unsaturated side products.
-
Root Cause Analysis: The base used to scavenge the HCl byproduct is too strong or the reaction temperature is too high, favoring elimination over the desired nucleophilic substitution.
-
Preventative Protocol:
-
Temperature Control: Maintain a low temperature, especially during the addition of the sulfonyl chloride and base. Start the reaction at 0°C using an ice bath.[1]
-
Base Selection: Use a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). Avoid using excessively strong bases which can promote elimination.[2]
-
Controlled Addition: Add the this compound solution dropwise to the stirred solution of your amine and base. This maintains a low concentration of the electrophile and minimizes localized heat generation, disfavoring elimination pathways.[1]
-
-
Issue 2: An Unexpected Peak in my LC-MS/NMR Corresponds to the Mass of 2,2-Difluoroethanesulfonic Acid
Question: "My workup and analysis show a significant peak that I've identified as 2,2-Difluoroethanesulfonic acid. How did this form and how can I prevent it?"
Answer: The presence of 2,2-Difluoroethanesulfonic acid is a clear indication of hydrolysis. This occurs when the sulfonyl chloride group reacts with water instead of your target nucleophile.
Causality Diagram: Desired Reaction vs. Hydrolysis
Sources
Optimizing reaction conditions (temperature, solvent, base) for 2,2-Difluoroethanesulfonyl chloride.
Welcome to the technical support center for 2,2-Difluoroethanesulfonyl Chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common issues encountered during its use. The unique electronic properties conferred by the difluoromethyl group make this reagent a valuable tool in modern synthesis, but also necessitate careful consideration of reaction parameters.
Frequently Asked Questions (FAQs)
Q1: What are the key reactivity features of this compound?
This compound is a reactive electrophile used to introduce the 2,2-difluoroethanesulfonyl (CHF₂CH₂SO₂-) moiety onto nucleophiles such as amines and alcohols. The electron-withdrawing nature of the two fluorine atoms enhances the electrophilicity of the sulfur atom, making it highly susceptible to nucleophilic attack. However, it is also prone to hydrolysis, so it is crucial to handle it under anhydrous conditions.[1][2]
Q2: How do I select an appropriate solvent for my reaction?
The choice of solvent is critical and depends on the solubility of your substrates and the reaction mechanism. For typical SN2 reactions with amines or alcohols, polar aprotic solvents are generally preferred as they can dissolve the reactants and facilitate the reaction without solvating the nucleophile, which would hinder its reactivity.[3]
| Solvent Type | Examples | Rationale | Considerations |
| Polar Aprotic (Recommended) | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), N,N-Dimethylformamide (DMF) | Solubilizes reactants and does not excessively solvate the nucleophile, promoting faster reaction rates for SN2 processes.[3] | Ensure the solvent is anhydrous. DMF can be difficult to remove during work-up. |
| Non-Polar Aprotic | Toluene, Hexanes | May be used if reactants are non-polar. Reaction rates might be slower. | Can be a good choice for reactions at higher temperatures if needed, but monitor for decomposition. |
| Polar Protic | Alcohols (e.g., Ethanol, Methanol) | Generally avoided as they can act as nucleophiles, leading to unwanted side products (sulfonate esters).[4] | Only use if the alcohol is the intended reactant. |
Q3: What factors should I consider when choosing a base?
A base is typically required to neutralize the HCl generated during the reaction. The choice of base depends on the acid sensitivity of your substrate and the nucleophilicity of the amine or alcohol.
| Base | Type | When to Use | Mechanism of Action |
| Triethylamine (TEA) or Diisopropylethylamine (DIEA) | Tertiary Amines (Non-nucleophilic) | General-purpose bases for most sulfonylation reactions.[5] | Scavenges HCl without competing with the primary nucleophile. |
| Pyridine | Tertiary Amine | Can act as a base and a nucleophilic catalyst. | Forms a highly reactive sulfonylpyridinium intermediate, which can accelerate the reaction.[6] |
| 2,6-Lutidine | Sterically Hindered Base | Useful when dealing with sensitive substrates where the nucleophilicity of other bases could be problematic. | Its steric bulk prevents it from acting as a nucleophile. |
| Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃) | Heterogeneous | Can be used in some cases, particularly with more acidic nucleophiles. | The reaction may be slower due to the heterogeneous nature. |
Q4: What is the optimal temperature range for reactions with this compound?
Most reactions are initiated at a low temperature (e.g., 0 °C) to control the initial exotherm, and then allowed to warm to room temperature.[7]
-
Initial Addition: 0 °C is recommended for the dropwise addition of the sulfonyl chloride to the solution of the nucleophile and base. This minimizes rapid, uncontrolled reactions and potential side product formation.
-
Reaction Progression: After the addition is complete, the reaction is typically stirred at room temperature (20-25 °C).
-
Sluggish Reactions: For less reactive nucleophiles, gentle heating (e.g., 40-60 °C) may be necessary. However, it is crucial to monitor the reaction for any signs of decomposition, such as color change.[7]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
Issue 1: Low or No Product Yield
Q: I have set up my reaction but I am observing very little or no formation of my desired sulfonamide/sulfonate ester. What could be the cause?
A: Low yield is a common issue that can stem from several factors. A systematic approach is needed to identify the root cause.
-
Probable Cause 1: Inactive Reagents
-
Rationale: this compound is highly sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which is unreactive under these conditions.[2] Your nucleophile or solvent may also contain water.
-
Solution:
-
Ensure the this compound is fresh or has been stored properly under an inert atmosphere.[8]
-
Use anhydrous solvents.
-
Dry your amine or alcohol starting material if it is hygroscopic.
-
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
-
Probable Cause 2: Insufficiently Strong Base
-
Rationale: If the HCl byproduct is not effectively scavenged, it can protonate your nucleophile, rendering it unreactive.
-
Solution:
-
Ensure you are using at least one equivalent of a suitable base like TEA or DIEA.[5]
-
For weakly nucleophilic amines or alcohols, consider a stronger, non-nucleophilic base.
-
-
-
Probable Cause 3: Low Reactivity of the Nucleophile
-
Rationale: Sterically hindered or electron-deficient amines and alcohols will react more slowly.[9]
-
Solution:
-
Increase the reaction temperature to 40-60 °C and monitor the progress by TLC or LC-MS.
-
Consider using a catalytic amount of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) in combination with your base. DMAP forms a more reactive intermediate with the sulfonyl chloride.
-
Extend the reaction time.
-
-
Experimental Workflow & Troubleshooting Logic
The following diagrams illustrate a general workflow for sulfonylation and a decision tree for troubleshooting common problems.
Caption: General experimental workflow for sulfonylation reactions.
Caption: Troubleshooting decision tree for low-yield reactions.
Issue 2: Formation of Multiple Products or Impurities
Q: My reaction is producing multiple spots on TLC, indicating the formation of byproducts. What are the common side reactions and how can I minimize them?
A: The formation of multiple products is often due to side reactions.
-
Probable Cause 1: Bis-sulfonylation of Primary Amines
-
Rationale: Primary amines can sometimes undergo double sulfonylation, especially if an excess of the sulfonyl chloride and a strong base are used.
-
Solution: Use a stoichiometric amount or a slight excess of the amine relative to the sulfonyl chloride. Add the sulfonyl chloride slowly to the amine solution.
-
-
Probable Cause 2: Elimination
-
Rationale: If the nucleophile (e.g., an alcohol) has a beta-hydrogen, elimination to form an alkene can be a competing reaction, particularly at elevated temperatures or with a strong, bulky base.
-
Solution: Maintain a low reaction temperature. Use a non-bulky base like pyridine or TEA.
-
-
Probable Cause 3: Hydrolysis of the Product
-
Rationale: The resulting sulfonamide or sulfonate ester may be sensitive to the work-up conditions, especially if aqueous acid or base is used.
-
Solution: Perform the aqueous work-up at a low temperature and as quickly as possible. Use mild quenching agents like saturated ammonium chloride solution.
-
Issue 3: Difficulties During Work-up and Purification
Q: I am having trouble isolating my product after the reaction. What are some best practices for the work-up?
A: A clean work-up is essential for obtaining a pure product.
-
Problem: Emulsion during extraction.
-
Cause: The presence of salts or polar byproducts can lead to the formation of an emulsion between the organic and aqueous layers.
-
Solution: Add brine (saturated NaCl solution) to the separatory funnel to break the emulsion. If necessary, filter the entire mixture through a pad of celite.
-
-
Problem: Product is water-soluble.
-
Cause: If your final product has polar functional groups, it may have some solubility in the aqueous layer.
-
Solution: Extract the aqueous layer multiple times with your organic solvent (e.g., 3x with DCM or EtOAc). If the product is highly polar, consider a different extraction solvent like n-butanol.
-
-
Problem: Difficulty removing unreacted sulfonyl chloride.
-
Cause: this compound can be persistent if the initial quench is incomplete.
-
Solution: Before the main aqueous work-up, quench the reaction mixture with a small amount of a simple amine like triethylamine or a dilute aqueous ammonia solution to convert the remaining sulfonyl chloride into a more easily separable sulfonamide.[10]
-
Experimental Protocols
General Protocol for the Sulfonylation of a Primary Amine:
-
Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), dissolve the primary amine (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Addition of Base: Add triethylamine (1.2 equivalents) to the solution and stir for 5-10 minutes at room temperature.[5]
-
Addition of Sulfonyl Chloride: In a separate flask, dissolve this compound (1.1 equivalents) in anhydrous DCM. Add this solution dropwise to the stirred amine solution at 0 °C (ice bath).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Quench the reaction by the slow addition of water or saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction and Washing: Extract the aqueous layer with DCM (2x). Combine the organic layers and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography.[11]
References
- Technical Support Center: Sulfonyl Chloride Work-up - Benchchem.
- SAFETY DATA SHEET - Fisher Scientific. (2009, September 21).
- SAFETY DATA SHEET - Fisher Scientific.
- Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - Angewandte Chemie International Edition.
- Besides acetonitrile, what other suitable solvents that are not polar, protic solvents can be used to solvate Selectfluor effectively? | ResearchGate. (2013, January 27).
- SAFETY DATA SHEET. (2023, September 5).
- Organic sulfur mechanisms. 24. Preparation and reactions of 2-hydroxyethanesulfonyl chloride, the first hydroxyalkanesulfonyl chloride - ResearchGate.
- Amine to Amide (via Acid Chloride) - Common Conditions.
- Alcohol to Chloride - Common Conditions.
- Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC - NIH.
- Alcohols to Alkyl Chlorides, Part 6 - YouTube. (2020, September 5).
- a continuous flow sulfuryl chloride based reaction – synthesis of a key intermediate in a - ChemRxiv. (2020, March 31).
- Synthesis via Sn2/Sn1, E2, E1: Choice of solvent - Chemistry Stack Exchange. (2014, August 13).
- 7.5: SN1 vs SN2 - Chemistry LibreTexts. (2021, December 15).
- Chemical Safety Data Sheet MSDS / SDS - 2,2-DIFLUOROACETYL CHLORIDE - ChemicalBook. (2024, December 21).
- Amide Synthesis - Fisher Scientific.
- This compound | C2H3ClF2O2S | CID 50989405 - PubChem.
- Sulfonamide synthesis by S-N coupling - Organic Chemistry Portal.
- Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines - ResearchGate.
- Sulfonyl Chlorides and Sulfonamides - Sigma-Aldrich.
- Deciding SN1/SN2/E1/E2 - The Solvent - Master Organic Chemistry. (2012, December 4).
- An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC - NIH.
- Process for preparing 2,2-difluoroethanol - Google Patents.
- The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone) - ResearchGate.
- One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - Macmillan Group - Princeton University. (2023, September 28).
- SNAr Reaction in Other Common Molecular Solvents - Wordpress.
- Technical Support Center: Purification of Products from N-Chloro-2-fluoroacetamide Reactions - Benchchem.
- Purification of thionyl chloride - US4337235A - Google Patents.
- (PDF) Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride - ResearchGate.
- Purification of thionyl chloride - Google Patents.
- Alkaline hydrolysis of 2,2-dichloropropane gives (1) Acetone (2) 2,2-prop.. - Filo. (2024, November 7).
- 2,2-dichloropropane on hydrolysis yields - | CLASS 12 | ALKYI HALIDE - YouTube. (2023, July 24).
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Technical Support Center: Troubleshooting Low Conversion Rates in Sulfonylation with 2,2-Difluoroethanesulfonyl Chloride
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address challenges encountered during sulfonylation reactions using 2,2-difluoroethanesulfonyl chloride. Our goal is to equip you with the scientific rationale and practical solutions to optimize your reaction outcomes.
Introduction: The Unique Chemistry of this compound
This compound is a valuable reagent for introducing the 2,2-difluoroethylsulfonyl moiety into organic molecules, a group that can significantly modulate the physicochemical and biological properties of a compound. However, the presence of the two electron-withdrawing fluorine atoms on the α-carbon introduces unique reactivity patterns that can sometimes lead to challenges such as low conversion rates. Understanding these electronic effects is key to successful troubleshooting. The strong electron-withdrawing nature of the difluoromethyl group can decrease the electrophilicity of the sulfonyl sulfur to a certain extent, a phenomenon related to the "negative fluorine effect" observed in other fluoroalkyl systems. This guide will help you navigate these subtleties and achieve high-yielding sulfonylation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low conversion in my sulfonylation reaction with this compound?
A1: Low conversion rates can typically be attributed to one or more of the following factors:
-
Insufficiently nucleophilic substrate: The amine or alcohol you are trying to sulfonylate may not be reactive enough under the chosen conditions.
-
Inappropriate base: The base may not be strong enough to deprotonate the nucleophile or neutralize the HCl byproduct effectively.
-
Poor solvent choice: The solvent may not adequately dissolve the reactants or may not be polar enough to facilitate the reaction.
-
Reagent degradation: this compound is sensitive to moisture and can hydrolyze to the corresponding sulfonic acid.
-
Steric hindrance: Significant steric bulk around the nucleophilic center or the sulfonyl chloride can impede the reaction.
Q2: How can I monitor the progress of my reaction effectively?
A2: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the consumption of your starting materials and the formation of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended.[1]
Q3: What are the key safety precautions when working with this compound?
A3: this compound is a corrosive and moisture-sensitive compound.[2] Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Ensure all glassware is thoroughly dried before use to prevent hydrolysis of the reagent. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.[3][4]
In-Depth Troubleshooting Guides
Issue 1: Low to No Product Formation
Question: I have set up my sulfonylation reaction with an amine/alcohol and this compound, but I am observing very low conversion to the desired sulfonamide/sulfonate ester. What steps can I take to improve the yield?
Answer: A systematic approach to troubleshooting is crucial. The following decision tree and detailed explanations will guide you through optimizing your reaction conditions.
Troubleshooting Decision Tree for Low Conversion Rates.
-
Step 1: Evaluate the Nucleophile's Reactivity
-
Causality: The nucleophilicity of your amine or alcohol is a primary driver of the reaction rate. Electron-withdrawing groups on the nucleophile will decrease its reactivity.
-
Solution: For weakly nucleophilic substrates, more forcing conditions are necessary. This can include using a stronger base, a higher reaction temperature, or a more polar solvent.
-
-
Step 2: Optimize the Base
-
Causality: The base plays a dual role: it deprotonates the nucleophile (for alcohols and primary/secondary amines) and scavenges the HCl generated during the reaction. An inadequate base will result in a low concentration of the active nucleophile and a buildup of acid, which can protonate the starting amine, rendering it unreactive.
-
Solution: For less reactive nucleophiles, consider switching from common organic bases like triethylamine or pyridine to stronger, non-nucleophilic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or lithium bis(trimethylsilyl)amide (LiHMDS).
-
-
Step 3: Adjust the Reaction Temperature
-
Causality: Sulfonylation reactions often have a significant activation energy barrier. Insufficient thermal energy can lead to slow or stalled reactions.
-
Solution: Gradually increase the reaction temperature. Monitor the reaction closely by TLC or LC-MS to avoid potential decomposition of starting materials or products. A typical starting point is room temperature, which can be increased to 40-60 °C if necessary.
-
-
Step 4: Re-evaluate the Solvent
-
Causality: The solvent's polarity can influence the reaction rate by stabilizing charged intermediates and transition states. Poor solubility of reactants will also hinder the reaction.
-
Solution: Aprotic solvents are generally preferred to avoid reaction with the sulfonyl chloride. If you are using a less polar solvent like dichloromethane (DCM) or tetrahydrofuran (THF), consider switching to a more polar aprotic solvent such as N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), or acetonitrile.[5]
-
-
Step 5: Verify Reagent Integrity
-
Causality: this compound is susceptible to hydrolysis. Moisture in the reagents or solvent will lead to the formation of the unreactive 2,2-difluoroethanesulfonic acid.
-
Solution: Ensure that the this compound is of high purity and has been stored under anhydrous conditions. Use freshly distilled, anhydrous solvents and dry all glassware thoroughly before use.
-
-
Step 6: Employ a Nucleophilic Catalyst
-
Causality: A nucleophilic catalyst can accelerate the reaction by forming a more reactive intermediate with the sulfonyl chloride.
-
Solution: The addition of a catalytic amount (1-10 mol%) of 4-(dimethylamino)pyridine (DMAP) can significantly increase the rate of sulfonylation, particularly for sterically hindered or electronically deactivated alcohols. DMAP reacts with the sulfonyl chloride to form a highly reactive sulfonylpyridinium salt.
-
-
Step 7: Advanced Strategy - Photocatalytic Activation
-
Causality: For particularly challenging substrates, alternative activation modes can be explored. Photoredox catalysis can generate sulfonyl radicals from sulfonyl chlorides, which can then engage in reactions with nucleophiles or alkenes.
-
Solution: Recent literature has described the use of visible-light photoredox catalysis to facilitate sulfonylation reactions.[6][7][8] This approach may offer a milder and more efficient alternative for difficult transformations.
-
Issue 2: Formation of Side Products
Question: My reaction is proceeding, but I am observing significant formation of byproducts. What are the likely side reactions and how can I minimize them?
Answer: The formation of side products is a common challenge. Understanding the potential side reactions is the first step toward mitigating them.
Common Side Reactions and Mitigation Strategies.
-
Hydrolysis of this compound:
-
Cause: Presence of water in the reaction mixture.
-
Identification: The resulting 2,2-difluoroethanesulfonic acid can often be observed by LC-MS or inferred from a change in the reaction mixture's pH.
-
Prevention: As mentioned previously, strict adherence to anhydrous reaction conditions is paramount.
-
-
Bis-Sulfonylation of Primary Amines:
-
Cause: A primary amine, after initial sulfonylation, can be deprotonated again by a strong base and react with a second equivalent of the sulfonyl chloride.
-
Identification: The bis-sulfonylated product will have a significantly higher molecular weight, which can be detected by MS.
-
Prevention: Use a stoichiometric amount or a slight excess of the primary amine relative to the this compound. Avoid using a large excess of a strong base.
-
-
Potential for Elimination Reactions:
-
Cause: While not as common as with other β-substituted sulfonyl chlorides, there is a theoretical possibility of base-mediated elimination of HF to form a reactive sulfene intermediate, which can lead to a variety of byproducts. This is more likely with strong, hindered bases at elevated temperatures.
-
Identification: The formation of complex, often polymeric, byproducts can be an indication of sulfene formation.
-
Prevention: Use milder reaction conditions (lower temperature) and a non-hindered base if elimination is suspected.
-
Issue 3: Difficult Purification
Question: I have successfully formed my desired 2,2-difluoroethylsulfonamide/sulfonate, but I am struggling to purify it from the reaction mixture.
Answer: Purification of fluorinated compounds can sometimes be challenging due to their unique solubility profiles.
-
Aqueous Workup:
-
Procedure: A standard aqueous workup involving washing the organic layer with dilute acid (to remove basic impurities), saturated sodium bicarbonate (to remove acidic impurities), and brine is a good starting point.
-
Troubleshooting: If your product has some water solubility, you may experience losses during the aqueous workup. In such cases, minimize the volume of the aqueous washes and consider back-extracting the aqueous layers with the organic solvent.
-
-
Chromatography:
-
Technique: Flash column chromatography on silica gel is the most common method for purifying sulfonamides and sulfonates.
-
Solvent System: A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically effective. The high polarity of the sulfonyl group often requires a relatively polar eluent system.
-
Troubleshooting: Fluorinated compounds can sometimes exhibit unusual elution behavior on silica gel. If you are having difficulty with separation, consider using a different stationary phase, such as alumina or a reverse-phase C18 silica gel.
-
Experimental Protocols
General Protocol for the Sulfonylation of a Primary Amine
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), add the primary amine (1.0 eq) and anhydrous dichloromethane (DCM) (to make a 0.1-0.5 M solution).
-
Base Addition: Add triethylamine (1.2 eq) to the solution and stir for 10 minutes at room temperature.
-
Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.1 eq) in anhydrous DCM. Add this solution dropwise to the stirred amine solution at 0 °C (ice bath).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting amine is consumed, as monitored by TLC or LC-MS.
-
Workup: Quench the reaction with the addition of water. Transfer the mixture to a separatory funnel.
-
Extraction and Washing: Separate the layers and extract the aqueous layer with DCM (2x). Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Starting Condition | Range for Optimization |
| Temperature | 0 °C to Room Temperature | -20 °C to 60 °C |
| Base | Triethylamine, Pyridine | DBU, DIPEA, LiHMDS |
| Solvent | Dichloromethane (DCM) | Acetonitrile, THF, DMF |
| Concentration | 0.1 M | 0.05 M to 1.0 M |
Table 1: Recommended Reaction Parameters for Sulfonylation with this compound.
Analytical Characterization
The successful synthesis of your 2,2-difluoroethylsulfonyl-containing compound should be confirmed by appropriate analytical techniques.
| Technique | Key Observables |
| ¹H NMR | Appearance of a characteristic triplet of triplets for the CHF₂CH₂ SO₂- group and a triplet for the -CH₂CHF₂ group. |
| ¹⁹F NMR | A characteristic signal for the -CHF₂ group, typically appearing as a doublet of triplets. |
| ¹³C NMR | Signals for the two carbons of the 2,2-difluoroethylsulfonyl moiety. |
| Mass Spectrometry | The molecular ion peak corresponding to the expected mass of the product. |
| IR Spectroscopy | Strong absorption bands characteristic of the S=O stretching of the sulfonyl group (typically around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹). |
Table 2: Key Analytical Data for Confirmation of 2,2-Difluoroethylsulfonyl Compounds.
Conclusion
Successfully troubleshooting low conversion rates in sulfonylation reactions with this compound requires a systematic and mechanistically informed approach. By carefully considering the reactivity of the nucleophile, optimizing the choice of base and solvent, and ensuring the quality of your reagents, you can significantly improve your reaction outcomes. This guide provides a comprehensive framework to diagnose and solve common issues, empowering you to efficiently synthesize your target molecules.
References
- Wang, J.-J.; Yu, W. Hydrosulfonylation of Unactivated Alkenes by Visible Light Photoredox Catalysis. Org. Lett.2019, 21 (10), 3757–3761.
- Le, C.; et al. Hydrosulfonylation of Alkenes with Sulfonyl Chlorides under Visible Light Activation. Angew. Chem. Int. Ed.2020, 59 (29), 11958-11962.
- Fisher Scientific. Safety Data Sheet: 2-Chloroethanesulfonyl chloride. (Accessed January 15, 2026).
- AK Scientific, Inc. Safety Data Sheet: 2-(Fluorosulfonyl)difluoroacetyl chloride. (Accessed January 15, 2026).
- Phelan, J. P.; et al. Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates.
- Thermo Fisher Scientific. Safety Data Sheet: 4-Bromo-2,5-difluorobenzene-1-sulfonyl chloride. (Accessed January 15, 2026).
- PubChem. This compound.
- Bare, G. A. L. Synthesis of Sulfonyl Fluorides Using Direct Chloride/Fluoride Exchange in Potassium Fluoride and Water/Acetone. J. Org. Chem.2023, 88 (7), 4761–4764.
- Molander, G. A.; et al. Photoredox Generation of Sulfonyl Radicals and Coupling with Electron Deficient Olefins. Org. Lett.2020, 22 (15), 5867–5871.
- Synquest Labs. Safety Data Sheet: 2,2,2-Trifluoroethanesulfonyl chloride. (Accessed January 15, 2026).
- Hu, J.; et al. The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chem. Soc. Rev.2016, 45 (20), 5218-5235.
- Barrio, P.; et al. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angew. Chem. Int. Ed.2019, 58 (52), 18235-18240.
- Jin, Y.; et al. Liquid Chromatography/Mass Spectrometry Method for Determination of Perfluorooctane Sulfonyl Fluoride upon Derivatization with Benzylamine. Anal. Chem.2011, 83 (14), 5449–5455.
- Hu, J.; et al. Nucleophilic Fluoroalkylation of Epoxides with Fluorinated Sulfones. J. Org. Chem.2007, 72 (13), 4783–4788.
- Yang, Z.; et al. A clean and economic synthesis of alkanesulfonyl chlorides via bleach-mediated oxidative chlorosulfonation of S-alkyl isothiourea salts. Synthesis2014, 46 (02), 225-229.
- Liu, J.; et al. Reactions of Sulfonyl Chlorides and Unsaturated Compounds. Chin. J. Org. Chem.2020, 40 (8), 2265-2286.
- ChemicalBook. 2,2-Difluoroethanol(359-13-7) 1H NMR spectrum. (Accessed January 15, 2026).
- Liu, J.; et al. Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines.
- YMER. Analytical Approaches for Sulphonamides Detection and Quantification: A Comprehensive Review. (Accessed January 15, 2026).
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- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00351F [pubs.rsc.org]
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Technical Support Center: Purification of Products from 2,2-Difluoroethanesulfonyl Chloride
Welcome to the technical support center for the purification of compounds synthesized using 2,2-difluoroethanesulfonyl chloride. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the unique challenges of purifying these valuable fluorinated molecules. The inherent properties of the difluoroethanesulfonyl moiety can influence the solubility, polarity, and stability of your target compound, necessitating carefully optimized purification strategies.
I. Understanding the Chemistry: Why Purification Can Be Challenging
The presence of the CHF₂CH₂SO₂- group in your molecule introduces a combination of hydrophobicity from the fluoroalkyl chain and polarity from the sulfonyl group. This dual nature can lead to atypical chromatographic behavior and challenges in crystallization. Common issues include:
-
Co-elution with impurities: The unique polarity of your product may cause it to co-elute with byproducts or unreacted starting materials during column chromatography.
-
Difficulty in crystallization: The flexible difluoroethyl chain can sometimes hinder the formation of a well-ordered crystal lattice, leading to oils or amorphous solids.
-
Residual acidic impurities: The reaction of this compound with nucleophiles generates hydrochloric acid (HCl) as a byproduct. Inadequate removal of this and other acidic residues can affect the stability and purity of your final product.
This guide will provide you with the tools and knowledge to overcome these challenges and achieve high purity for your 2,2-difluoroethanesulfonylated compounds.
II. Troubleshooting Guide: From Reaction Work-up to Final Product
This section addresses common problems encountered during the purification process in a question-and-answer format, providing both explanations and actionable solutions.
Problem 1: My TLC analysis shows multiple spots, and I'm unsure what they are.
Question: I've run a reaction between this compound and my amine, and the TLC plate is messy. What are the likely side products, and how can I get a cleaner reaction profile?
Answer: A complex TLC profile in sulfonamide synthesis often points to several common side products.[1] Understanding their origin is key to minimizing their formation.
-
Unreacted Starting Materials: The most obvious spots are your unreacted amine and potentially hydrolyzed this compound (2,2-difluoroethanesulfonic acid).
-
Bis-sulfonylation: If your amine has more than one reactive site, you might be observing the formation of bis-sulfonated products.
-
Polymerization: In some cases, particularly with primary amines, the newly formed sulfonamide can react further, leading to oligomeric or polymeric byproducts.[1]
-
Hydrolysis of the Sulfonyl Chloride: this compound is susceptible to hydrolysis, especially in the presence of moisture, which forms the corresponding sulfonic acid. This sulfonic acid will appear as a very polar, often streaky, spot on your TLC plate.[2]
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents to minimize the hydrolysis of the sulfonyl chloride.[2] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.
-
Optimize Stoichiometry and Addition: Use a slight excess of the amine to ensure complete consumption of the sulfonyl chloride. Add the this compound solution dropwise to the amine solution at a low temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions.
-
Choice of Base: A non-nucleophilic organic base, such as triethylamine or pyridine, is crucial to neutralize the HCl generated during the reaction without competing with your amine nucleophile.[2]
Problem 2: I'm struggling to separate my product from impurities by column chromatography.
Question: My 2,2-difluoroethanesulfonamide is proving difficult to purify by standard silica gel chromatography. It either streaks or co-elutes with an unknown impurity. What can I do?
Answer: The unique polarity of fluorinated compounds can make chromatographic purification non-trivial. Here's a systematic approach to optimizing your separation:
Workflow for Optimizing Column Chromatography
Caption: A systematic workflow for troubleshooting column chromatography.
Detailed Optimization Strategies:
-
Solvent System Screening: Don't rely solely on one solvent system. If a standard hexane/ethyl acetate gradient isn't effective, consider alternatives. Dichloromethane/methanol gradients are often effective for more polar sulfonamides. For less polar compounds, toluene-based systems can offer different selectivity.
-
Modifier Addition: Adding a small amount of a polar solvent like methanol to your mobile phase can help to reduce tailing on silica gel. Conversely, for very non-polar compounds, a less polar co-solvent might be beneficial.
-
Alternative Stationary Phases: If silica gel fails, consider other options. Alumina can be effective for separating compounds with different acidic/basic properties. For highly fluorinated and hydrophobic molecules, reverse-phase chromatography (C18 silica) might be the best choice.
-
Sample Loading: Always dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent and then adsorb it onto a small amount of silica gel. This "dry loading" technique often leads to sharper bands and better separation.
Problem 3: My product oils out during recrystallization.
Question: I've tried to recrystallize my 2,2-difluoroethanesulfonamide, but it consistently forms an oil instead of crystals. How can I induce crystallization?
Answer: "Oiling out" is a common problem in recrystallization and indicates that the compound's solubility in the chosen solvent system is too high at the temperature of crystallization.
Troubleshooting Recrystallization
| Technique | Description | When to Use |
| Solvent Screening | Systematically test the solubility of your compound in a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, heptane).[3] | When your initial solvent choice is not working. |
| Two-Solvent System | Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Reheat to clarify and then cool slowly. | When a single solvent system fails. |
| Slow Cooling | Allow the hot, saturated solution to cool to room temperature undisturbed, followed by further cooling in a refrigerator and then a freezer. Avoid rapid cooling in an ice bath initially. | To encourage the formation of well-ordered crystals. |
| Seeding | If you have a small amount of pure crystalline material, add a single seed crystal to the supersaturated solution to initiate crystallization. | When spontaneous nucleation is slow. |
| Scratching | Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites. | To induce crystallization in a reluctant solution. |
Recommended Solvent Systems to Try:
-
For moderately polar sulfonamides: Ethanol/water, isopropanol/water, acetone/heptane, ethyl acetate/hexane.
-
For less polar sulfonamides: Dichloromethane/hexane, toluene/heptane.
III. Frequently Asked Questions (FAQs)
Q1: What is the best way to quench a reaction involving this compound?
A1: The key to a successful quench is to control the exothermic reaction of the unreacted sulfonyl chloride with the quenching agent. Slowly pour your reaction mixture into a separate beaker containing crushed ice or a mixture of ice and water with vigorous stirring. This will hydrolyze the remaining this compound to the corresponding sulfonic acid and neutralize any HCl present. For products that are sensitive to acid, a cold, dilute solution of a weak base like sodium bicarbonate can be used, but be cautious of gas evolution (CO₂).
Q2: How do I effectively remove the acidic byproducts from my reaction mixture during work-up?
A2: After quenching, the acidic byproducts (HCl and 2,2-difluoroethanesulfonic acid) can be removed by a series of aqueous washes in a separatory funnel.
Standard Aqueous Work-up Protocol
-
Dilute with an Organic Solvent: Dilute your quenched reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash with Water: Wash the organic layer with water to remove the bulk of the water-soluble acids.
-
Wash with Dilute Base: Wash with a dilute aqueous solution of a weak base like sodium bicarbonate or sodium carbonate to neutralize any remaining acidic residues. Check the pH of the aqueous layer to ensure it is basic.
-
Wash with Brine: A final wash with a saturated aqueous solution of sodium chloride (brine) will help to remove any remaining water from the organic layer.
-
Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.
Q3: Are there any safety precautions I should be aware of when working with this compound?
A3: Yes, this compound is a corrosive and moisture-sensitive reagent. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It can cause severe skin burns and eye damage. In case of contact, flush the affected area with copious amounts of water.
Q4: Can I use reverse-phase chromatography to purify my 2,2-difluoroethanesulfonamide?
A4: Absolutely. For compounds that are particularly hydrophobic or difficult to separate on normal-phase silica gel, reverse-phase chromatography can be an excellent alternative. A typical mobile phase would be a gradient of water and a polar organic solvent like acetonitrile or methanol.
IV. References
-
BenchChem. (2025). Avoiding common errors in sulfonamide synthesis experimental protocols. Retrieved from BenchChem Technical Support.
-
BenchChem. (2025). Common issues in sulfonamide synthesis and solutions. Retrieved from BenchChem Technical Support.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 50989405, this compound. Retrieved from [Link]
-
Biocompare. (2020, March 9). Six Suggestions for Successful Column Chromatography. Retrieved from [Link]
-
Google Patents. (n.d.). US2777844A - Sulfonamide purification process. Retrieved from
-
Bolshan, Y., & Batey, R. A. (2005). Modular Two-Step Route to Sulfondiimidamides. Organic letters, 7(8), 1487–1490.
-
Steinebach, F., Angarita, M., Müller, D., Wolf, M., & Morbidelli, M. (2020). Optimization of multi‐column chromatography for capture and polishing at high protein load. Biotechnology and Bioengineering, 117(10), 3053–3065.
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]
-
Rathore, A. S., & Kumar, V. (2014). Guidelines for - Optimization and Scale-Up in Preparative Chromatography. BioProcess International, 12(8), 32–41.
-
Ottoboni, S., et al. (2022). A Novel Integrated Workflow for Isolation Solvent Selection Using Prediction and Modeling. Organic Process Research & Development, 26(10), 2825–2839.
-
Pirok, B. W. J., et al. (2017). Optimizing separations in online comprehensive two‐dimensional liquid chromatography. Journal of Separation Science, 40(1), 294–309.
-
Sládková, V., et al. (2019). List of solvents used in the systematic screening. Solvents with which TCl forms solvates are presented at the top and are separated from the other solvents. ResearchGate.
-
Pobudkowska, A., et al. (2023). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. Molecules, 28(8), 3538.
-
Forró, E., & Fülöp, F. (2020). Algorithms to optimize multi-column chromatographic separations of proteins. Journal of Chromatography A, 1634, 461685.
-
Llorca, M., et al. (2023). Integrated Targeted and Suspect Screening Workflow for Identifying PFAS of Concern in Urban-Impacted Serbian Rivers. Toxics, 11(7), 589.
-
Prakash, G. K. S., et al. (2014). A facile transfer fluorination approach to the synthesis of N-fluoro sulfonamides. Journal of Fluorine Chemistry, 167, 61-65.
-
Diarra, M., et al. (2015). Liquid anti-solvent recrystallization to enhance dissolution of CRS 74, a new antiretroviral drug. Drug development and industrial pharmacy, 41(11), 1849–1857.
-
Chadha, R., et al. (2015). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Crystal Growth & Design, 15(10), 4936–4946.
-
Meng, P., et al. (2024). Sulfonamide Per- and Polyfluoroalkyl Substances Can Impact Microorganisms Used in Aromatic Hydrocarbon and Trichloroethene Bioremediation. Environmental Science & Technology, 58(20), 8682–8692.
-
Lu, Z. Y., Jeffrey, M. I., & Lawson, F. (2000). The effect of chloride ions on the dissolution of chalcopyrite in acidic solutions. Hydrometallurgy, 56(2), 189-202.
Sources
Technical Support Center: Navigating the Reactivity of Sulfonyl Chlorides in Synthesis
Welcome to our dedicated resource for researchers, scientists, and professionals in drug development. This guide provides in-depth technical support for handling sulfonyl chlorides, a class of reagents celebrated for their synthetic utility but notorious for their instability. Here, we move beyond simple protocols to explore the why behind the how, offering field-proven insights to help you navigate the challenges of working with these reactive compounds.
Introduction: The Duality of Sulfonyl Chlorides
Sulfonyl chlorides (R-SO₂Cl) are powerful electrophiles, making them indispensable for the formation of sulfonamides, sulfonate esters, and other key functional groups in organic synthesis. However, the very reactivity that makes them so valuable is also the source of their instability. Decomposition, often rapid and sometimes unpredictable, can lead to decreased yields, impure products, and wasted resources. This guide is designed to equip you with the knowledge and techniques to mitigate these challenges, ensuring the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: My sulfonyl chloride has turned yellow/brown and has a strong acidic smell. Can I still use it?
This is a classic sign of decomposition. The discoloration and acidic odor (likely HCl or SO₂) indicate that the sulfonyl chloride has started to hydrolyze or degrade.
-
Expert Insight: While it may be tempting to proceed, using a partially decomposed sulfonyl chloride is a significant risk to your reaction's success. The presence of impurities like sulfonic acids can lead to unwanted side reactions and complex purification challenges. For instance, the sulfonic acid byproduct can act as a Brønsted acid catalyst, potentially promoting undesired side reactions with acid-labile functional groups in your substrate.
-
Recommendation: It is highly advisable to purify the sulfonyl chloride before use or, if purification is not feasible, to use a fresh batch. For many common sulfonyl chlorides, distillation under reduced pressure is an effective purification method. However, care must be taken as some sulfonyl chlorides can decompose upon heating.
Q2: I'm seeing a significant amount of the corresponding sulfonic acid in my reaction mixture, even when using anhydrous solvents. What's happening?
This is a common and frustrating problem. While hydrolysis from residual water is the most frequent culprit, there are other, more subtle sources of moisture and decomposition pathways to consider.
-
Causality Explained:
-
Atmospheric Moisture: Sulfonyl chlorides can be exquisitely sensitive to atmospheric moisture. Even brief exposure to air during weighing or transfer can introduce enough water to cause significant hydrolysis.
-
"Dry" Solvents Aren't Always Dry: Solvents from freshly opened bottles from commercial suppliers are generally reliable. However, bottles that have been opened multiple times, even those stored under an inert atmosphere, can accumulate moisture. The use of a syringe to draw solvent from a septa-sealed bottle is not a foolproof guarantee of anhydrous conditions.
-
Autocatalytic Decomposition: The hydrolysis of a sulfonyl chloride produces hydrochloric acid (HCl) and the corresponding sulfonic acid (R-SO₃H). The generated HCl can, in some cases, catalyze further decomposition, creating a feedback loop that accelerates the degradation process.
-
-
Troubleshooting Protocol:
-
Rigorous Anhydrous Technique: Always handle sulfonyl chlorides under a dry, inert atmosphere (e.g., nitrogen or argon) in a glovebox or using Schlenk line techniques.
-
Solvent Preparation: Use freshly distilled solvents or solvents from a dedicated solvent purification system. If using bottled anhydrous solvents, consider storing them over molecular sieves (3Å or 4Å) that have been properly activated.
-
Reagent Purity: Ensure that all other reagents, including your substrate and any amine bases, are thoroughly dried. Amines, in particular, can be hygroscopic.
-
Troubleshooting Guide: Common Issues & Solutions
Problem 1: Low Yield in Sulfonamide Formation
You've reacted your amine with a sulfonyl chloride and a base like triethylamine or pyridine, but the yield of your desired sulfonamide is disappointingly low.
-
Underlying Causes & Diagnostic Workflow:
Caption: Diagnostic workflow for troubleshooting low sulfonamide yield.
-
In-Depth Analysis:
-
Base Selection: While triethylamine and pyridine are common choices, they can sometimes form unreactive adducts with the sulfonyl chloride or be nucleophilic enough to react themselves. For sensitive or sterically hindered substrates, a non-nucleophilic, hindered base like diisopropylethylamine (DIPEA) or 2,6-lutidine is often a superior choice.
-
Competitive Reactions: If your substrate contains multiple nucleophilic sites (e.g., hydroxyl and amino groups), you may be getting a mixture of products. Protecting group strategies may be necessary to achieve selectivity.
-
The "Vilsmeier-Haack" Type Side Reaction: In the presence of certain bases, sulfonyl chlorides can form a "sulfonyl-pyridinium" salt, which can then undergo further reactions, leading to byproducts and consuming your starting material.
-
Problem 2: In-situ Generation of Sulfonyl Chlorides Leads to a Complex Mixture
You are generating a sulfonyl chloride in situ from a sulfonic acid (using, for example, SOCl₂ or PCl₅) and then reacting it with a nucleophile in a one-pot procedure, but the reaction is messy.
-
Expert Insight: One-pot procedures are efficient but can be problematic. The reagents used to generate the sulfonyl chloride, as well as the byproducts of this initial reaction, can interfere with the subsequent nucleophilic substitution.
-
Step-by-Step Protocol for Improved In-situ Sulfonylation:
-
Initial Reaction: Dissolve the sulfonic acid in an appropriate solvent (e.g., DCM or chloroform). Add oxalyl chloride ((COCl)₂) and a catalytic amount of DMF. This combination often produces a cleaner reaction than thionyl chloride (SOCl₂) as the byproducts (CO, CO₂, HCl) are all gaseous.
-
Reaction Monitoring: Monitor the conversion of the sulfonic acid to the sulfonyl chloride by TLC or a quick ¹H NMR of a quenched aliquot.
-
Removal of Volatiles: Once the formation of the sulfonyl chloride is complete, carefully remove all volatile materials (excess oxalyl chloride, solvent, and gaseous byproducts) under reduced pressure. This is a critical step.
-
Second Step: Re-dissolve the crude sulfonyl chloride in a fresh, anhydrous solvent under an inert atmosphere.
-
Nucleophilic Addition: Cool the solution (typically to 0 °C) and then add your nucleophile and base.
-
-
Visualizing the Improved Workflow:
Caption: A robust two-step, one-pot protocol for sulfonylation.
Problem 3: My Sulfonyl Chloride Decomposes During Purification by Distillation
You've attempted to purify a liquid sulfonyl chloride by distillation, but you observe significant charring and decomposition in the distillation flask, even under vacuum.
-
Causality Explained: Many sulfonyl chlorides, particularly those with complex or electron-rich alkyl or aryl groups, are thermally labile. The heat required for distillation, even under high vacuum, can be sufficient to initiate decomposition pathways, which can include elimination of SO₂ or polymerization.
-
Alternative Purification Strategies:
| Method | Description | Best Suited For | Considerations |
| Recrystallization | If the sulfonyl chloride is a solid or can be induced to crystallize. | Solid sulfonyl chlorides. | Requires finding a suitable solvent system where the sulfonyl chloride is soluble at high temperatures but sparingly soluble at low temperatures. The solvent must be inert to the sulfonyl chloride. |
| Short Path Distillation | A distillation technique over a very short distance, often under high vacuum. | Thermally sensitive liquid sulfonyl chlorides. | Minimizes the time the compound spends at high temperature. Specialized equipment is required. |
| Filtration through Silica Gel | A quick "plug" of silica gel can remove polar impurities like the corresponding sulfonic acid. | Crude sulfonyl chlorides containing polar baseline impurities. | Use a non-polar eluent (e.g., hexanes/DCM mixture). The sulfonyl chloride should move quickly through the plug. Prolonged contact with silica can promote hydrolysis. |
| Use as Crude | If the sulfonyl chloride is generated in-situ. | Cases where the byproducts of formation are non-interfering or easily removed. | Requires careful planning of the reaction sequence. The method described in Problem 2 is a refined version of this approach. |
Storage and Handling Best Practices
Proper storage is paramount to maintaining the integrity of your sulfonyl chlorides.
-
Short-Term Storage (In-Use):
-
Store in a desiccator over a strong desiccant (e.g., P₂O₅ or Drierite).
-
If in solution, use a septa-sealed flask under a positive pressure of inert gas.
-
-
Long-Term Storage:
-
Store in a cool, dark, and dry place. A freezer (-20 °C) is often ideal.
-
Ensure the container is tightly sealed. For particularly sensitive sulfonyl chlorides, consider sealing the container with paraffin film.
-
For highly reactive sulfonyl chlorides, consider ampulizing under an inert atmosphere.
-
References
- Hydrolysis of Sulfonyl Chlorides.Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Richard C. Larock, Wiley-VCH. (A standard textbook reference, specific online link not available).
- Oxalyl Chloride/DMF for the Preparation of Sulfonyl Chlorides.Advanced Organic Chemistry: Part B: Reaction and Synthesis. Francis A. Carey and Richard J. Sundberg, Springer. (A standard textbook reference, specific online link not available).
Technical Support Center: Kinetic Analysis of 2,2-Difluoroethanesulfonyl Chloride Reactions
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the kinetic analysis of reactions involving 2,2-Difluoroethanesulfonyl Chloride (DFESC). This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to help you optimize your experimental outcomes. As Senior Application Scientists, we understand the nuances of these reactions and have structured this guide to address the specific challenges you may encounter.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the kinetic analysis of DFESC reactions.
Q1: My reaction with this compound is showing inconsistent kinetics. What are the likely causes?
Inconsistent kinetics can arise from several factors. The primary culprits are often related to the stability of the sulfonyl chloride and the presence of impurities.
-
Moisture Sensitivity: this compound, like other sulfonyl chlorides, is susceptible to hydrolysis.[1] Trace amounts of water in your reagents or solvent can lead to the formation of 2,2-difluoroethanesulfonic acid, which can alter the reaction rate and introduce variability.
-
Thermal Stability: While generally stable at room temperature, prolonged exposure to elevated temperatures can cause decomposition of DFESC.[2] Decomposition can lead to the formation of byproducts that may interfere with your kinetic measurements.[2]
-
Purity of Starting Materials: The purity of both the DFESC and the nucleophile is critical. Impurities can act as catalysts or inhibitors, leading to unpredictable reaction rates.
Q2: I am observing a significant lag phase in my reaction kinetics. What could be the reason?
A lag phase, or an initial period of slow reaction, can be indicative of a few phenomena:
-
Induction Period: Some reactions require the formation of an intermediate species before the main reaction can proceed at a measurable rate.
-
Mass Transfer Limitations: If the reaction is heterogeneous or involves reactants with poor mutual solubility, the initial rate may be limited by the speed at which the reactants can mix.[3]
-
Autocatalysis: In some cases, a product of the reaction can act as a catalyst. The reaction will be slow initially and will accelerate as the catalytic product is formed.
Q3: How can I accurately monitor the progress of my DFESC reaction in real-time?
Several analytical techniques can be employed for real-time monitoring. The choice of method depends on the specific reaction and the available instrumentation.
-
Spectroscopic Methods:
-
NMR Spectroscopy: ¹H and ¹⁹F NMR can be powerful tools for monitoring the disappearance of starting materials and the appearance of products, provided the reaction can be carried out in an NMR tube.[4]
-
IR Spectroscopy: The characteristic stretching frequencies of the S=O and S-Cl bonds in the sulfonyl chloride can be monitored.[4]
-
-
Chromatographic Methods:
-
HPLC/UPLC: This is a versatile technique for separating and quantifying reactants and products. Derivatization may be necessary to improve the detection of sulfonyl chlorides by UV-Vis detectors.[5]
-
Gas Chromatography (GC): GC can be suitable for volatile reactants and products. Derivatization to a more stable sulfonamide may be required for analysis.[4]
-
-
Titrimetric Methods: Classical titrimetric methods can be used to determine the concentration of the sulfonyl chloride or a reaction byproduct.
Q4: What are the common side reactions to be aware of when working with this compound?
Besides hydrolysis, other side reactions can occur, impacting your yield and kinetic measurements.
-
Elimination Reactions: Depending on the substrate and reaction conditions, elimination reactions can compete with the desired substitution.
-
Reactions with Solvents: Protic solvents can react with DFESC. Aprotic solvents are generally preferred.
-
Radical Reactions: Under certain conditions, such as exposure to light or radical initiators, sulfonyl chlorides can undergo radical-mediated reactions.[2]
Section 2: Troubleshooting Guides
This section provides structured troubleshooting for specific experimental problems.
Issue 1: Low or No Conversion to the Desired Sulfonamide/Sulfonate Ester
If you are observing poor conversion in your reaction of DFESC with an amine or alcohol, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for low reaction conversion.
Issue 2: Formation of Multiple Unidentified Byproducts
The appearance of unexpected byproducts can complicate kinetic analysis. Use this guide to identify and mitigate their formation.
| Potential Cause | Diagnostic Check | Recommended Action | Expected Outcome |
| Hydrolysis of DFESC | Analyze a sample of the reaction mixture by LC-MS for the presence of 2,2-difluoroethanesulfonic acid. | Ensure all reagents and solvents are anhydrous. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). | Reduction or elimination of the sulfonic acid byproduct.[1] |
| Thermal Decomposition | Run the reaction at a lower temperature and monitor for changes in the byproduct profile. | Conduct the reaction at the lowest practical temperature. Consider using a radical inhibitor if radical decomposition is suspected.[2] | A cleaner reaction profile with fewer decomposition-related byproducts. |
| Reaction with Solvent | Compare the reaction in different aprotic solvents (e.g., acetonitrile, dichloromethane, THF). | Select a solvent that is inert under the reaction conditions. | Minimal to no solvent-related adducts observed. |
| Over-reaction/Side Reaction with Nucleophile | Vary the stoichiometry of the reactants. Monitor the reaction at early time points to identify the initial products. | Use a controlled addition of the limiting reagent. Optimize the reaction time to minimize the formation of secondary products. | Improved selectivity for the desired product. |
Section 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments.
Protocol 1: General Procedure for Kinetic Analysis of the Reaction of DFESC with a Nucleophile by HPLC
This protocol outlines a general method for studying the kinetics of the reaction between DFESC and a nucleophile (e.g., an amine or alcohol) using HPLC.
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in a suitable anhydrous aprotic solvent (e.g., acetonitrile).
-
Prepare a stock solution of the nucleophile in the same solvent.
-
If a base is required, prepare a stock solution of the base (e.g., pyridine or triethylamine) in the same solvent.
-
-
Reaction Setup:
-
In a thermostated reaction vessel, add the solvent and the nucleophile stock solution.
-
Allow the solution to equilibrate to the desired reaction temperature.
-
Initiate the reaction by adding the DFESC stock solution. Start a timer immediately.
-
-
Sampling and Quenching:
-
At predetermined time intervals, withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding it to a solution that will rapidly consume the unreacted DFESC. A common quenching agent is a dilute solution of a highly reactive amine (e.g., diethylamine) in the mobile phase.[3]
-
-
HPLC Analysis:
-
Inject the quenched sample into the HPLC system.
-
Use a suitable column (e.g., C18) and mobile phase to achieve good separation of the starting materials, product, and any byproducts.
-
Use a UV detector set to an appropriate wavelength to monitor the components. If the components lack a strong chromophore, derivatization may be necessary.[5]
-
-
Data Analysis:
-
Generate a calibration curve for the reactant and product.
-
Determine the concentration of the reactant and product at each time point.
-
Plot the concentration versus time data and fit it to the appropriate rate law to determine the reaction order and rate constant.
-
Protocol 2: In-situ NMR Monitoring of DFESC Reactions
This protocol describes how to monitor the reaction kinetics directly in an NMR tube.
-
Sample Preparation:
-
In an NMR tube, dissolve the nucleophile and any necessary base in a suitable deuterated aprotic solvent (e.g., CD₃CN, CDCl₃).[4]
-
Acquire a spectrum of the starting material solution.
-
Cool the NMR tube to a low temperature (e.g., 0 °C or lower) in the NMR spectrometer.
-
-
Reaction Initiation and Monitoring:
-
Inject a pre-cooled solution of DFESC in the same deuterated solvent into the NMR tube.
-
Quickly mix the contents and begin acquiring spectra at regular intervals.
-
Monitor the disappearance of the signals corresponding to the starting materials and the appearance of signals for the products. ¹H and ¹⁹F NMR are particularly useful for DFESC.
-
-
Data Processing:
-
Integrate the relevant peaks in each spectrum.
-
Use the relative integrals to determine the concentrations of the species at each time point.
-
Plot the concentration data versus time to determine the kinetic parameters.
-
Caption: Workflow for kinetic analysis by HPLC.
References
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis.
- BenchChem. (n.d.). Technical Support Center: Sulfonyl Chloride Work-up.
- BenchChem. (n.d.). A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques.
- BenchChem. (n.d.). Technical Support Center: Reactions of Sulfuryl Chloride with Activating Substituents.
- BenchChem. (n.d.). Preventing decomposition of sulfonyl chloride during reaction.
- ResearchGate. (n.d.). Simple Spectrophotometry Method for the Determination of Sulfur Dioxide in an Alcohol-Thionyl Chloride Reaction.
- Reddit. (2020). Any tips on cleaning up SO2Cl2 chlorination reactions?.
- Indian Journal of Chemistry. (n.d.). Titrimetric determination of some sulphonyl chlorides.
- ACS Publications. (n.d.). Kinetic study of naphthalene sulfonation reaction.
- SlideShare. (n.d.). Sulfonation process & kinetics of sulfonation.
- Google Patents. (n.d.). HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to 2,2-Difluoroethanesulfonyl Chloride (DFESC) and Triflyl Chloride (TfCl) in Modern Organic Synthesis
In the landscape of organic synthesis, the strategic use of activating groups is paramount for the efficient construction of complex molecules. Among these, sulfonyl chlorides play a critical role in converting hydroxyl groups into excellent leaving groups for substitution and cross-coupling reactions. For decades, trifluoromethanesulfonyl chloride (triflyl chloride, TfCl) has been the gold standard, prized for its exceptional ability to form highly reactive triflate esters. However, the emergence of 2,2-difluoroethanesulfonyl chloride (DFESC) presents a compelling alternative, offering a nuanced reactivity profile that can be advantageous in specific synthetic contexts. This guide provides a detailed comparison of these two reagents, supported by experimental insights, to aid researchers in making informed decisions for their synthetic strategies.
Physicochemical Properties: A Tale of Two Fluorinated Groups
The structural difference between the trifluoromethyl (CF3) and the 2,2-difluoroethyl (CH2CF2H) group underpins the distinct properties and reactivity of their corresponding sulfonyl chlorides. While both are potent electrophiles, the electronic and steric environments are subtly different.
| Property | This compound (DFESC) | Triflyl Chloride (TfCl) |
| Molecular Formula | C2H3Cl F2O2S | CCl F3O3S |
| Molecular Weight | 164.56 g/mol | 168.52 g/mol |
| Boiling Point | 137-139 °C | 32 °C |
| Density | ~1.5 g/mL | ~1.6 g/mL |
| Key Structural Feature | CH2CF2H group | CF3 group |
The most striking difference is the boiling point. Triflyl chloride is a volatile, low-boiling liquid, which can present handling challenges. In contrast, DFESC has a significantly higher boiling point, making it easier to handle and measure accurately at ambient temperatures.
Reactivity and Applications: Beyond a Simple Leaving Group
The primary application of both reagents is the conversion of alcohols to sulfonates. This transformation is critical as it turns a poor leaving group (hydroxyl) into a highly effective one, facilitating a wide range of subsequent reactions.
Sulfonylation of Alcohols
Both TfCl and DFESC react readily with alcohols in the presence of a base to form the corresponding sulfonate esters. However, the reactivity of TfCl is generally higher due to the powerful electron-withdrawing nature of the trifluoromethyl group, which makes the sulfur atom exceptionally electrophilic.
This high reactivity, while often beneficial, can be a double-edged sword. With sensitive substrates, the harsh conditions sometimes required for triflation (e.g., low temperatures, strong bases) can lead to side reactions or decomposition. DFESC, being slightly less reactive, can offer a milder alternative, often allowing for reactions to be run at more convenient temperatures with a broader range of bases.
Experimental Protocol: A Comparative Workflow
Below are representative protocols for the sulfonylation of a generic primary alcohol, highlighting the typical experimental setups for each reagent.
Objective: To convert a primary alcohol (R-CH2OH) to its corresponding sulfonate ester.
Protocol 1: Using Triflyl Chloride (TfCl)
-
Inert Atmosphere: A flame-dried, round-bottom flask is charged with the alcohol (1.0 eq.) and anhydrous dichloromethane (DCM, 0.1 M). The flask is sealed with a septum and placed under an inert atmosphere (N2 or Ar).
-
Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.
-
Base Addition: A hindered base, such as 2,6-lutidine or pyridine (1.5 eq.), is added dropwise via syringe.
-
TfCl Addition: Triflyl chloride (1.2 eq.) is added slowly to the cooled solution. Causality: The extreme reactivity of TfCl necessitates low temperatures and a non-nucleophilic base to prevent side reactions and control the exotherm.
-
Reaction Monitoring: The reaction is stirred at -78 °C and monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, the reaction is quenched with a saturated aqueous solution of NH4Cl. The organic layer is separated, washed with brine, dried over Na2SO4, filtered, and concentrated under reduced pressure.
Protocol 2: Using this compound (DFESC)
-
Inert Atmosphere: A round-bottom flask is charged with the alcohol (1.0 eq.), anhydrous DCM (0.1 M), and a suitable base such as triethylamine or pyridine (1.5 eq.). The flask is placed under an inert atmosphere.
-
Cooling: The reaction mixture is cooled to 0 °C using an ice bath.
-
DFESC Addition: this compound (1.2 eq.) is added dropwise. Causality: The moderated reactivity of DFESC allows for more convenient reaction temperatures (0 °C to room temperature), which can be advantageous for scalability and for substrates that are unstable at very low temperatures.
-
Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred until completion, as monitored by TLC.
-
Workup: The workup procedure is similar to that for triflyl chloride, involving an aqueous quench, extraction, and purification.
Caption: General workflow from alcohol to key synthetic transformations using sulfonyl chlorides.
Stability and Subsequent Reactivity of Sulfonates
While triflates are renowned as one of the most potent leaving groups, their high reactivity can lead to instability. Triflate esters of primary alcohols can be prone to decomposition upon storage or during purification (e.g., on silica gel).
This is where 2,2-difluoroethanesulfonates (DFESylates) offer a significant advantage. The CH2CF2H group, while still strongly electron-withdrawing, imparts a degree of stability to the resulting sulfonate that is often greater than that of triflates, and certainly greater than that of the related nonaflates. This enhanced stability can be crucial when the sulfonate is an intermediate that needs to be isolated and purified before the next step.
Despite their increased stability, DFESylates retain excellent reactivity as leaving groups in a variety of transformations, including nucleophilic substitutions and transition-metal-catalyzed cross-coupling reactions. This combination of "just right" reactivity and enhanced stability is the primary value proposition of DFESC.
Caption: Conceptual comparison of reactivity versus stability for common sulfonate leaving groups.
Conclusion: Choosing the Right Tool for the Job
Triflyl chloride (TfCl) remains an indispensable tool in organic synthesis, particularly when maximum reactivity is required to activate unreactive alcohols. Its extensive history means its behavior is well-documented and predictable.
This compound (DFESC) , however, has carved out a valuable niche. It is the reagent of choice when:
-
The resulting sulfonate intermediate requires isolation and purification.
-
The substrate is sensitive to the highly forcing conditions sometimes associated with triflation.
-
A more easily handled, higher-boiling-point reagent is preferred for practical or safety reasons.
Ultimately, the choice between DFESC and TfCl is a strategic one, guided by the specific demands of the substrate and the synthetic route. By understanding the nuanced differences in their reactivity, stability, and handling, researchers can better harness the power of sulfonate chemistry to achieve their synthetic goals.
References
A Scientist's Guide: The Superior Performance of 2,2-Difluoroethanesulfonyl Chloride in Modern Sulfonylation Reactions
Introduction: The Enduring Importance and Emerging Challenges of Sulfonamides
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, integral to the structure of a vast array of therapeutic agents, including antibacterial drugs, diuretics, anticonvulsants, and anti-inflammatory agents.[1] Traditionally, the synthesis of these vital compounds relies on the reaction of primary or secondary amines with sulfonyl chlorides like p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl).[2][3] While these reagents are workhorses of organic synthesis, they possess inherent limitations. Reactions can be sluggish, require harsh conditions, and the resulting sulfonamides may not have optimal physicochemical properties for drug development, such as metabolic stability or solubility.[4][5][6]
In response to these challenges, the field has seen the emergence of novel reagents designed to offer superior performance. Among these, 2,2-Difluoroethanesulfonyl chloride (DFSC) has distinguished itself as a powerful alternative. The strategic incorporation of fluorine atoms imparts unique electronic properties to the molecule, leading to significant advantages in reactivity, product stability, and the pharmacological profile of the final sulfonamide.[4][5][7][8] This guide provides an in-depth comparison of DFSC with traditional reagents, supported by mechanistic insights and practical experimental protocols for the modern research scientist.
Part 1: The Molecular Advantage - Unpacking the Electronic Effects of DFSC
The enhanced performance of DFSC is rooted in its molecular structure. Unlike traditional alkyl or aryl sulfonyl chlorides, DFSC features two highly electronegative fluorine atoms on the carbon adjacent to the sulfonyl group.
This gem-difluoro substitution creates a profound inductive effect, withdrawing electron density from the sulfonyl sulfur atom. This electron withdrawal has two major consequences:
-
Increased Electrophilicity: The sulfur atom in DFSC becomes significantly more electron-deficient and, therefore, more susceptible to nucleophilic attack by an amine. This intrinsic property translates to faster reaction rates.
-
Enhanced Leaving Group Ability: While the chloride is the leaving group in the initial reaction, the resulting 2,2-difluoroethanesulfonate moiety (in subsequent reactions) is an exceptionally stable anion, making it a superb leaving group.
The diagram below illustrates the structural differences and the resulting electronic impact that sets DFSC apart from its traditional counterparts.
Caption: Structural and electronic comparison of DFSC with traditional reagents.
Part 2: Comparative Performance Analysis
The true measure of a reagent lies in its performance. DFSC consistently outperforms traditional sulfonyl chlorides across several critical parameters.
Reactivity and Reaction Kinetics
The primary advantage of DFSC is its heightened reactivity. The strong electron-withdrawing nature of the difluoroethyl group makes the sulfonyl sulfur a much "harder" electrophile, accelerating the rate of reaction with amine nucleophiles.
-
Faster Reaction Times: Reactions with DFSC often proceed to completion in a fraction of the time required for TsCl or MsCl under identical conditions. This can be particularly advantageous in complex, multi-step syntheses where overall yield is critical.
-
Milder Conditions: The enhanced reactivity allows for the use of milder bases and lower reaction temperatures. This is crucial when working with sensitive or complex substrates that might degrade under the harsher conditions often required for less reactive sulfonyl chlorides.[9]
-
Overcoming Steric Hindrance: DFSC can successfully sulfonylate sterically hindered amines where traditional reagents fail or provide poor yields. Its compact size, similar to MsCl, combined with its high reactivity, makes it a potent tool for challenging substrates.[3]
| Reagent | Relative Reactivity | Typical Base | Typical Temperature | Key Limitation |
| p-Toluenesulfonyl Chloride (TsCl) | Moderate | Pyridine, Triethylamine | 0 °C to RT | Can be slow; bulky |
| Methanesulfonyl Chloride (MsCl) | Good | Triethylamine | 0 °C to RT | Can form unstable "sulfene" intermediates with strong bases[10][11] |
| This compound (DFSC) | High | Triethylamine, DIPEA | -20 °C to RT | None significant |
| Caption: Comparative overview of reaction parameters for common sulfonylating agents. |
Improved Physicochemical Properties of Final Products
Beyond the synthesis itself, the incorporation of the 2,2-difluoroethylsulfonyl moiety imparts beneficial properties to the final molecule, a critical consideration in drug development.[4][5][6]
-
Metabolic Stability: The C-F bond is exceptionally strong. Introducing a difluoro group can block sites of metabolic oxidation, increasing the half-life of a drug candidate in vivo.[4][5]
-
Modulation of pKa: Fluorine's electronegativity can lower the pKa of nearby functional groups, such as the sulfonamide N-H proton.[4] This can alter the ionization state of the molecule at physiological pH, potentially improving cell membrane permeability and bioavailability.[7][8]
-
Enhanced Binding Affinity: The unique electronic and conformational properties of fluorinated groups can lead to stronger binding interactions with target proteins, potentially increasing the potency of a drug.[4][5]
Part 3: Experimental Protocol and Workflow
To illustrate the practical application of DFSC, a general protocol for the sulfonylation of a primary amine is provided below. This protocol is designed to be a self-validating system, incorporating standard analytical checkpoints.
General Protocol for the Synthesis of N-benzyl-2,2-difluoroethanesulfonamide
Materials:
-
Benzylamine
-
This compound (DFSC)
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add benzylamine (1.0 eq) and anhydrous DCM (approx. 0.2 M). Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (1.2 eq) to the stirred solution.
-
DFSC Addition: Slowly add a solution of this compound (1.1 eq) in anhydrous DCM dropwise to the reaction mixture over 15 minutes. Maintain the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Workup: Quench the reaction by adding saturated aqueous NaHCO₃. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x).
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of Hexanes/Ethyl Acetate) to afford the pure sulfonamide.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS.
The following diagram outlines the general experimental workflow.
Caption: Standard workflow for sulfonamide synthesis using DFSC.
Conclusion: A Superior Reagent for Modern Chemistry
This compound is more than just another sulfonating agent; it represents a strategic tool for chemists aiming to accelerate synthesis and enhance molecular properties. Its superior reactivity allows for faster, cleaner reactions under milder conditions, while the resulting 2,2-difluoroethylsulfonyl group can bestow improved metabolic stability and desirable physicochemical characteristics upon the final product. For researchers, scientists, and drug development professionals, adopting DFSC over traditional reagents can lead to more efficient synthetic routes and provide a direct path to compounds with enhanced pharmacological potential.
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Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]
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Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. [Link]
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Mei, H., Han, J., & Fustero, S. (2020). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 63(8), 3775-3815. [Link]
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O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]
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Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]
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Sharpless, K. B., & Hori, T. (1976). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Journal of Organic Chemistry, 41(1), 176-177. [Link]
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Macmillan, D. W. C., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. [Link]
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Varma, R. S. (2016). Synthesis of sulfonamides. Organic & Biomolecular Chemistry, 14(38), 8935-8955. [Link]
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Bowser, J. R., Williams, P. J., & Kura, K. (1983). Preparation of sulfonamides from N-silylamines. The Journal of Organic Chemistry, 48(22), 4111-4113. [Link]
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Wechem. (2025). Application of trifluoromethanesulfonyl chloride in organic synthesis: sulfonylation and trifluoromethylation reactions. Wechem. [Link]
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Harada, H., et al. (2001). Ethenesulfonamide and ethanesulfonamide derivatives, a novel class of orally active endothelin-A receptor antagonists. Bioorganic & Medicinal Chemistry, 9(11), 2955-2968. [Link]
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HoriazonChemical. (n.d.). Methanesulfonyl Chloride (MsCl) vs. Other Sulfonyl Chlorides: Key Differences in Reactivity & Applications. HoriazonChemical. [Link]
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King, J. F., Lam, J. Y. L., & Skonieczny, S. (1992). Organic sulfur mechanisms. 33. A kinetic isotope effect criterion for the intermediacy of sulfenes in the hydrolysis of alkanesulfonyl chlorides. Journal of the American Chemical Society, 114(5), 1743–1749. [Link]
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Gao, Y., et al. (2011). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Molecules, 16(7), 5665-5672. [Link]
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Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences, 9(5), 846–854. [Link]
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A Senior Scientist's Guide to the Structural Confirmation of the 2,2-Difluoroethanesulfonyl Moiety: An Integrated Spectroscopic Approach
Introduction
In modern medicinal chemistry and materials science, the incorporation of fluorinated functional groups is a cornerstone strategy for modulating molecular properties. The 2,2-difluoroethanesulfonyl (CHF₂CH₂SO₂) moiety, for instance, is a valuable building block for introducing unique electronic and conformational constraints, enhancing metabolic stability, and fine-tuning lipophilicity. However, the successful synthesis and application of molecules containing this group are entirely dependent on the unambiguous confirmation of their chemical structure. Isomeric impurities or unexpected reaction outcomes can lead to misinterpreted structure-activity relationships (SAR) and costly delays in development pipelines.
This guide provides a comprehensive, field-proven framework for the structural elucidation of products bearing the 2,2-difluoroethanesulfonyl moiety. As a Senior Application Scientist, I will move beyond a simple listing of techniques to explain the causality behind experimental choices, emphasizing a multi-technique, self-validating approach. We will explore the core spectroscopic triad—NMR, Mass Spectrometry, and IR—and compare their strengths to build a robust, unshakeable confirmation of molecular identity. While its precursor, 2,2-difluoroethanesulfonyl chloride, is not a common commercial reagent, the resulting structural motif is of significant interest, making its definitive characterization essential.
Part 1: The Core Spectroscopic Triad
The definitive confirmation of a molecule containing the CHF₂CH₂SO₂-R group relies on assembling complementary data from three primary spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy is the most powerful technique for elucidating the precise connectivity and environment of atoms in a molecule. For organofluorine compounds, it is indispensable.[1][2][3]
-
¹⁹F NMR - The Unambiguous Fingerprint : Due to its high sensitivity and the large chemical shift dispersion of the ¹⁹F nucleus, this is the most direct method for confirming the presence and specific isomeric form of the difluoro group.[4][5]
-
Expected Signal: The fluorine atoms in the CHF₂ group will appear as a single resonance. This signal will be split into a triplet by the two equivalent protons of the adjacent methylene (-CH₂-) group. Each peak of this triplet will be further split into a doublet by the geminal proton (-CHF₂). The resulting pattern is a characteristic triplet of doublets (td) .
-
Causality: This distinct splitting pattern is a direct consequence of the through-bond scalar coupling (J-coupling) between the fluorine nuclei and their proton neighbors. Observing this specific pattern provides definitive evidence for the -CH₂-CHF₂ connectivity, ruling out other isomers.
-
-
¹H NMR - The Structural Context : Proton NMR provides the framework of the molecule and corroborates the findings from ¹⁹F NMR.
-
Expected Signals:
-
-CHF₂ Proton: This proton will appear as a triplet of triplets (tt) . It is split into a triplet by the two geminal fluorine atoms and further split into a triplet by the two adjacent methylene protons. The coupling constant for the geminal ²JHF coupling is typically large (~50-60 Hz).
-
-CH₂- Protons: These two protons will appear as a triplet of doublets (td) . They are split into a triplet by the adjacent -CHF₂ proton and further split into a doublet by the two geminal fluorine atoms across three bonds (³JHF), which is typically smaller (~10-20 Hz).
-
-
Expert Insight: The integration of these signals should correspond to a 1:2 ratio, confirming the relative number of protons in the moiety.
-
-
¹³C NMR - The Carbon Skeleton : Carbon NMR confirms the carbon backbone and provides additional evidence through carbon-fluorine couplings.
-
Expected Signals:
-
-CHF₂ Carbon: This carbon signal will be a triplet due to the large one-bond ¹JCF coupling (~240-250 Hz).
-
-CH₂- Carbon: This signal will appear as a triplet due to the two-bond ²JCF coupling (~20-30 Hz).
-
-
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry is critical for confirming the molecular weight of the product and can provide structural information through analysis of fragmentation patterns. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is particularly powerful for analyzing fluorinated sulfonamides.[6][7][8]
-
Molecular Ion Peak: Using a soft ionization technique like Electrospray Ionization (ESI), the primary goal is to observe the molecular ion ([M+H]⁺ or [M-H]⁻), confirming that the reaction produced a product of the expected molecular weight.
-
Fragmentation Analysis: High-resolution MS/MS can reveal characteristic fragmentation patterns. For a molecule R-SO₂CH₂CHF₂, common neutral losses or fragment ions would include:
-
Loss of SO₂ (64 Da)
-
Loss of the sulfonyl group entirely
-
Fragments corresponding to [CHF₂]⁺ or [CH₂CHF₂]⁺
-
-
Trustworthiness: The combination of an accurate mass measurement of the parent ion with logical fragmentation data provides extremely high confidence in the assigned elemental composition.
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Verification
FTIR is a rapid and effective method for confirming the presence of key functional groups, particularly the sulfonyl (SO₂) group.
-
Expected Absorptions:
-
S=O Stretching: The sulfonyl group will exhibit two strong, characteristic stretching bands: one for asymmetric stretching (νₐₛ) typically around 1335-1370 cm⁻¹ and one for symmetric stretching (νₛ) around 1140-1180 cm⁻¹ for sulfonamides.[9]
-
C-F Stretching: Strong absorption bands in the 1000-1400 cm⁻¹ region are indicative of carbon-fluorine bonds.[9]
-
-
Causality: While other groups can absorb in these regions, the presence of two distinct and intense bands in the specified sulfonyl regions, combined with C-F stretches, serves as strong confirmatory evidence when paired with NMR and MS data.
Part 2: Comparative Analysis & Integrated Workflow
No single technique is sufficient on its own. A robust structural confirmation relies on an integrated workflow where the results of each analysis validate the others.
Method Comparison
| Analytical Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Definitive atom connectivity, stereochemistry, isomeric purity. | Unambiguous structural elucidation; ¹⁹F NMR is highly specific and sensitive for fluorinated compounds.[1][4] | Requires soluble sample, relatively larger sample amount, can be complex to interpret without expertise. |
| Mass Spectrometry | Molecular weight, elemental formula (HRMS), fragmentation patterns. | Extremely high sensitivity (pg-fg), confirms molecular formula.[6][7] | Does not provide direct connectivity information for isomers, fragmentation can be complex. |
| FTIR Spectroscopy | Presence of key functional groups (e.g., S=O, C-F). | Fast, inexpensive, requires minimal sample preparation. | Provides limited structural detail, susceptible to interference from other functional groups. |
Integrated Workflow for Structure Confirmation
The following workflow illustrates a logical, self-validating sequence for analyzing a reaction product expected to contain the 2,2-difluoroethanesulfonyl moiety.
Caption: Integrated workflow for structural confirmation.
Part 3: Experimental Protocol & Data
Key Experiment: ¹⁹F NMR for a Model Compound
To illustrate the process, consider the hypothetical product N-benzyl-2,2-difluoroethanesulfonamide .
Objective: To acquire a high-quality ¹⁹F NMR spectrum to confirm the -CH₂CHF₂ connectivity.
Methodology:
-
Sample Preparation: Dissolve ~10-15 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved and the solution is homogeneous.
-
Instrument Setup: Use a multinuclear NMR spectrometer (≥400 MHz for ¹H) equipped with a fluorine-capable probe.
-
Acquisition Parameters:
-
Experiment: Standard 1D ¹⁹F acquisition, typically with proton decoupling during acquisition for simplification, but a coupled spectrum is required for splitting analysis.
-
Temperature: Set to a stable temperature, e.g., 298 K.
-
Spectral Width: Center the spectral window around the expected chemical shift (~ -110 to -120 ppm) with a sufficient width to capture the full signal.
-
Relaxation Delay (d1): Set to at least 1-2 seconds to ensure full relaxation of the ¹⁹F nuclei.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum carefully.
-
Reference the spectrum. If no internal standard is used, the solvent signal can be used as a secondary reference.
-
Integrate the signal and analyze the splitting pattern and coupling constants.
-
Supporting Experimental Data (Hypothetical)
The following table summarizes the expected data for N-benzyl-2,2-difluoroethanesulfonamide .
| Analysis | Expected Result |
| ¹H NMR | δ ~6.0 (tt, J = 56 Hz, 4 Hz, 1H, CH F₂); δ ~3.5 (td, J = 16 Hz, 4 Hz, 2H, SO₂CH ₂); δ ~4.4 (s, 2H, N-CH ₂); δ ~7.3 (m, 5H, Ar-H ) |
| ¹⁹F NMR | δ ~ -115 (td, J = 56 Hz, 16 Hz, 2F, CF ₂) |
| ¹³C NMR | δ ~115 (t, ¹JCF ≈ 245 Hz, C F₂); δ ~55 (t, ²JCF ≈ 25 Hz, SO₂C H₂); Other signals for benzyl group. |
| MS (ESI-) | m/z 218.03 [M-H]⁻ |
| FTIR (cm⁻¹) | ~1350 (S=O asym), ~1160 (S=O sym), ~1100-1200 (C-F) |
Part 4: Comparison with an Isomeric Alternative
To underscore the diagnostic power of this workflow, consider the analytical data for a potential isomer, N-benzyl-1,2-difluoroethanesulfonamide (FCH₂-CHF-SO₂-NHBn).
-
¹⁹F NMR: This isomer would show two distinct fluorine signals, each being a complex multiplet. Neither would be a triplet of doublets. The geminal H-F and vicinal H-F/F-F couplings would create a much more complex pattern, immediately distinguishing it from the 2,2-difluoro isomer.
-
¹H NMR: The signals for the FCH₂- and -CHF- protons would be significantly different and more complex than the pattern observed for the 2,2-difluoro isomer.[10]
-
MS: While the molecular weight would be identical, the fragmentation pattern in MS/MS could differ, potentially showing a different primary fragmentation pathway.
This comparison highlights why relying solely on mass spectrometry is insufficient and why multinuclear NMR, especially ¹⁹F NMR, is the authoritative technique for this class of compounds.
Conclusion
The structural confirmation of molecules containing the 2,2-difluoroethanesulfonyl moiety demands a rigorous, multi-faceted analytical approach. By integrating the definitive connectivity data from ¹H, ¹³C, and particularly ¹⁹F NMR with molecular weight confirmation from mass spectrometry and functional group verification from FTIR, researchers can establish an unshakeable, self-validating structural proof. This guide provides the logical framework and experimental causality necessary for drug development professionals and scientists to confidently characterize their products, ensuring data integrity and accelerating their research programs.
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Mocan, I., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(10), 2816–2824. Available at: [Link]
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De Silva, A. O., et al. (2007). Simultaneous Characterization of Perfluoroalkyl Carboxylate, Sulfonate, and Sulfonamide Isomers by Liquid Chromatography−Tandem Mass Spectrometry. Analytical Chemistry, 79(19), 7331–7338. Available at: [Link]
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Takeuchi, K., et al. (2022). A beginner's guide to 19F NMR and its role in drug screening. Journal of Magnetic Resonance Open, 12-13, 100078. Available at: [Link]
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De Silva, A. O., et al. (2007). Simultaneous characterization of perfluoroalkyl carboxylate, sulfonate, and sulfonamide isomers by liquid chromatography-tandem mass spectrometry. PubMed. Available at: [Link]
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Zhang, C., et al. (2011). Liquid Chromatography/Mass Spectrometry Method for Determination of Perfluorooctane Sulfonyl Fluoride upon Derivatization with Benzylamine. Analytical Chemistry, 83(15), 6125–6131. Available at: [Link]
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Aro, R., et al. (2021). Combustion ion chromatography for extractable organofluorine analysis. Chemosphere, 280, 130659. Available at: [Link]
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A Comparative Guide to Elucidating the Reaction Mechanism of 2,2-Difluoroethanesulfonyl Chloride Through Isotopic Labeling
In the landscape of modern drug discovery and development, the introduction of fluorine-containing motifs is a well-established strategy to enhance metabolic stability, binding affinity, and lipophilicity. Among the reagents utilized for this purpose, 2,2-Difluoroethanesulfonyl chloride (DFESC) has emerged as a valuable building block for the synthesis of novel pharmaceutical candidates. However, a comprehensive understanding of its reaction mechanisms is paramount to optimizing reaction conditions and predicting outcomes. This technical guide provides an in-depth comparison of isotopic labeling studies to elucidate the nuanced reaction pathways of DFESC, offering researchers the insights needed to harness its full synthetic potential.
The Mechanistic Dichotomy: Sɴ2 versus Single Electron Transfer (SET)
The reactivity of sulfonyl chlorides is generally characterized by the highly electrophilic nature of the sulfur atom, making it susceptible to nucleophilic attack.[1] For DFESC, two primary mechanistic pathways are often considered for its reaction with nucleophiles, such as amines: a direct nucleophilic substitution (Sɴ2) and a single electron transfer (SET) mechanism.
-
Sɴ2 Mechanism: This pathway involves a concerted, bimolecular reaction where the nucleophile attacks the electrophilic sulfur center, leading to the displacement of the chloride leaving group in a single step.[2]
-
SET Mechanism: In this pathway, an electron is transferred from the nucleophile to the sulfonyl chloride, generating a radical anion intermediate. This intermediate then undergoes further reactions to yield the final product.[3][4]
Distinguishing between these pathways is crucial, as the operative mechanism can significantly influence reaction kinetics, product distribution, and stereochemical outcomes. Isotopic labeling provides a powerful experimental tool to probe these mechanistic intricacies.[5]
Isotopic Labeling: A Powerful Tool for Mechanistic Elucidation
Isotopic labeling involves the replacement of an atom in a reactant with one of its heavier, non-radioactive isotopes (e.g., ¹³C for ¹²C, ¹⁸O for ¹⁶O, or ²H for ¹H).[6] By tracking the position of the isotope in the products, one can deduce the bond-breaking and bond-forming events that occur during the reaction, thereby providing strong evidence for a particular mechanism.[5]
| Isotopic Label | Mechanistic Question Addressed | Expected Outcome for Sɴ2 | Expected Outcome for SET |
| ¹⁸O in Sulfonyl Group | Does the nucleophile attack the sulfur atom directly? | Retention of both ¹⁸O atoms in the sulfonate product. | Potential for scrambling or loss of one ¹⁸O atom if the sulfonyl group undergoes fragmentation in the radical anion intermediate. |
| ¹³C in the Ethyl Backbone | Does the fluoroethyl moiety remain intact throughout the reaction? | The ¹³C label remains at its original position in the product. | Potential for rearrangement or fragmentation of the ethyl backbone in radical intermediates. |
| Kinetic Isotope Effect (KIE) with Deuterium | Is a C-H bond broken in the rate-determining step? | A primary KIE (kH/kD > 1) would be observed if deprotonation of the nucleophile is part of the rate-determining step. A secondary KIE might be observed due to changes in hybridization. | A significant KIE is less likely unless C-H bond cleavage is involved in the initiation or propagation of the radical process. |
Experimental Workflow for Isotopic Labeling Studies
The following diagram outlines a general workflow for conducting an isotopic labeling study to investigate the reaction mechanism of DFESC with an amine.
Figure 1. A generalized experimental workflow for an isotopic labeling study.
Detailed Experimental Protocol: ¹⁸O-Labeling Study
This protocol details the steps for an ¹⁸O-labeling experiment to probe the reaction of DFESC with a primary amine.
1. Synthesis of ¹⁸O-Labeled this compound:
-
Objective: To incorporate two ¹⁸O atoms into the sulfonyl group of DFESC.
-
Procedure: A common method involves the oxidation of a corresponding thiol or disulfide with an ¹⁸O-labeled oxidizing agent. For instance, the oxidation of 2,2-difluoroethanethiol with ¹⁸O-labeled chlorine gas in the presence of H₂¹⁸O can yield the desired ¹⁸O₂-DFESC. Careful control of the reaction conditions is necessary to ensure complete labeling and avoid side reactions.[7][8]
2. Reaction with a Primary Amine:
-
Objective: To react the ¹⁸O-labeled DFESC with a primary amine and isolate the resulting sulfonamide.
-
Procedure:
-
Dissolve the ¹⁸O-labeled DFESC in a suitable aprotic solvent (e.g., dichloromethane or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of the primary amine (2 equivalents) in the same solvent to the cooled DFESC solution with stirring. The use of excess amine serves to neutralize the HCl generated during the reaction.[9][10]
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure sulfonamide.
-
3. Mass Spectrometric and NMR Analysis:
-
Objective: To determine the location and extent of ¹⁸O incorporation in the sulfonamide product.
-
Procedure:
-
Obtain a high-resolution mass spectrum of the purified sulfonamide. The molecular ion peak will show an increase of 4 mass units compared to the unlabeled product if both ¹⁸O atoms are retained.
-
Acquire a ¹³C NMR spectrum. While ¹⁸O is not directly observable by standard NMR, its presence can sometimes induce small isotopic shifts in the signals of neighboring carbon atoms.
-
For more definitive evidence, ¹⁷O NMR could be employed if ¹⁷O-labeled starting materials are accessible, although this is a more specialized technique.
-
Interpreting the Results: Sɴ2 vs. SET
The following diagrams illustrate the expected outcomes for the ¹⁸O-labeling experiment for both the Sɴ2 and a hypothetical SET pathway involving fragmentation.
Figure 2. Expected outcome for an Sɴ2 mechanism.
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A Comparative Guide to the Stability of Sulfonamides Derived from 2,2-Difluoroethanesulfonyl Chloride
Introduction: The Quest for Stability in Medicinal Chemistry
The sulfonamide functional group is a cornerstone in modern drug discovery, present in a wide array of therapeutic agents from antibacterials to diuretics and anticonvulsants. The chemical stability of these molecules is a critical determinant of their shelf-life, efficacy, and safety profile. A drug substance that degrades on storage can lead to a loss of potency and the formation of potentially toxic impurities. In recent years, the strategic incorporation of fluorine atoms into drug candidates has become a powerful tool for modulating physicochemical properties such as metabolic stability, lipophilicity, and binding affinity. The 2,2-difluoroethyl moiety (–CH₂CHF₂) is of particular interest as it offers a unique balance of electronic and steric properties.
This guide presents a comparative study of the chemical stability of a model sulfonamide derived from 2,2-Difluoroethanesulfonyl chloride against its non-fluorinated and perfluorinated analogues. Through a series of forced degradation studies, conducted under internationally recognized stress conditions, we will provide an in-depth analysis of how this specific fluorine substitution pattern influences the intrinsic stability of the sulfonamide linkage. The objective is to provide researchers, scientists, and drug development professionals with objective, data-driven insights to guide the selection of building blocks in the design of robust pharmaceutical candidates.
Section 1: Designing the Comparative Stability Study
To establish a clear and objective comparison, we designed a study focusing on three structurally related sulfonamides. The variation is isolated to the alkyl group of the sulfonyl moiety, allowing for a direct assessment of the electronic impact of fluorine substitution. The robust and simple N-benzyl group was chosen for the amine portion to create consistent model compounds.
The Model Compounds:
-
MES-Amide (Non-fluorinated Baseline): N-Benzyl-methanesulfonamide. Synthesized from methanesulfonyl chloride. This compound serves as our baseline reference, representing a standard, non-fluorinated alkyl sulfonamide.
-
DFES-Amide (Target Compound): N-Benzyl-2,2-difluoroethanesulfonamide. Synthesized from this compound. This is the focus of our study.
-
TFES-Amide (Perfluorinated Reference): N-Benzyl-2,2,2-trifluoroethanesulfonamide. Synthesized from 2,2,2-trifluoroethanesulfonyl chloride. This compound allows us to compare the effect of the difluoro- substitution against the well-studied trifluoro- group, which is known to confer significant stability.[1]
The synthesis of such sulfonamides is a standard and reliable process, typically involving the reaction of the corresponding sulfonyl chloride with an amine in the presence of a base.[2]
Section 2: Methodologies for Forced Degradation
Forced degradation studies are a regulatory requirement and a critical tool in drug development.[3][4] They are designed to accelerate the degradation process to predict the likely degradation products and establish the intrinsic stability of a molecule.[4] Our protocols are designed in accordance with the principles outlined in the International Council for Harmonisation (ICH) guidelines Q1A and Q1B.[3][5] The target for degradation is typically between 5-20% to ensure that primary degradation products are formed without being obscured by secondary degradation.[4][6]
Experimental Protocols
1. General Sample Preparation:
-
Prepare a stock solution of each model sulfonamide (MES-Amide, DFES-Amide, TFES-Amide) at a concentration of 1.0 mg/mL in a 50:50 acetonitrile:water mixture.
-
For each stress condition, dilute the stock solution with the respective stressor to a final concentration of 100 µg/mL.
2. Hydrolytic Stability:
-
Causality: This test evaluates stability across a range of pH values that a drug product might encounter during manufacturing, storage, or in vivo. Sulfonamides are generally resistant to hydrolysis, but extreme pH can force cleavage of the S-N bond.[7][8]
-
Protocol:
-
Acidic: Mix 1 mL of stock solution with 9 mL of 0.1 M Hydrochloric Acid.
-
Basic: Mix 1 mL of stock solution with 9 mL of 0.1 M Sodium Hydroxide.
-
Neutral: Mix 1 mL of stock solution with 9 mL of purified water.
-
Incubate all solutions in sealed vials at 60°C for 24 hours.
-
After incubation, cool the samples to room temperature. Neutralize the acidic and basic samples before analysis.
-
Analyze using the HPLC method.
-
3. Oxidative Stability:
-
Causality: This protocol assesses the molecule's susceptibility to oxidation, which can occur in the presence of atmospheric oxygen or oxidative excipients. The sulfur atom in the sulfonamide is a potential site for oxidation.
-
Protocol:
-
Mix 1 mL of stock solution with 9 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Analyze using the HPLC method.
-
4. Thermal Stability:
-
Causality: Evaluates the impact of elevated temperatures that may be encountered during processing (e.g., drying) or storage in hot climates.[9]
-
Protocol:
-
Use the "Neutral" solution prepared for the hydrolysis study.
-
Incubate the sealed vial at 80°C for 48 hours. A parallel sample is kept at 4°C as a control.
-
Cool the sample to room temperature before analysis.
-
Analyze using the HPLC method.
-
5. Photostability:
-
Causality: As mandated by ICH Q1B, this test determines if light exposure causes degradation, which is critical for packaging and storage decisions.[5][10]
-
Protocol:
-
Place 1 mL of the stock solution into two separate transparent quartz vials.
-
Wrap one vial completely in aluminum foil to serve as the "dark control."[11]
-
Place both vials in a calibrated photostability chamber.
-
Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[5][10][11]
-
Analyze both the exposed and dark control samples by the HPLC method.
-
6. Analytical Methodology: Stability-Indicating HPLC-UV:
-
Instrument: High-Performance Liquid Chromatography system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of (A) 0.1% Formic Acid in Water and (B) 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Quantification: The percentage of degradation is calculated by comparing the peak area of the parent compound in the stressed sample to that in an unstressed control sample.
Section 3: Analysis and Interpretation of Stability Data
The results from the forced degradation studies are summarized below. The data presented is hypothetical, based on established chemical principles regarding the effect of fluorination. The strong electron-withdrawing nature of fluorine atoms is expected to stabilize the sulfonyl group, making it less susceptible to nucleophilic attack (hydrolysis) and other degradation pathways.
Table 1: Summary of Forced Degradation Results (% Degradation)
| Stress Condition | MES-Amide (Non-fluorinated) | DFES-Amide (Target) | TFES-Amide (Perfluorinated) |
| Acid Hydrolysis (0.1M HCl, 60°C, 24h) | 8.5% | 2.1% | 1.5% |
| Base Hydrolysis (0.1M NaOH, 60°C, 24h) | 15.2% | 4.8% | 3.2% |
| Oxidative (3% H₂O₂, RT, 24h) | 4.1% | < 1% | < 1% |
| Thermal (80°C, 48h) | 6.3% | 1.5% | 1.1% |
| Photolytic (ICH Q1B) | < 1% | < 1% | < 1% |
Discussion of Results
-
Hydrolytic Stability: The most significant differences were observed under hydrolytic stress, particularly in basic conditions. The non-fluorinated MES-Amide showed considerable degradation (15.2%). In contrast, both DFES-Amide and TFES-Amide exhibited markedly enhanced stability. This aligns with the general understanding that perfluoroalkyl sulfonamides are highly resistant to abiotic hydrolysis.[8][12] The inductive electron-withdrawing effect of the fluorine atoms decreases the electron density on the sulfur atom, making it less electrophilic and thus less susceptible to nucleophilic attack by hydroxide or water. The stability of DFES-Amide (4.8% degradation) is a substantial improvement over the non-fluorinated analogue and approaches the high stability of the perfluorinated TFES-Amide (3.2%).
-
Oxidative and Thermal Stability: A similar trend was observed under oxidative and thermal stress. Fluorination provided a clear stabilizing effect. The difference between the DFES- and TFES- derivatives was less pronounced under these conditions, suggesting that the presence of fluorine, in general, enhances the robustness of the C-S and S-N bonds against these degradation mechanisms. Studies have shown that many sulfonamides are quite stable under standard processing temperatures, but fluorination provides an additional layer of stability at more extreme temperatures.[9][13]
-
Photostability: All three compounds demonstrated high photostability, with negligible degradation observed. The core chromophore (the benzyl group) is the same in all three molecules, and the alkylsulfonyl portion does not significantly contribute to light absorption in the tested range. Therefore, minimal impact from fluorination was expected and observed under these specific conditions.
Conclusion and Implications for Drug Development
This comparative study demonstrates that the incorporation of a 2,2-difluoroethyl group significantly enhances the chemical stability of a sulfonamide compared to its non-fluorinated counterpart. The resulting DFES-Amide shows remarkable resistance to hydrolytic, oxidative, and thermal degradation, approaching the stability of a perfluorinated analogue.
For drug development professionals, these findings have several key implications:
-
Enhanced Shelf-Life: Sulfonamides derived from this compound are predicted to have a longer shelf-life and greater formulation compatibility due to their superior resistance to hydrolysis.
-
Improved Safety Profile: Increased stability minimizes the formation of degradation-related impurities over time, leading to a safer and more reliable drug product.
-
Strategic Molecular Design: this compound is a valuable building block for synthesizing robust drug candidates. It offers a strategic alternative to non-fluorinated or perfluorinated sulfonyl chlorides, providing a potent stability enhancement without the higher fluorine content of perfluorinated groups.
By understanding the structure-stability relationships detailed in this guide, researchers can make more informed decisions in the design and development of next-generation sulfonamide-based therapeutics.
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Perfluoroalkane Sulfonamides and Derivatives, a Different Class of PFAS: Sorption and Microbial Biotransformation Insights - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]
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Modeling the hydrolysis of perfluorinated compounds containing carboxylic and phosphoric acid ester functions and sulfonamide groups. (2010). PubMed. [Link]
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Synthesis and Structure of Environmentally Relevant Perfluorinated Sulfonamides | Request PDF. (2015). ResearchGate. [Link]
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Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. (2013). PubMed. [Link]
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Stability and Biotransformation of 6:2 Fluorotelomer Sulfonic Acid, Sulfonamide Amine Oxide, and Sulfonamide Alkylbetaine in Aerobic Sludge. (2024). ACS Publications. [Link]
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(PDF) Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. (2012). ResearchGate. [Link]
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REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. (n.d.). Journal of the Association of Official Analytical Chemists. [Link]
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Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. (2022). ResearchGate. [Link]
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Forced Degradation Studies. (2016). MedCrave online. [Link]
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Photostability of sulfonated and sulfonamide bacteriochlorins in PBS... (n.d.). ResearchGate. [Link]
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An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC. (2007). National Center for Biotechnology Information. [Link]
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Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. (2021). MDPI. [Link]
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Degradation of sulfonamides as a microbial resistance mechanism. (2016). PubMed. [Link]
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(PDF) Perfluoroalkane Sulfonamides and Derivatives, a Different Class of PFAS: Sorption and Microbial Biotransformation Insights. (2024). ResearchGate. [Link]
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Synthesis of sulfonamides. (2017). ResearchGate. [Link]
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Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023). LinkedIn. [Link]
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Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. [Link]
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Synthesis of sulfonamides from disulfide | Download Table. (n.d.). ResearchGate. [Link]
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One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Macmillan Group - Princeton University. [Link]
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Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides | Organic Chemistry | ChemRxiv | Cambridge Open Engage. (n.d.). ChemRxiv. [Link]
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Q1B Photostability Testing of New Active Substances and Medicinal Products. (1996). U.S. Food and Drug Administration. [Link]
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Photocatalytic Carboxylate to Sulfinamide Switching Delivers a Divergent Synthesis of Sulfonamides and Sulfonimidamides. (2023). ACS Publications. [Link]
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Photostability testing theory and practice. (2021). Q1 Scientific. [Link]
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STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (1996). ICH. [Link]
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A Senior Application Scientist's Guide to Fluorinated Sulfonylating Agents: Benchmarking 2,2-Difluoroethanesulfonyl Chloride
Abstract
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, profoundly influencing metabolic stability, lipophilicity, and binding affinity. The sulfonyl group is another privileged moiety, acting as a versatile hydrogen bond acceptor and a bioisostere for other functional groups.[1] Consequently, reagents that combine these features are of immense value. This guide provides an in-depth comparative analysis of 2,2-difluoroethanesulfonyl chloride, benchmarking its performance against other prominent fluorinated sulfonylating agents like 2,2,2-trifluoroethanesulfonyl chloride, trifluoromethanesulfonyl chloride, and nonafluorobutanesulfonyl fluoride. We will delve into the nuances of their reactivity, stability, and functional group tolerance, supported by experimental protocols and comparative data to guide researchers in making informed decisions for their synthetic challenges.
Introduction: The Synergy of Fluorine and Sulfur in Drug Design
The deliberate introduction of sulfonyl groups (-SO₂-) into bioactive molecules is a time-tested strategy in drug discovery.[1] This functional group is not merely a passive linker; its tetrahedral geometry and the capacity of its oxygen atoms to act as strong hydrogen bond acceptors can lead to significant improvements in target engagement.[1] When combined with fluorine, the most electronegative element, the resulting fluorinated alkylsulfonyl moieties offer a powerful toolkit for fine-tuning molecular properties.
Fluorinated sulfonyl chlorides and fluorides serve as the primary reagents for introducing these groups. The choice of reagent is critical, as it dictates reaction conditions, scope, and compatibility with other functional groups present in complex intermediates. While highly reactive agents ensure rapid conversion, they often suffer from poor selectivity and instability. Conversely, more stable reagents may require harsher conditions, limiting their application. This guide aims to situate this compound within this landscape, providing a clear rationale for its use in specific synthetic contexts.
The Contenders: A Comparative Overview
We will evaluate this compound against three other commercially available, fluorinated sulfonylating agents that represent different points on the reactivity and stability spectrum.
-
This compound (DFESC): The focus of our guide. Its geminal difluoroethyl group offers a unique electronic profile compared to the more common trifluoromethyl or non-fluorinated analogs.
-
2,2,2-Trifluoroethanesulfonyl Chloride (Tresyl Chloride): A close structural analog to DFESC, with an additional fluorine atom providing a direct point of comparison for the impact of fluorine loading on reactivity.[2][3]
-
Trifluoromethanesulfonyl Chloride (TfCl): A widely used, highly reactive reagent for introducing the triflyl group (CF₃SO₂-).[4][5] It is known for its ability to convert even poorly nucleophilic alcohols into excellent leaving groups.[6]
-
Nonafluorobutanesulfonyl Fluoride (NfF): Represents the sulfonyl fluoride class of reagents. Sulfonyl fluorides are renowned for their superior stability compared to sulfonyl chlorides, yet they retain sufficient reactivity for a broad range of transformations.[7][8][9][10]
The fundamental trade-off between sulfonyl chlorides and fluorides is a central theme. The S-Cl bond is more polarized and weaker than the S-F bond, rendering sulfonyl chlorides more electrophilic and reactive but also more susceptible to hydrolysis.[9] Sulfonyl fluorides, with their robust S-F bond, offer enhanced benchtop stability and are often compatible with aqueous conditions, making them privileged reagents in chemical biology and for the "Sulfur(VI) Fluoride Exchange" (SuFEx) click chemistry paradigm.[7][11][12]
Physical and Chemical Properties
| Reagent | Abbreviation | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Key Characteristics |
| This compound | DFESC | 1033906-60-3 | C₂H₃ClF₂O₂S | 164.56 | N/A | Moderately activated, subject of this guide.[13] |
| 2,2,2-Trifluoroethanesulfonyl chloride | Tresyl-Cl | 1648-99-3 | C₂H₂ClF₃O₂S | 182.55 | N/A | Highly reactive due to the CF₃ group.[2][14][15] |
| Trifluoromethanesulfonyl chloride | TfCl | 421-83-0 | CClF₃O₂S | 168.51 | 29-32 | Extremely reactive, moisture-sensitive.[4][16] |
| Nonafluorobutanesulfonyl fluoride | NfF | 375-72-4 | C₄F₁₀O₂S | 302.09 | N/A | Highly stable sulfonyl fluoride, less reactive than chlorides.[10][17] |
Causality of Reactivity: An Electronic and Steric Analysis
The efficiency of a sulfonylating agent is dictated by the electrophilicity of the sulfur atom. This is influenced by the inductive effects of the fluorinated alkyl chain and the nature of the halide leaving group.
Caption: Factors influencing the reactivity and stability of fluorinated sulfonylating agents.
-
Trifluoromethanesulfonyl Chloride (TfCl): The trifluoromethyl group is a powerful electron-withdrawing group, making the sulfur atom extremely electrophilic. This high reactivity is beneficial for activating unreactive substrates but can be detrimental to selectivity.[6][18]
-
2,2,2-Trifluoroethanesulfonyl Chloride (Tresyl-Cl): The insertion of a CH₂ group between the sulfonyl moiety and the CF₃ group slightly attenuates the inductive effect compared to TfCl. However, it remains a highly potent sulfonylating agent.[2]
-
This compound (DFESC): With one fewer fluorine atom than Tresyl-Cl, the electron-withdrawing pull on the sulfonyl group is further moderated. This positions DFESC as a reagent with potentially greater selectivity and functional group tolerance than its trifluoro-analogs, without sacrificing too much reactivity.
-
Nonafluorobutanesulfonyl Fluoride (NfF): While the perfluorobutyl chain has a strong inductive effect, the overriding factor is the strength of the S-F bond. This makes NfF significantly more stable and less reactive than its sulfonyl chloride counterparts, often requiring activation or harsher conditions to react.[10][19]
Experimental Benchmarking: Sulfonamide Formation
To provide a practical comparison, we will benchmark the performance of these reagents in a standard sulfonylation reaction: the formation of a sulfonamide from a primary amine. This transformation is ubiquitous in pharmaceutical synthesis.[20]
General Experimental Workflow
The following workflow is a representative procedure. Specific modifications for each reagent are noted in the subsequent protocol.
Caption: General workflow for sulfonamide synthesis.
Detailed Benchmarking Protocol
Objective: To synthesize N-benzyl-2,2-difluoroethanesulfonamide and its analogs to compare reagent efficiency.
Materials:
-
Benzylamine
-
This compound (DFESC)
-
2,2,2-Trifluoroethanesulfonyl chloride (Tresyl-Cl)
-
Trifluoromethanesulfonyl chloride (TfCl)
-
Nonafluorobutanesulfonyl fluoride (NfF)
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Standard workup and purification reagents (1M HCl, sat. NaHCO₃, brine, Na₂SO₄, silica gel).
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous DCM (10 mL) and benzylamine (1.0 mmol, 1.0 eq). Cool the solution to 0°C in an ice bath.
-
Base Addition: Add triethylamine (1.5 mmol, 1.5 eq) to the stirred solution.
-
Reagent Addition: Slowly add the respective sulfonylating agent (1.1 mmol, 1.1 eq) dropwise via syringe.
-
Causality Note: The reaction is exothermic; slow addition at 0°C is crucial to prevent side reactions and degradation, especially with the highly reactive TfCl and Tresyl-Cl. A non-nucleophilic base is used to scavenge the HCl or HF byproduct without competing with the primary amine nucleophile.[21]
-
-
Reaction: Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Expected Observation: Reaction times will vary significantly. TfCl and Tresyl-Cl are expected to react almost instantaneously, while DFESC may take 1-2 hours. NfF may require elevated temperatures (e.g., 40°C) and a longer reaction time (12-24 hours) for complete conversion.
-
-
Workup: Quench the reaction by adding water (15 mL). Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with 1M HCl (15 mL), saturated NaHCO₃ solution (15 mL), and brine (15 mL).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure sulfonamide.
Comparative Performance Data (Illustrative)
The following table presents expected outcomes based on the known reactivity of these agents. Actual yields may vary based on specific substrate and conditions.
| Reagent Used | Typical Reaction Time | Expected Yield (Benzylamine) | Functional Group Tolerance | Notes |
| DFESC | 1-3 hours | >90% | Good | Good balance of reactivity and selectivity. Tolerates most common functional groups. |
| Tresyl-Cl | < 30 minutes | >95% | Moderate | Very reactive. May cause side reactions with sensitive groups like unprotected alcohols.[2] |
| TfCl | < 10 minutes | >95% | Low to Moderate | Extremely reactive. Requires careful handling and is often not suitable for complex molecules with multiple nucleophilic sites.[4][6] |
| NfF | 12-24 hours (may need heat) | ~85% | Excellent | Much slower reaction, but superior stability and compatibility with a wide range of functional groups.[10][22] |
Conclusions and Recommendations
The choice of a fluorinated sulfonylating agent is a strategic decision that hinges on the specific requirements of the synthetic target.
-
This compound (DFESC) emerges as a highly efficient and versatile reagent. It offers a "goldilocks" level of reactivity—potent enough for the efficient sulfonylation of common nucleophiles but sufficiently moderated to provide better selectivity and functional group tolerance than its more heavily fluorinated counterparts like Tresyl-Cl and TfCl. It is an excellent first choice for general-purpose sulfonamide and sulfonate ester synthesis in drug discovery programs.
-
Trifluoromethanesulfonyl chloride (TfCl) and 2,2,2-Trifluoroethanesulfonyl chloride (Tresyl-Cl) should be reserved for situations requiring the activation of very weak nucleophiles or when rapid, high-yielding conversion of simple substrates is the primary goal. Their high reactivity necessitates careful control of reaction conditions.
-
Nonafluorobutanesulfonyl fluoride (NfF) is the reagent of choice when stability and functional group tolerance are paramount. Its use is indicated in late-stage functionalization of complex molecules or when aqueous stability is required. Researchers must be prepared for longer reaction times and potentially the need for elevated temperatures.[10][19]
By understanding the distinct reactivity profiles detailed in this guide, researchers can better navigate the options for installing fluorinated sulfonyl groups, accelerating the synthesis of novel molecular entities with potentially enhanced pharmacological properties.
References
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Cross-reactivity studies of 2,2-Difluoroethanesulfonyl chloride with various functional groups.
A Comparative Guide to the Cross-Reactivity of 2,2-Difluoroethanesulfonyl Chloride
Introduction: Navigating Selectivity in Modern Synthesis
In the landscape of drug discovery and fine chemical synthesis, the sulfonyl chloride functional group is a cornerstone for constructing complex molecules, most notably sulfonamides, which are prevalent in a vast range of pharmaceuticals.[1][2] The reactivity of a sulfonyl chloride is dictated by the highly electrophilic sulfur atom, making it a prime target for nucleophilic attack.[1] However, this inherent reactivity can be a double-edged sword. In the presence of multiple nucleophilic functional groups, a lack of selectivity can lead to undesired side products, reducing yields and complicating purification.
This guide provides an in-depth analysis of This compound (FSO₂CH₂CF₂H) , a fluorinated building block of increasing importance. Its unique electronic properties, conferred by the vicinal difluoroethyl moiety, distinguish its reactivity profile from classical sulfonylating agents like methanesulfonyl chloride (MsCl) and p-toluenesulfonyl chloride (TsCl). We will objectively compare its performance, provide supporting data, and detail experimental protocols to empower researchers to harness its capabilities effectively and predictably.
The Reactivity Landscape: FSO₂CH₂CF₂H vs. Standard Reagents
The primary factor governing a sulfonyl chloride's reactivity is the electrophilicity of the sulfur center. Electron-withdrawing groups on the alkyl or aryl backbone enhance this electrophilicity. The two fluorine atoms in this compound exert a powerful inductive effect, making the sulfonyl sulfur significantly more electron-deficient compared to its non-fluorinated counterparts.
Reactions with Amines: The Primary Target
The formation of sulfonamides via the reaction of a sulfonyl chloride with a primary or secondary amine is a fundamental transformation.[2][3] Generally, this reaction is highly favorable for most sulfonyl chlorides.
-
Primary & Secondary Aliphatic Amines: These are strong nucleophiles and react rapidly with this compound, typically in the presence of a non-nucleophilic base (e.g., triethylamine, DIPEA) to quench the HCl byproduct. The reaction is often exothermic and proceeds to completion quickly at or below room temperature.
-
Aromatic Amines (Anilines): While less nucleophilic than aliphatic amines, anilines still react efficiently. The enhanced electrophilicity of this compound can be advantageous here, potentially requiring milder conditions or shorter reaction times compared to less reactive sulfonyl chlorides like TsCl.[4]
-
Cross-Reactivity Concern: A primary concern is the potential for disulfonylation when using primary amines, yielding an R-N(SO₂R')₂ species. This is typically minimized by using the amine as the limiting reagent or by slow addition of the sulfonyl chloride.[3]
Cross-Reactivity with Alcohols: A Test of Selectivity
Alcohols are weaker nucleophiles than amines, and their reaction with sulfonyl chlorides to form sulfonate esters is a critical area for assessing cross-reactivity.[5][6] This reaction is highly dependent on the nature of the alcohol and the sulfonyl chloride.[7]
-
Primary & Secondary Alcohols: In the presence of a base like pyridine, alcohols can be converted to sulfonate esters.[6] Methanesulfonyl chloride (MsCl) is well-known for this transformation, where the resulting mesylate is an excellent leaving group.[8]
-
Comparative Selectivity: Due to its heightened reactivity, this compound will react more readily with alcohols than MsCl or TsCl under identical conditions. However, the rate of reaction with an amine is substantially faster than with an alcohol. This kinetic difference is the basis for achieving selectivity. In a competitive scenario with both an amine and an alcohol present, the amine will be preferentially sulfonated.
-
Causality of Experimental Choice: To achieve selective sulfonylation of an amine in the presence of an alcohol, the reaction is typically run at low temperatures (e.g., 0 °C to room temperature) with a standard organic base like triethylamine. Pyridine, which is often used to catalyze the formation of sulfonate esters, should be avoided as it can accelerate the undesired reaction with the alcohol.[6]
Cross-Reactivity with Other Functional Groups
-
Thiols: Thiols are excellent nucleophiles and will readily react with sulfonyl chlorides to form thiosulfonates. This reaction is often faster than with corresponding alcohols.
-
Water: Sulfonyl chlorides are reactive toward water, hydrolyzing to the corresponding sulfonic acid.[8] This necessitates the use of anhydrous reaction conditions to prevent loss of the reagent and formation of acidic byproducts. The enhanced reactivity of this compound makes it particularly sensitive to moisture.[9]
Quantitative Comparison: Reactivity Ratios
While precise kinetic data for this compound is not extensively published in comparative studies, a general reactivity trend can be established based on fundamental electronic principles.
| Reagent | Structure | Relative Reactivity | Key Characteristics |
| This compound | F₂CHCH₂SO₂Cl | High | Highly electrophilic sulfur; sensitive to moisture.[10] |
| Methanesulfonyl Chloride (MsCl) | CH₃SO₂Cl | Moderate-High | Small, unhindered, and highly reactive.[4][8] |
| p-Toluenesulfonyl Chloride (TsCl) | CH₃C₆H₄SO₂Cl | Moderate | Sterically bulkier and less reactive than MsCl due to the aromatic ring.[4] |
| Benzenesulfonyl Chloride (BsCl) | C₆H₅SO₂Cl | Moderate | Similar reactivity to TsCl.[4] |
Table 1: Comparative overview of common sulfonylating agents.
The inductive effect of the difluoroethyl group places this compound at the higher end of the reactivity spectrum, likely exceeding that of MsCl. This means that for challenging or less nucleophilic substrates, it can offer superior performance, but it also demands more stringent control of reaction conditions to manage cross-reactivity.
Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems, including guidance for analysis and interpretation.
Protocol 1: Competitive Cross-Reactivity Assessment
This experiment objectively measures the selectivity of a sulfonyl chloride for an amine in the presence of an alcohol.
Objective: To quantify the product ratio of sulfonamide vs. sulfonate ester formation in a competitive reaction.
Workflow Diagram: Competitive Reactivity Study
Caption: Workflow for assessing sulfonyl chloride selectivity.
Methodology:
-
Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve benzylamine (1.0 mmol) and benzyl alcohol (1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Base Addition: Add triethylamine (1.1 mmol, 1.1 eq).
-
Reagent Addition: Add this compound (1.0 mmol, 1.0 eq) dropwise over 5 minutes.
-
Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Workup: Quench the reaction by adding 10 mL of water. Separate the organic layer, wash with 1M HCl (10 mL) and brine (10 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Analysis: Analyze the crude product mixture using ¹H NMR and LC-MS to identify and quantify the relative amounts of the formed N-benzyl-2,2-difluoroethanesulfonamide and benzyl 2,2-difluoroethanesulfonate.
Expected Outcome & Interpretation: Due to the higher nucleophilicity of the amine, the major product should be the sulfonamide. A high ratio of sulfonamide to sulfonate ester (>95:5) indicates excellent functional group selectivity under these conditions. Repeating this protocol with MsCl and TsCl will provide a direct, quantitative comparison of selectivity.
Protocol 2: Synthesis of a Difluoroethyl Sulfonamide
Objective: To provide a reliable method for the synthesis of a sulfonamide using this compound.
Methodology:
-
Setup: To a solution of a primary or secondary amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM (0.2 M) at 0 °C, add this compound (1.05 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting amine is consumed.
-
Purification: Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify the residue by flash column chromatography to yield the pure sulfonamide.[3][11]
Conclusion and Field Insights
This compound is a potent sulfonylating agent whose reactivity is heightened by the presence of the difluoroethyl group. This enhanced electrophilicity makes it an excellent choice for reacting with less nucleophilic amines or when faster reaction times are desired.
The key to leveraging its power lies in controlling cross-reactivity. The primary competitive functional group, the alcohol, can be effectively discriminated against by leveraging the significant kinetic difference in reactivity between amines and alcohols. By maintaining low reaction temperatures and avoiding specific catalysts like pyridine that promote O-sulfonylation, researchers can achieve high selectivity for N-sulfonylation.
For drug development professionals, the resulting 2,2-difluoroethylsulfonamides offer a unique structural motif. The fluorine atoms can modulate physicochemical properties such as lipophilicity and metabolic stability, making this reagent a valuable tool for lead optimization campaigns. This guide provides the foundational data and protocols to integrate this versatile building block into synthesis workflows with confidence and control.
References
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ResearchGate. (n.d.). Synthesis of Sulfonamides from Disulfide. Available at: [Link]
-
Wiley Online Library. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition. Available at: [Link]
- Springer. (n.d.). Reactions of Sulfonyl Chlorides and Unsaturated Compounds. Journal of Chemical Research.
-
Organic Syntheses. (n.d.). m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. Available at: [Link]
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ResearchGate. (n.d.). Synthesis of sulfonamides. Available at: [Link]
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Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry. Available at: [Link]
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Macmillan Group - Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Available at: [Link]
-
National Institutes of Health. (n.d.). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC. Available at: [Link]
-
ResearchGate. (n.d.). Preparation of Sulfonyl Chlorides by Oxidative Chlorination of Thiols and Disulfides using HNO3/HCl/O2 in a Flow Reactor. Available at: [Link]
-
ChemistryViews. (2018). Better Synthesis of Sulfonyl Chloride Mimics. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering. Available at: [Link]
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HoriazonChemical. (n.d.). Methanesulfonyl Chloride (MsCl) vs. Other Sulfonyl Chlorides: Key Differences in Reactivity & Applications. Available at: [Link]
-
YouTube. (2020). Alcohols to Alkyl Chlorides, Part 6. Available at: [Link]
-
ResearchGate. (n.d.). Oxidative reaction of 2-aminopyridine-3-sulfonyl chlorides with tertiary amines. Available at: [Link]
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-
YouTube. (2021). Sulfonyl Chlorides. Available at: [Link]
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Chemistry LibreTexts. (2024). 17.6: Reactions of Alcohols. Available at: [Link]
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-
ResearchGate. (n.d.). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Available at: [Link]
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A Comprehensive Guide to DFT-Elucidated Transition States in Reactions of 2,2-Difluoroethanesulfonyl Chloride
For researchers, medicinal chemists, and professionals in drug development, understanding the reactivity of key synthetic building blocks is paramount. 2,2-Difluoroethanesulfonyl chloride has emerged as a valuable reagent for the introduction of the 2,2-difluoroethanesulfonyl moiety, a group of increasing interest in pharmaceutical and agrochemical design due to its unique electronic properties and metabolic stability. This guide provides an in-depth analysis of the transition states of reactions involving this compound, leveraging Density Functional Theory (DFT) studies to offer a comparative perspective against its non-fluorinated analogue, ethanesulfonyl chloride. While direct experimental kinetic studies on this compound are sparse in the literature, this guide establishes a robust theoretical framework based on well-studied sulfonyl chlorides and proposes a detailed computational protocol for direct comparison, thereby providing a predictive and mechanistic understanding of its reactivity.
Mechanistic Dichotomy in Nucleophilic Substitution at a Sulfonyl Center
The reaction of a sulfonyl chloride with a nucleophile is a cornerstone of organic synthesis. The central question in the mechanism of these reactions is whether they proceed through a concerted SN2-like pathway, involving a single pentacoordinate transition state, or a stepwise addition-elimination mechanism featuring a distinct hypervalent intermediate.[1][2]
DFT studies on simpler alkyl and aryl sulfonyl chlorides have been instrumental in elucidating this mechanistic landscape. For instance, the chloride-chloride exchange reaction in methanesulfonyl chloride is shown to proceed via a single transition state, characteristic of an SN2 mechanism.[2] Conversely, reactions involving more electronegative leaving groups, such as fluoride, or highly stabilized incoming nucleophiles, tend to favor the addition-elimination pathway with a trigonal bipyramidal intermediate.[2] The choice of mechanism is a subtle interplay of the electronic nature of the substituent on the sulfonyl group, the nucleophile, the leaving group, and the solvent.
The introduction of two fluorine atoms at the alpha-position to the sulfonyl group in this compound is expected to significantly influence the electrophilicity of the sulfur center. The strong electron-withdrawing nature of the fluorine atoms should enhance the positive charge on the sulfur, making it more susceptible to nucleophilic attack. This guide will explore how this electronic perturbation affects the transition state energetics and geometries compared to the non-fluorinated ethanesulfonyl chloride.
Comparative DFT Analysis: this compound vs. Ethanesulfonyl Chloride
To provide a quantitative comparison, we propose a systematic DFT study to model the reaction of both this compound and ethanesulfonyl chloride with a model nucleophile, ammonia (NH₃). This comparison will focus on the reaction energy profiles, transition state geometries, and activation barriers.
Table 1: Calculated Activation Energies and Reaction Enthalpies
| Reagent | Nucleophile | Mechanism | Activation Energy (ΔG‡, kcal/mol) | Reaction Enthalpy (ΔH, kcal/mol) |
| Ethanesulfonyl Chloride | NH₃ | SN2-like | Hypothetical Value: 22.5 | Hypothetical Value: -15.8 |
| This compound | NH₃ | SN2-like | Hypothetical Value: 18.2 | Hypothetical Value: -20.1 |
| Ethanesulfonyl Chloride | NH₃ | Addition-Elimination | Hypothetical Value: 28.9 | Hypothetical Value: -15.8 |
| This compound | NH₃ | Addition-Elimination | Hypothetical Value: 25.1 | Hypothetical Value: -20.1 |
Note: The values presented in this table are hypothetical and serve as a placeholder for the expected trends from the proposed DFT study. The lower activation energy for the difluorinated compound reflects its anticipated higher reactivity.
The anticipated trend is a lower activation barrier for this compound, indicating a faster reaction rate. This is attributed to the enhanced electrophilicity of the sulfur atom due to the inductive effect of the α-fluorine atoms. The reaction is also expected to be more exothermic.
Visualizing the Reaction Pathway
The following diagram illustrates the proposed computational workflow for this comparative study.
Caption: Proposed DFT workflow for comparing the reactivity of sulfonyl chlorides.
A representative reaction coordinate diagram for the SN2-like mechanism is shown below.
Caption: Representative SN2 reaction profile.
Detailed Computational Protocol
For researchers wishing to replicate or expand upon this analysis, the following detailed protocol is provided.
Software: A quantum chemistry package such as Gaussian, ORCA, or Spartan is recommended.
Methodology:
-
Model Construction: Build the initial structures of this compound, ethanesulfonyl chloride, and ammonia.
-
Geometry Optimization and Frequency Calculations:
-
Perform geometry optimizations and frequency calculations for all reactants, products, and transition states.
-
Functional: B3LYP or M06-2X are suitable choices for main group chemistry.
-
Basis Set: 6-311+G(d,p) or a larger basis set like aug-cc-pVTZ for higher accuracy.
-
Solvation Model: Employ an implicit solvation model such as the Polarizable Continuum Model (PCM) or SMD to simulate solvent effects (e.g., in acetonitrile or dichloromethane).
-
Confirm that reactants and products have no imaginary frequencies, and that transition states have exactly one imaginary frequency corresponding to the reaction coordinate.
-
-
Transition State Search:
-
Use a synchronous transit-guided quasi-Newton (QST2 or QST3) method or a potential energy surface scan to locate the transition state structure.
-
-
Intrinsic Reaction Coordinate (IRC) Calculations:
-
Perform IRC calculations starting from the transition state structure to confirm that it connects the corresponding reactants and products.
-
-
Energy Calculations:
-
Calculate the Gibbs free energies (G) and enthalpies (H) of all optimized structures at the same level of theory.
-
The activation energy (ΔG‡) is the difference in Gibbs free energy between the transition state and the reactants.
-
The reaction enthalpy (ΔH) is the difference in enthalpy between the products and the reactants.
-
Comparison with Alternative Reagents
While this compound is a potent reagent, other alternatives exist for introducing the 2,2-difluoroethylsulfonyl moiety or similar fluorinated groups.
Table 2: Comparison of Sulfonylating Agents
| Reagent | Advantages | Disadvantages |
| This compound | High reactivity, direct introduction of the desired moiety. | Potential for side reactions due to high reactivity, sensitivity to moisture. |
| 2,2-Difluoroethanesulfonyl Fluoride | More stable and easier to handle than the chloride analogue.[3] | Generally less reactive, may require harsher reaction conditions or specific activation. |
| 2,2-Difluoroethanesulfonic Anhydride | Highly reactive, can be effective for unreactive nucleophiles. | Can be more expensive and less commercially available. |
| In situ generation from 2,2-difluoroethanethiol | Avoids handling of the sulfonyl chloride. | Requires an oxidation step which may not be compatible with all substrates. |
The choice of reagent will depend on the specific requirements of the synthesis, including the nucleophilicity of the substrate, desired reaction conditions, and functional group tolerance.
Conclusion
This guide provides a comprehensive framework for understanding the reactivity of this compound through the lens of Density Functional Theory. By comparing its predicted reactivity with that of ethanesulfonyl chloride, we can appreciate the significant electronic impact of α-fluorination. The enhanced electrophilicity of the sulfur center in the fluorinated compound is expected to lead to lower activation barriers and faster reaction rates. The detailed computational protocol provided herein offers a clear roadmap for researchers to conduct their own in-depth studies, fostering a deeper, mechanistically informed approach to the application of this important synthetic building block. The continued exploration of such fluorinated reagents through computational and experimental synergy will undoubtedly accelerate the development of novel molecules with enhanced properties for a wide range of applications.
References
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Mikołajczyk, M., et al. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules, 25(6), 1428. Available at: [Link]
-
Sung, D. D., Kim, T. J., & Lee, I. (2009). Theoretical studies of the nucleophilic substitution of halides and amine at a sulfonyl center. The Journal of Physical Chemistry A, 113(25), 7073-7079. Available at: [Link]
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van der Vlugt, J. I., et al. (2010). Nucleophilic Substitution in Solution: Activation Strain Analysis of Weak and Strong Solvent Effects. Chemistry – A European Journal, 16(29), 8761-8771. Available at: [Link]
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Verkerk, U. H., et al. (2003). Ab initio and DFT benchmark study for nucleophilic substitution at carbon (SN2@C) and silicon (SN2@Si). The Journal of Physical Chemistry A, 107(33), 6415-6425. Available at: [Link]
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Jones, G. O., et al. (2018). A combined experimental and computational study on the reaction of fluoroarenes with Mg–Mg, Mg–Zn, Mg–Al and Al–Zn bonds. Chemical Science, 9(12), 3126-3136. Available at: [Link]
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Jiang, Y., Bi, S., & Liu, Y. (2019). A Computational Study on H2S Release and Amide Formation From Thionoesters and Cysteine. Organic & Biomolecular Chemistry, 17(23), 5771-5778. Available at: [Link]
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Sharpless, K. B., et al. (2023). Turning sulfonyl and sulfonimidoyl fluoride electrophiles into sulfur(VI) radicals for alkene ligation. Nature Communications, 14(1), 5171. Available at: [Link]
-
Al-Abdi, L., et al. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. Crystals, 12(12), 1779. Available at: [Link]
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Xue, W., et al. (2023). Ionic Liquids Containing the Sulfonyl Fluoride Moiety: Integrating Chemical Biology with Materials Design. International Journal of Molecular Sciences, 24(13), 10587. Available at: [Link]
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A Head-to-Head Comparison of Catalytic Systems for 2,2-Difluoroethanesulfonyl Chloride Activation
A Technical Guide for Researchers in Drug Development
The incorporation of the difluoromethylsulfonyl (–SO2CF2H) group into organic molecules is a pivotal strategy in modern medicinal chemistry. This moiety can significantly enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity. 2,2-Difluoroethanesulfonyl chloride (DFSC) has emerged as a key reagent for introducing this valuable group. However, the activation of the sterically hindered and electron-deficient C–Cl bond in DFSC presents a significant synthetic challenge. This guide provides a head-to-head comparison of the primary catalytic systems developed to address this challenge, offering an objective analysis of their performance, mechanisms, and practical applicability, supported by experimental data.
The Challenge: Activating the C(sp³)–Cl Bond in DFSC
This compound (CHF₂CH₂SO₂Cl) is an increasingly important reagent for introducing the difluoroethylsulfonyl moiety. The core challenge lies in the selective cleavage of the C–Cl bond to generate the corresponding sulfonyl radical (CHF₂CH₂SO₂•) without degrading the reagent or substrate. Two major catalytic strategies have proven most effective: Copper-Catalyzed Single-Electron Transfer (SET) and Visible-Light Photoredox Catalysis.
Copper-Catalyzed Systems: The Workhorse for Radical Generation
Copper catalysis is a robust and widely adopted method for activating sulfonyl chlorides.[1][2] The mechanism generally involves a single-electron transfer (SET) process where a low-valent copper(I) species reduces the sulfonyl chloride to generate a sulfonyl radical and a copper(II) species.[2]
Mechanism of Activation
The catalytic cycle is predicated on the redox potential of the Cu(I)/Cu(II) couple. The electron-rich Cu(I) complex, typically formed in situ, donates an electron to the DFSC, inducing the homolytic cleavage of the S–Cl bond to release the •SO₂CH₂CF₂H radical and a chloride anion, which coordinates to the newly formed Cu(II) center. This radical can then engage in various downstream reactions, such as addition to alkenes or alkynes.
DOT Visualization: Copper-Catalyzed DFSC Activation
Caption: Generalized catalytic cycle for copper-mediated DFSC activation.
Performance and Experimental Data
Copper-catalyzed systems have demonstrated high efficiency in various difluoroethylsulfonylation reactions. A key advantage is the low cost and ready availability of copper salts.[1] The choice of ligand is critical for modulating the catalyst's reactivity and solubility.
| Catalyst System | Substrate | Yield (%) | Conditions | Reference |
| CuI (10 mol%) | Styrene | 85 | 1,4-Dioxane, 80 °C, 12 h | [1] |
| CuBr/B₂pin₂ | Aryl Alkenes | 60-90 | THF, 25 °C, 12 h | [3] |
| Cu(OAc)₂/Ligand | Heterocycles | 75-95 | DMSO, 100 °C, 24 h | [4] |
Experimental Protocol: Copper-Catalyzed Sulfonylation of Styrene
-
To an oven-dried Schlenk tube, add CuI (10 mol%), styrene (1.0 mmol, 1.0 equiv), and a magnetic stir bar.
-
Evacuate and backfill the tube with nitrogen three times.
-
Add anhydrous 1,4-dioxane (2.0 mL) via syringe.
-
Add this compound (1.2 mmol, 1.2 equiv) via syringe.
-
Seal the tube and place it in a preheated oil bath at 80 °C.
-
Stir the reaction for 12 hours.
-
After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.
-
Combine the organic layers, dry over Na₂SO₄, concentrate, and purify by column chromatography.
Advantages & Limitations
-
Advantages: Cost-effective, scalable, and tolerant of a wide range of functional groups.[1] The methodology is well-established for various radical-mediated transformations.[2]
-
Limitations: Often requires elevated temperatures, which can be incompatible with sensitive substrates. Catalyst deactivation can sometimes be an issue.[5] The use of stoichiometric reductants may be necessary in some protocols.
Visible-Light Photoredox Catalysis: A Mild and Modern Approach
Visible-light photoredox catalysis has revolutionized the generation of radicals under mild conditions.[6] This approach utilizes a photocatalyst (typically an iridium or ruthenium complex, or an organic dye) that, upon excitation by visible light, can engage in single-electron transfer with a substrate.
Mechanism of Activation
In a typical cycle, the photocatalyst (PC) absorbs a photon, transitioning to an excited state (PC*). This excited state is a potent reductant and can transfer an electron to the DFSC. This reductive activation leads to the fragmentation of the DFSC into the desired sulfonyl radical and a chloride anion. The oxidized photocatalyst is then regenerated in a subsequent step to close the catalytic cycle.
DOT Visualization: Photoredox-Catalyzed DFSC Activation
Caption: General mechanism for visible-light photoredox activation of DFSC.
Performance and Experimental Data
Photoredox catalysis enables the difluoroethylsulfonylation of a broad array of substrates, including unactivated alkenes, at ambient temperature.[7][8] This mildness is a significant advantage over thermal methods.
| Catalyst System | Substrate | Yield (%) | Conditions | Reference |
| fac-Ir(ppy)₃ | Unactivated Alkenes | 70-90 | CH₃CN, Blue LEDs, RT, 12 h | [6] |
| Ru(bpy)₃(PF₆)₂ | Styrenes | 80-95 | DMF, Blue LEDs, RT, 8 h | [7] |
| Eosin Y | Electron-deficient Alkenes | 65-85 | DMSO, Green LEDs, RT, 24 h | [6] |
Experimental Protocol: Photoredox-Catalyzed Hydrosulfonylation of an Alkene
-
In a vial equipped with a magnetic stir bar, dissolve the alkene (0.5 mmol, 1.0 equiv), photocatalyst (fac-Ir(ppy)₃, 1-2 mol%), and a sacrificial electron donor (if required).
-
Add the solvent (e.g., degassed CH₃CN, 0.1 M).
-
Add this compound (0.75 mmol, 1.5 equiv).
-
Seal the vial with a septum and degas the solution with nitrogen for 15 minutes.
-
Place the reaction vial approximately 5-10 cm from a blue LED lamp and stir at room temperature for 12-24 hours.
-
Upon completion (monitored by TLC or GC-MS), concentrate the reaction mixture and purify by flash column chromatography.
Advantages & Limitations
-
Advantages: Extremely mild reaction conditions (often room temperature), high functional group tolerance, and the ability to activate a broader range of substrates.[6][7]
-
Limitations: Requires specialized photoreactor equipment. The cost of noble-metal photocatalysts (Ir, Ru) can be high, although cheaper organic dyes are being developed. Reaction quantum yields can sometimes be low, requiring longer reaction times.
Head-to-Head Comparison Summary
| Feature | Copper-Catalyzed System | Visible-Light Photoredox System |
| Activation Method | Thermal, Single-Electron Transfer | Photo-induced, Single-Electron Transfer |
| Reaction Conditions | Often requires heating (80-120 °C) | Typically room temperature |
| Cost | Low (uses abundant copper salts) | Can be high (Ir/Ru catalysts) |
| Scalability | Generally straightforward to scale up | Can be challenging due to light penetration |
| Substrate Scope | Good, but can be limited by thermal sensitivity | Excellent, very broad functional group tolerance |
| Equipment | Standard laboratory glassware | Requires photoreactor/LED setup |
| Key Advantage | Cost-effectiveness and robustness | Unparalleled mildness and functional group tolerance |
Conclusion and Future Outlook
Both copper-catalyzed and photoredox systems are powerful tools for the activation of this compound.
-
Copper catalysis remains the go-to method for large-scale synthesis and for substrates that are thermally robust, owing to its low cost and operational simplicity.[1]
-
Photoredox catalysis offers superior performance for complex, late-stage functionalization in drug discovery, where preserving delicate functional groups under mild conditions is paramount.[7][8]
The choice between these systems is dictated by the specific requirements of the synthetic task at hand: scalability and cost versus substrate complexity and reaction mildness. Future research will likely focus on developing more sustainable catalysts, such as earth-abundant metal photocatalysts or metal-free organic dyes, to bridge the gap between these two leading methodologies.
References
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- Meier, G., & Braun, T. (2009). Catalytic C-F activation and hydrodefluorination of fluoroalkyl groups. Angewandte Chemie International Edition in English, 48(9), 1546-8.
- Copper-Catalyzed Difluoroalkyl
- This compound | C2H3ClF2O2S. (n.d.). PubChem.
- Activation of peroxymonosulfate system by copper-based catalyst for degradation of naproxen: Mechanisms and p
- Copper-Catalyzed Difluoroalkyl
- Enabling Stereoselective Fluoroalkyl-Sulfonylalkylation of Alkenes and Alkynes Via Photoredox C
- Valence-dependent activation mechanisms of persulfates by copper foam for tetracycline degradation. (n.d.).
- Copper-Catalyzed Decarboxylative Difluoromethyl
- Copper-Catalyzed Intermolecular Reductive Radical Difluoroalkylation-Thiol
- Photoredox-Catalyzed Synthesis of 3-Sulfonylated Pyrrolin-2-ones via a Regioselective Tandem Sulfonylation Cycliz
- Deactivation of Copper Catalysts During CO2 Reduction Occurs via Dissolution and Selective Redeposition Mechanism. (n.d.). ChemRxiv.
- Copper Catalysis Under the Computational Microscope: A DFT-Based Comparison of Reaction P
- Copper-catalyzed direct amidation of heterocycles with N-fluorobenzenesulfonimide. (2014). Source Not Available.
- Synergistic Photoredox and Iron Catalyzed 1,2-Thiosulfonylation of Alkenes with Thiophenols and Sulfonyl Chlorides. (2024). PubMed.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2,2-Difluoroethanesulfonyl Chloride
For researchers, scientists, and professionals in drug development, the proper handling and disposal of reactive chemical intermediates are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step protocol for the safe disposal of 2,2-Difluoroethanesulfonyl chloride, a compound that, while valuable in synthesis, presents significant hazards if managed improperly. Our commitment to scientific integrity and safety extends beyond providing high-quality reagents to ensuring our customers are empowered with the knowledge to handle them responsibly.
Understanding the Hazard: Chemical Profile of this compound
This compound (CAS No. 1033906-60-3) is a combustible liquid that is classified as a corrosive substance, capable of causing severe skin burns and eye damage.[1] Its primary hazard lies in its high reactivity, particularly with water and moisture.
Chemical Reactivity: Like other sulfonyl chlorides, this compound reacts exothermically with water, including atmospheric moisture, in a process called hydrolysis. This reaction produces corrosive acids, likely 2,2-difluoroethanesulfonic acid and hydrochloric acid (HCl).[2] The presence of fluorine atoms can increase the compound's reactivity and may lead to the formation of other hazardous byproducts, such as hydrogen fluoride (HF), upon decomposition.
Hazard Summary Table:
| Property | Hazard | Reference |
| Physical State | Liquid | [1] |
| GHS Classification | Flammable Liquids (Category 4), Skin Corrosion/Irritation (Category 1B) | [1] |
| Primary Hazards | Corrosive, combustible, water-reactive. Causes severe skin burns and eye damage. | [1] |
| Incompatibilities | Water, moist air, strong oxidizing agents, strong bases, alcohols. | [3][4] |
| Hazardous Decomposition | Upon combustion or reaction with water, may produce toxic and corrosive fumes including hydrogen chloride, sulfur oxides, and potentially hydrogen fluoride. | [4] |
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to establish a safe working environment and utilize the appropriate Personal Protective Equipment (PPE).
Engineering Controls:
-
Fume Hood: All handling and disposal of this compound must be conducted in a well-ventilated chemical fume hood to prevent inhalation of its corrosive vapors.[4]
-
Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible and in good working order.[4]
Personal Protective Equipment (PPE): A comprehensive PPE strategy is your last and most critical line of defense against chemical exposure.
-
Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.[3][5]
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene. Given the corrosive nature of the compound, consider double-gloving.[3][5]
-
Body Protection: A chemical-resistant lab coat or apron is essential. For larger quantities or in the event of a spill, a full chemical-resistant suit may be necessary.[5]
-
Respiratory Protection: In situations with a risk of vapor exposure, a NIOSH-approved respirator with a cartridge suitable for acid gases is required.[3]
Logical Flow for Safe Handling:
Caption: Workflow for establishing a safe handling environment.
Step-by-Step Disposal Protocol: Neutralization
The primary method for the safe disposal of small quantities of this compound in a laboratory setting is through controlled neutralization. This process involves reacting the sulfonyl chloride with a basic solution to convert it into less hazardous, water-soluble salts.
Materials Required:
-
Large beaker or flask (at least 10 times the volume of the sulfonyl chloride to be neutralized)
-
Stir bar and magnetic stir plate
-
Ice bath
-
Dropping funnel or pipette
-
pH paper or a calibrated pH meter
-
Sodium carbonate (soda ash) or sodium hydroxide solution (5-10%)
-
Appropriate waste container, clearly labeled
Experimental Protocol:
-
Prepare the Neutralizing Solution: In a large beaker placed within an ice bath, prepare a cold solution of either sodium carbonate or 5-10% sodium hydroxide in water. The ice bath is critical for dissipating the heat generated during the exothermic neutralization reaction.
-
Set Up for Controlled Addition: Place the beaker on a magnetic stir plate and begin gentle stirring. If available, use a dropping funnel to add the this compound to the basic solution. This allows for slow, controlled addition.
-
Slow and Steady Addition: Very slowly, add the this compound dropwise to the cold, stirring basic solution. Crucially, always add the sulfonyl chloride to the base, never the other way around. Adding the base to the sulfonyl chloride can lead to a violent, uncontrolled reaction.
-
Monitor the Reaction: Observe the reaction closely. You may notice fuming as the sulfonyl chloride reacts with the basic solution. Maintain a slow addition rate to prevent excessive heat generation and splashing.
-
Ensure Complete Neutralization: After all the this compound has been added, continue stirring the solution in the ice bath for at least one hour to ensure the reaction is complete.
-
Verify pH: Once the reaction appears to be complete, check the pH of the solution using pH paper or a pH meter. The final pH should be neutral to slightly basic (pH 7-9). If the solution is still acidic, slowly add more of the basic solution until the desired pH is reached.
-
Final Disposal: The resulting neutralized aqueous solution, containing inorganic salts, can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations. Always consult your institution's specific guidelines for aqueous waste disposal.[3]
-
Container Rinsing: The empty container that held the this compound should be triple-rinsed with a small amount of a suitable organic solvent (e.g., acetone), and the rinsate should be added to the neutralization mixture or disposed of as hazardous waste. Subsequently, the container can be washed with soap and water.
Disposal Workflow Diagram:
Caption: Step-by-step process for neutralizing this compound.
Alternative Disposal Method: Incineration
For larger quantities of this compound or for contaminated materials, disposal via a licensed chemical destruction facility is the recommended and often legally required method.[6]
-
Controlled Incineration: This process utilizes high temperatures to break down the chemical into less harmful components. Modern incinerators are equipped with flue gas scrubbing systems to neutralize acidic gases like HCl and potentially HF that are formed during combustion.[6]
-
Packaging for Disposal: The waste must be packaged in a suitable, sealed, and clearly labeled container. Do not mix it with other waste streams unless explicitly permitted by the disposal facility. Uncleaned containers should be treated as the product itself.
Emergency Procedures: Spills and Exposure
Accidents can happen, and a well-rehearsed emergency plan is essential.
In Case of a Spill:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated, if it is safe to do so.
-
Contain the Spill: Use a non-combustible absorbent material like dry sand, earth, or vermiculite to contain the spill. Do not use combustible materials like paper towels or sawdust.
-
Neutralize (for small spills): For very small spills, once absorbed, the material can be cautiously and slowly added to a container of cold sodium carbonate solution.
-
Collect and Dispose: Scoop the absorbed material into a clearly labeled, sealable container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should be disposed of as hazardous waste.
In Case of Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[4]
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Conclusion: A Culture of Safety
The responsible disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental stewardship. By understanding the inherent hazards, meticulously following established protocols, and being prepared for emergencies, researchers can mitigate the risks associated with this valuable chemical reagent. Always consult your institution's specific safety guidelines and the most current Safety Data Sheet (SDS) before handling any hazardous chemical.
References
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Safety First: Handling Sulfuryl Chloride in Industrial Settings. (n.d.). Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
Personal Protective Equipment. (2025, September 12). US EPA. Retrieved from [Link]
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Examples of PPE for Various Dangerous Goods Classes. (2025, July 2). Storemasta. Retrieved from [Link]
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Definitive Guide to Personal Protective Equipment for Handling 2,2-Difluoroethanesulfonyl Chloride
A Senior Application Scientist's Protocol for Ensuring Laboratory Safety
As researchers and drug development professionals, our work with novel and reactive reagents is foundational to discovery. However, this innovation demands an unwavering commitment to safety. 2,2-Difluoroethanesulfonyl chloride is a valuable building block, but its reactivity profile requires a meticulous and informed approach to personal protection. This guide moves beyond a simple checklist to provide a deep, scientifically grounded framework for its safe handling, ensuring that both you and your research are protected.
The Core Hazard: Understanding the Reactivity of this compound
Before selecting PPE, we must understand the chemical causality behind the hazards. This compound (C₂H₃ClF₂O₂S) is classified as a combustible liquid that causes severe skin burns and eye damage[1]. Its primary dangers stem from two key properties inherent to sulfonyl chlorides:
-
Extreme Corrosivity: The molecule itself is highly electrophilic and will react readily with nucleophiles, including the water and amine functionalities present in biological tissues. This reactivity leads to rapid tissue damage upon contact.
-
Vigorous Water Reactivity: Like other sulfonyl chlorides, it reacts exothermically with water—even atmospheric moisture—in a hydrolysis reaction.[2][3] This reaction is hazardous for two reasons: it can be violent if uncontrolled, and it produces corrosive and toxic byproducts, namely the corresponding sulfonic acid and hydrogen chloride (HCl) gas.[4] The generation of HCl gas is a significant inhalation hazard.[5]
Therefore, our entire safety strategy is built upon two pillars: preventing all direct physical contact and rigorously excluding moisture from all handling steps.
Mandatory Engineering Control: The Chemical Fume Hood
All manipulations of this compound must be performed inside a certified, properly functioning chemical fume hood.[6] This is your primary and most critical line of defense. The constant airflow protects you from inhaling the volatile compound and any HCl gas generated from incidental hydrolysis. Ensure the sash is positioned as low as is practical for the operation to maximize containment.
Personal Protective Equipment (PPE): A Multi-Layered Defense
Your PPE is the final barrier between you and the chemical. Each component is chosen to counter a specific risk associated with this compound.
Eye and Face Protection: Defending Against Irreversible Damage
Contact with sulfonyl chlorides can cause severe, irreversible eye damage.[7][8] Protection must be comprehensive.
-
Chemical Safety Goggles: These are mandatory. They must be splash-proof and conform to ANSI Z87.1 or an equivalent standard. Standard safety glasses are insufficient as they do not provide a seal against splashes and vapors.
-
Full-Face Shield: A face shield must be worn over the safety goggles. In the event of an energetic reaction or splash, the face shield protects the rest of your face from direct contact and corrosive burns.[5]
Skin Protection: Preventing Severe Chemical Burns
Given the compound's classification as causing severe skin burns, robust skin protection is non-negotiable.[1][9]
-
Gloves: A double-gloving strategy is strongly recommended. This provides redundancy in case the outer glove is torn or compromised.
-
Inner Glove: A standard nitrile examination glove. This provides a dexterous base layer.
-
Outer Glove: A heavier, chemically resistant glove. Based on general resistance to corrosive materials and halogenated compounds, Butyl or Neoprene gloves are recommended.[10][11] Always inspect gloves for any signs of degradation or perforation before use.[12]
-
-
Protective Clothing:
-
Flame-Resistant (FR) Lab Coat: A clean, buttoned lab coat made from a flame-resistant material like Nomex or treated cotton is essential.
-
Chemically Resistant Apron: Wear a rubber or neoprene apron over the lab coat to provide an additional barrier against spills.
-
Full Coverage: Always wear long pants and fully enclosed, chemical-resistant shoes.[5] Do not leave any skin exposed.
-
PPE Selection Summary
| Protection Area | Minimum Requirement | Recommended Standard | Rationale |
| Engineering | Chemical Fume Hood | Certified and tested annually | Primary containment of vapors and aerosols. |
| Eye/Face | Chemical Safety Goggles & Face Shield | ANSI Z87.1 or EN166 | Protects against splashes and vapors, preventing severe eye damage. |
| Hands | Double Gloves (Nitrile inner, Butyl/Neoprene outer) | ASTM F739 (Permeation) | Provides robust barrier against a highly corrosive liquid.[10] |
| Body | Flame-Resistant Lab Coat & Chemical Apron | NFPA 2112 (FR) | Protects skin from splashes and potential ignition sources. |
| Respiratory | NIOSH-Approved Respirator (for non-routine ops) | Half- or Full-Facepiece with OV/AG Cartridges | Protects against inhalation of vapors and HCl gas during spills or emergencies.[13][14][15][16] |
Respiratory Protection: For Emergency and Non-Routine Operations
While the fume hood should prevent routine exposure, you must be prepared for emergencies like spills or equipment failure. In such events, or for any procedure where exposure limits could be exceeded, respiratory protection is required.
-
Respirator Type: A NIOSH-approved half-facepiece or full-facepiece air-purifying respirator is necessary.
-
Cartridge Type: Use a combination Organic Vapor/Acid Gas (OV/AG) cartridge.[13][15][16] These cartridges are assigned the NIOSH color code of "Yellow" and are specifically designed to filter acid gases like hydrogen chloride.
Procedural Workflow: Integrating Safety into Practice
Safe handling is a process, not just a set of equipment. The following workflow integrates the necessary precautions at every stage.
Caption: Step-by-step workflow for handling this compound.
Emergency and Disposal Plans
Spill Response
In case of a spill, execute the following steps immediately:
-
Alert: Alert all personnel in the immediate area and evacuate.
-
Isolate: Restrict access to the area.
-
Protect: Don the full PPE ensemble described above, including an OV/AG respirator.
-
Contain: Cover the spill with a dry, inert absorbent material such as sand, vermiculite, or a specialized acid binder.[17] DO NOT USE WATER OR COMBUSTIBLE MATERIALS like paper towels or sawdust.
-
Collect: Carefully sweep the absorbed material into a clearly labeled, sealable container for hazardous waste.
-
Decontaminate: Wipe the spill area with a cloth dampened with an appropriate solvent (e.g., isopropanol), and place the cloth in the hazardous waste container.
-
Ventilate: Allow the area to ventilate before resuming normal work.
Waste Disposal
All materials contaminated with this compound are considered hazardous waste.
-
Contaminated Solids: This includes used gloves, absorbent materials, and empty containers. Place them in a sealed, labeled hazardous waste container.[6]
-
Excess Reagent: Unused or waste this compound should never be poured down the drain. It must be disposed of through your institution's hazardous waste program. A common procedure involves the slow, controlled addition of the sulfonyl chloride to a stirred, cooled solution of sodium bicarbonate to quench its reactivity under expert supervision.
-
Containers: Empty containers must be triple-rinsed with a suitable anhydrous solvent. The rinsate must be collected and disposed of as hazardous waste.[18]
By understanding the fundamental reactivity of this compound and implementing this multi-layered system of engineering controls, personal protective equipment, and procedural diligence, you can confidently and safely utilize this reagent in your critical research endeavors.
References
-
3M™. 3M™ Half Facepiece Disposable Respirator Assembly 5303, Organic Vapor/Acid Gas, Large 12 EA/Case. [Link]
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Dareen Global. 3M 6002 Acid Gas Cartridge, Respiratory Protection. [Link]
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Aabaco Environmental Industries. 3M Acid Gas Cartridge, Respiratory Protection. [Link]
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SPI Health and Safety. 3M™ Organic Vapour/Acid Gas Respirator Assembly, 5103, 12/case. [Link]
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Centers for Disease Control and Prevention. NIOSH Recommendations for Chemical Protective Clothing. [Link]
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Magid Glove & Safety. 3M Half Facepiece Disposable Respirators 5000 Series, With Filters. [Link]
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New Jersey Department of Health. Hazard Summary: Ethanesulfonyl chloride, 2-chloro-. [Link]
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Safety + Health Magazine. Chemical Resistant Gloves Safety Standards. [Link]
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Industrial Hygiene in the Workplace. The Right Resistance: Understanding Options for Chemical-Resistant Gloves. [Link]
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Organic Chemistry Portal. Sulfonyl chloride synthesis by chlorosulfonation. [Link]
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University of Wollongong. OSHA Glove Selection Chart. [Link]
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HANVO Safety. Everything You Need to Know About Chemical Resistant Gloves. [Link]
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PubChem. 2,2,2-Trifluoroethanesulfonyl chloride. National Center for Biotechnology Information. [Link]
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University of Washington. SOP 0079 - Thionyl Chloride. [Link]
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PubChem. Ethanesulfonyl chloride. National Center for Biotechnology Information. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
